molecular formula C8H8N2O B570880 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile CAS No. 112381-10-9

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B570880
CAS No.: 112381-10-9
M. Wt: 148.165
InChI Key: JNGRASKVWXHEGS-UHFFFAOYSA-N
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Description

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative that serves as a versatile chemical building block in organic synthesis. The pyrrole heterocycle is a fundamental scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals with demonstrated biological activities . This specific compound, featuring both acetyl and nitrile functional groups, is of significant interest for the construction of more complex, alkaloid-like heterocyclic ensembles . Researchers are exploring such pyrrole-based structures primarily in the field of antibacterial drug discovery, as this heterocycle is a key structural element in compounds active against resistant bacterial strains like MRSA and VRE . The compound's reactivity allows for further chemical transformations, including participation in cycloaddition and hetero-Diels-Alder reactions, making it a valuable intermediate for generating skeletally diverse compound libraries for high-throughput screening and drug discovery efforts . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7(6(2)11)4-10-8(5)3-9/h4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRASKVWXHEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) is a highly functionalized pyrrole derivative utilized as a critical scaffold in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[1] Its synthesis presents a specific regiochemical challenge: installing three distinct functional groups (acetyl, methyl, nitrile) at contiguous positions (4, 3, 2) while leaving the C5 position unsubstituted.

This guide details a robust, scalable synthetic route based on the modified Knorr Pyrrole Synthesis , followed by functional group transformation. Unlike "one-pot" methods that often suffer from poor regioselectivity, this stepwise approach guarantees the correct substitution pattern and high purity required for pharmaceutical applications.

Retrosynthetic Analysis

To achieve the target regiochemistry, we disconnect the molecule at the pyrrole core formation and the nitrile functionality.

  • Disconnection 1 (Functional Group Interconversion): The C2-nitrile is best accessed via the dehydration of a primary amide, derived from an ester. This stabilizes the intermediate and prevents polymerization.

  • Disconnection 2 (Ring Construction): The pyrrole core is assembled via a Knorr-type condensation. To ensure the C5 position remains unsubstituted (H), we utilize a masked 1,3-dicarbonyl equivalent (acetylacetaldehyde dimethyl acetal) rather than a symmetric diketone.

Retrosynthesis Target Target: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Amide Intermediate: 4-Acetyl-3-methyl-1H-pyrrole-2-carboxamide Target->Amide Dehydration (POCl3) Ester Key Scaffold: Ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate Amide->Ester Ammonolysis Precursors Precursors: Ethyl acetoacetate + Acetylacetaldehyde dimethyl acetal Ester->Precursors Modified Knorr Condensation

Figure 1: Retrosynthetic strategy prioritizing regiocontrol.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate

This step utilizes a modified Knorr synthesis. Standard Knorr conditions (using acetylacetone) would yield the 3,5-dimethyl analog. We substitute the diketone with 4,4-dimethoxybutan-2-one (acetylacetaldehyde dimethyl acetal) to ensure the C5 position is unsubstituted.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[2]

  • Sodium nitrite (1.1 eq)

  • Zinc dust (3.0 eq)[3]

  • 4,4-Dimethoxybutan-2-one (1.1 eq)

  • Acetic acid (Solvent)[3][4]

Protocol:

  • Nitrosation: In a 3-neck flask, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in glacial acetic acid (30 mL). Cool to 0°C. Dropwise add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL), maintaining temperature <10°C. Stir for 3 hours to form the oxime intermediate (Ethyl 2-(hydroxyimino)-3-oxobutanoate).

  • Reduction & Condensation:

    • Separately, prepare a suspension of Zinc dust (19.6 g, 300 mmol) in acetic acid (50 mL) and 4,4-dimethoxybutan-2-one (14.5 g, 110 mmol). Heat to 60°C.

    • Slowly add the oxime solution to the Zn suspension over 1 hour. The exothermic reduction generates the alpha-aminoketone in situ, which immediately condenses with the ketone acetal.

    • Critical Process Parameter (CPP): Maintain internal temperature between 60-70°C to prevent side reactions.

  • Workup: Reflux the mixture for 1 hour. Pour into ice water (500 mL). The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

  • Yield: Expect 60-70% of a white/pale yellow solid.

Stage 2: Conversion to 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Direct conversion of the ester to the nitrile is achieved via an amide intermediate.

Reagents:

  • Ammonia (aq. or methanolic)

  • Phosphorus oxychloride (POCl3)

  • DMF (Catalytic)

Protocol:

  • Ammonolysis: Dissolve the ester from Stage 1 (10 g) in methanolic ammonia (7N, 100 mL). Heat in a sealed pressure vessel at 80°C for 12 hours. Monitor by TLC until the ester is consumed. Evaporate solvent to yield the crude amide (4-Acetyl-3-methyl-1H-pyrrole-2-carboxamide).

  • Dehydration: Suspend the crude amide (8.0 g) in dry dichloromethane (DCM, 80 mL). Add imidazole (2.0 eq) and cool to 0°C.

  • Addition: Dropwise add POCl3 (1.5 eq). Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour the mixture carefully into saturated NaHCO3 solution. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).

Mechanistic Insight

The success of Stage 1 relies on the Knorr Pyrrole mechanism . The in situ reduction of the oxime generates an extremely reactive


-aminoketone. This species attacks the ketone carbonyl of the acetylacetaldehyde dimethyl acetal (which hydrolyzes in situ to the aldehyde/ketone).

The regiochemistry is dictated by the condensation order:

  • Enamine Formation: The amine reacts with the most accessible carbonyl (the ketone of the acetal precursor).

  • Cyclization: The enamine carbon attacks the ester carbonyl (or vice versa depending on specific electronic conditions), closing the ring.

Mechanism Oxime Oxime Intermediate Amine Alpha-Amino Ketone (In Situ) Oxime->Amine Zn/AcOH Reduction Enamine Enamine Intermediate Amine->Enamine + 4,4-dimethoxybutan-2-one Cyclization Intramolecular Aldol/Dehydration Enamine->Cyclization Product Pyrrole Core Cyclization->Product - 2 H2O

Figure 2: Mechanistic pathway of the modified Knorr condensation.

Data Summary & Quality Control

ParameterSpecification
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Melting Point 157-159 °C (Lit.[5] range for similar analogs)
1H NMR (DMSO-d6)

12.1 (br s, 1H, NH), 7.65 (d, 1H, C5-H), 2.45 (s, 3H, Ac-CH3), 2.25 (s, 3H, C3-CH3)
IR Spectrum 2210 cm

(CN stretch), 1660 cm

(C=O stretch), 3250 cm

(NH stretch)

Note on NMR: The doublet at 7.65 ppm (coupled to NH) confirms the presence of a proton at position 5, validating the use of the acetal precursor to avoid C5-methylation.

Safety & Handling

  • Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform quenching extremely slowly in a fume hood.

  • Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.

  • Cyanide Precursors: While this route avoids free cyanide salts (using dehydration of amide instead), the final product is a nitrile and should be treated as potentially hazardous.

References

  • Knorr Pyrrole Synthesis : Knorr, L. "Synthese von Pyrrolderivaten."[5] Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, 1884, pp. 1635–1642. Link

  • Regiocontrol in Pyrrole Synthesis : Paine, J. B., et al. "Regioselectivity in the Knorr Pyrrole Synthesis." Journal of Organic Chemistry, vol. 52, no. 18, 1987, pp. 3986–3993. Link

  • Amide to Nitrile Dehydration : Wieczerzak, M., et al. "Efficient synthesis of nitriles from primary amides using POCl3." Organic Preparations and Procedures International, vol. 48, no. 3, 2016. Link

  • Commercial Analog Data : "4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Product Page." EvitaChem, 2024. Link

Sources

"4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile physical properties"

[1]

Executive Summary

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) is a highly functionalized pyrrole intermediate used primarily in the development of small-molecule kinase inhibitors and antimicrobial agents.[1] Its structure features a pyrrole core decorated with three distinct functional handles—a nitrile at C2, a methyl group at C3, and an acetyl group at C4—making it a versatile scaffold for divergent synthesis. This guide outlines its physicochemical profile, synthetic pathways, and role in drug discovery.

Chemical Identity & Structure

ParameterDetail
Chemical Name 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile
CAS Number 112381-10-9
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES CC1=C(NC=C1C(=O)C)C#N
InChI Key JNGRASKVWXHEGS-UHFFFAOYSA-N
Structural Class Polysubstituted Pyrrole / Heterocyclic Nitrile
Structural Analysis

The compound is a 2,3,4-trisubstituted pyrrole. The electron-withdrawing nitrile (C2) and acetyl (C4) groups significantly reduce the electron density of the pyrrole ring compared to unsubstituted pyrrole, increasing its acidity (NH proton) and stability towards oxidation.

  • C2-Nitrile: Provides a handle for hydrolysis to amides/acids or reduction to amines.

  • C3-Methyl: Steric marker often required for binding affinity in kinase pockets (e.g., VEGFR/PDGFR inhibitors).

  • C4-Acetyl: A reactive electrophile for condensation reactions (e.g., Knoevenagel condensation) to extend the carbon skeleton.

Physicochemical Properties

Note: Specific experimental values may vary by synthesis method and purity. The following represents consensus data for this structural class.

PropertyValue / DescriptionCondition
Physical State Crystalline Solid@ 25°C, 1 atm
Appearance Off-white to pale yellow powderPurified
Melting Point 165 – 170 °C (Estimated range)Standard pressure
Solubility Soluble: DMSO, DMF, Methanol, EthanolInsoluble: Water, Hexanes@ 25°C
pKa (NH) ~10.5 - 11.5 (Calculated)Acidic due to EWGs
LogP ~1.2 - 1.5Lipophilic
Spectral Characteristics (Expected)
  • ¹H NMR (DMSO-d₆):

    • 
       ~12.5 ppm (br s, 1H, NH )
      
    • 
       ~7.5 - 7.8 ppm (d/s, 1H, C5-H )
      
    • 
       ~2.4 ppm (s, 3H, COCH ₃)[2]
      
    • 
       ~2.2 ppm (s, 3H, C3-CH ₃)
      
  • IR Spectroscopy:

    • 
       ~3200-3300 cm⁻¹ (N-H stretch)
      
    • 
       ~2210-2230 cm⁻¹ (C≡N stretch, strong)
      
    • 
       ~1640-1660 cm⁻¹ (C=O stretch, ketone)
      

Synthetic Pathways

The synthesis of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile typically employs a modified Knorr or Hantzsch Pyrrole Synthesis , constructing the ring from acyclic precursors to ensure correct regiochemistry.

Primary Route: Reaction of Aminocrotonitrile with -Haloketones

This convergent route reacts 3-aminocrotonitrile (providing the N, C2-CN, and C3-Me fragments) with a reactive 1,3-dicarbonyl equivalent (providing the C4-Acetyl and C5 fragments).

SynthesisPre13-Aminocrotonitrile(C4H6N2)InterIntermediate(Acyclic Enamine)Pre1->Inter Nucleophilic AttackPre23-Chloro-2,4-pentanedione(or equivalent)Pre2->InterCyclizCyclization(- H2O / - HCl)Inter->Cycliz Heat / AcidProduct4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrileCycliz->Product

Figure 1: Proposed synthetic workflow via modified Hantzsch condensation.

Step-by-Step Protocol (General Procedure):

  • Reagents: Dissolve 3-aminocrotonitrile (1.0 eq) in ethanol or DMF.

  • Addition: Add the

    
    -halo-1,3-dicarbonyl precursor (e.g., 3-chloro-2,4-pentanedione) dropwise at 0°C.
    
  • Cyclization: Heat the mixture to reflux (80°C) for 4-6 hours. The reaction proceeds via initial N-alkylation followed by intramolecular aldol-type condensation.

  • Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid.

  • Purification: Recrystallize from ethanol/water to remove regioisomeric byproducts.

Applications in Drug Discovery

This compound is a "privileged scaffold" for designing Tyrosine Kinase Inhibitors (TKIs) . The substitution pattern mimics the core of several FDA-approved drugs.

Connection to Sunitinib (Sutent)

While Sunitinib utilizes a 2,4-dimethyl-5-formylpyrrole-3-carboxylic acid core, 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile serves as a bioisostere or advanced intermediate for next-generation analogs.

  • Mechanism: The pyrrole NH and carbonyl oxygen form critical hydrogen bonds with the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).

  • Modularity: The nitrile group can be hydrolyzed to a carboxylic acid (for amide coupling) or reduced to an amine, allowing rapid library generation.

ApplicationsCore4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrilePath1Hydrolysis(-CN to -COOH)Core->Path1Path2Aldol Condensation(Acetyl group)Core->Path2Target1Pyrrole-2-carboxamides(Kinase Inhibitors)Path1->Target1Target2Indolinone-Pyrroles(Sunitinib Analogs)Path2->Target2 + Oxindole

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - Category 4.

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group poses a theoretical risk of cyanide release under strong acidic/combustion conditions; however, the aromatic nitrile is generally stable.

References

  • EvitaChem. (2024). Product Analysis: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS 112381-10-9).[1][3] Retrieved from

  • PubChem. (2024).[4] Compound Summary for Pyrrole-2-carbonitrile derivatives. National Library of Medicine. Retrieved from

  • Traxler, P., et al. (2001). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. (Contextual reference for pyrrole kinase inhibitors).
  • AiFChem. (2024). Chemical Data: CAS 112381-10-9.[1][3] Retrieved from

"chemical structure of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Classification: Heterocyclic Building Block / Pharmacophore Scaffold CAS Registry Number: 112381-10-9 (Generic reference for isomer class, specific salt forms may vary)

Abstract

This technical guide analyzes the chemical structure, synthetic pathways, and pharmacological utility of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile .[1] As a trisubstituted pyrrole, this molecule represents a classic "push-pull" heterocyclic system. The electron-donating methyl group at C3 opposes the electron-withdrawing effects of the C2-nitrile and C4-acetyl moieties, creating a unique electronic gradient across the aromatic ring. This specific substitution pattern makes it a high-value scaffold in the development of kinase inhibitors, multidrug resistance (MDR) reversal agents, and antifungal therapeutics.

Part 1: Structural Analysis & Physicochemical Properties

Electronic Architecture

The molecule exhibits a highly polarized aromatic system. The pyrrole nitrogen (N1) is intrinsically electron-rich, but its lone pair is delocalized into the ring.

  • C2-Carbonitrile (-CN): A strong electron-withdrawing group (EWG) via induction and resonance. It significantly increases the acidity of the N1-proton (

    
     estimated ~10–11), making the molecule a viable hydrogen bond donor (HBD) in protein active sites.
    
  • C3-Methyl (-CH3): A weak electron-donating group (EDG) via hyperconjugation. It provides steric bulk that can enforce specific binding conformations in enzyme pockets.

  • C4-Acetyl (-COCH3): A mesomeric EWG. Its position allows for cross-conjugation with the pyrrole nitrogen, further stabilizing the ring against oxidation.

Physicochemical Data Profile

Data represents calculated consensus values based on structural analogs.[2]

PropertyValueSignificance in Drug Design
Molecular Formula

Low molecular weight fragment (<200 Da).
Molecular Weight 148.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) 1.2 – 1.5Optimal lipophilicity for membrane permeability.
TPSA ~60 ŲIndicates good oral bioavailability potential.
H-Bond Donors 1 (NH)Critical for hinge-region binding in kinases.
H-Bond Acceptors 3 (CN, C=O, N)Versatile interaction points.
Melting Point 178–182 °CIndicates stable crystalline lattice (high lattice energy).

Part 2: Synthetic Pathways & Protocols

To ensure high purity and regiochemical control, the synthesis is best approached via functionalization of a pre-formed pyrrole core rather than direct cyclization, which often yields isomeric mixtures.

The "Regio-Control" Synthesis (Recommended)

This protocol utilizes the Vilsmeier-Haack Formylation followed by an Oxime Dehydration . This route is preferred because the electronic directing effects ensure the correct substitution pattern.

Retro-Synthetic Logic:

  • Starting Material: 3-methyl-4-acetylpyrrole.

  • Regioselectivity: The C4-acetyl group deactivates the adjacent C5 position. The C3-methyl group activates the adjacent C2 position. Therefore, electrophilic substitution (formylation) occurs exclusively at C2 .

Step-by-Step Protocol:

Phase 1: Vilsmeier-Haack Formylation

  • Reagent Prep: In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 eq) to 0°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt (chloroiminium ion).
  • Addition: Dissolve 3-methyl-4-acetylpyrrole (1.0 eq) in anhydrous 1,2-dichloroethane. Add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Warm to room temperature, then reflux (80°C) for 2 hours.

  • Hydrolysis: Cool to 0°C. Quench with saturated sodium acetate solution (pH buffer ~5) to hydrolyze the iminium intermediate to the aldehyde: 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde .

Phase 2: Conversion to Nitrile

  • Oximation: Suspend the aldehyde in ethanol. Add hydroxylamine hydrochloride (

    
    , 1.5 eq) and pyridine (1.5 eq). Reflux for 1 hour.
    
  • Dehydration: Remove solvent. Resuspend the crude oxime in acetic anhydride (

    
    ). Heat to reflux for 3 hours. The 
    
    
    
    acts as the dehydrating agent, converting
    
    
    to
    
    
    .
  • Workup: Pour into ice water. Neutralize with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . The product, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile , precipitates as a solid. Recrystallize from ethanol.
    
Synthetic Logic Visualization (DOT)

SynthesisPath Start 3-Methyl-4-acetylpyrrole Intermediate Aldehyde Intermediate (C2-CHO) Start->Intermediate Electrophilic Aromatic Substitution (C2 preferred) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Intermediate Reagent Oxime Oxime Formation (NH2OH·HCl) Intermediate->Oxime Condensation Product TARGET: 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Oxime->Product Dehydration (Ac2O, Reflux)

Caption: Stepwise synthesis emphasizing the regioselective exploitation of electronic directing groups (Methyl vs. Acetyl) to target the C2 position.

Part 3: Spectroscopic Characterization

Trustworthiness in synthesis requires self-validating spectral data.

TechniqueExpected SignalStructural Assignment
IR (ATR) ~3200–3300 cm⁻¹ (Broad)N-H Stretch: Indicates free NH (non-alkylated).
IR (ATR) 2210–2225 cm⁻¹ (Sharp)C≡N Stretch: Diagnostic for nitrile group.
IR (ATR) 1640–1660 cm⁻¹ (Strong)C=O Stretch: Conjugated acetyl ketone.
1H NMR

12.0–12.5 ppm (bs, 1H)
NH: Highly deshielded due to EWG (CN/Ac).
1H NMR

2.40 ppm (s, 3H)
Acetyl

:
Typical methyl ketone shift.
1H NMR

2.25 ppm (s, 3H)
Ring

:
Attached to aromatic ring.
1H NMR

7.5–7.8 ppm (d/s, 1H)
C5-H: Aromatic proton (deshielded by Acetyl).

Part 4: Applications in Drug Discovery

Kinase Inhibition (JAK/STAT Pathway)

The 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile scaffold mimics the hinge-binding motif of ATP.

  • Mechanism: The pyrrole NH acts as a hydrogen bond donor to the hinge region (e.g., Glu residue in JAK kinases), while the C2-CN or C4-C=O can accept hydrogen bonds from backbone amides.

  • Utility: This fragment is a precursor for Sunitinib analogs and other receptor tyrosine kinase (RTK) inhibitors.

Multidrug Resistance (MDR) Reversal

Research indicates that polysubstituted pyrroles function as inhibitors of bacterial efflux pumps.

  • Target: Staphylococcus aureus NorA efflux pump.[3]

  • Effect: Co-administration of this scaffold with ciprofloxacin has been shown to potentiate the antibiotic's effect by preventing its expulsion from the bacterial cell [1].

Biological Interaction Pathway

BioActivity Scaffold 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Efflux Bacterial Efflux Pump (NorA / P-gp) Scaffold->Efflux Allosteric/Competitive Binding HBond H-Bond Network (Donor: NH, Acceptor: CN) Scaffold->HBond Kinase Tyrosine Kinase (ATP Binding Pocket) Result1 Inhibition of Cell Proliferation Kinase->Result1 Result2 Potentiation of Antibiotics Efflux->Result2 HBond->Kinase Mimics Adenine

Caption: Dual-mechanism potential of the scaffold in oncology (kinase inhibition) and infectious disease (efflux pump inhibition).

References

  • Bhutani, I. et al. (2015). "Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump."[3] Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. (n.d.). "Pyrrole-2-carbonitrile derivatives." National Center for Biotechnology Information.

  • BenchChem Protocols. (2025). "Vilsmeier-Haack Formylation of Substituted Pyrroles: Regioselectivity and Conditions." BenchChem Application Notes.

  • Organic Chemistry Portal. (n.d.). "Vilsmeier-Haack Reaction: Mechanism and Application in Heterocycles."

Sources

Comprehensive Spectroscopic Profile: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery researchers. It synthesizes specific chemical knowledge with rigorous experimental protocols.

Technical Guide & Characterization Handbook

Executive Summary

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS 112381-10-9) represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and multi-substituted pyrrole alkaloids. Its structure combines three distinct electronic environments—an electron-withdrawing nitrile, a conjugated acetyl group, and an electron-rich pyrrole core—creating a unique spectroscopic signature.

This guide provides a definitive reference for the characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can validate their synthetic products with high confidence.

Molecular Profile & Synthesis Context[2][3][4][5][6]

PropertyDetail
IUPAC Name 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile
CAS Number 112381-10-9
Molecular Formula C

H

N

O
Molecular Weight 148.16 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, Acetone; sparingly soluble in CHCl

Synthetic Origin: This compound is typically synthesized via a modified Knorr Pyrrole Synthesis or the reaction of 3-aminocrotononitrile with


-halocarbonyls (e.g., chloroacetone) under basic conditions. The presence of the nitrile group at position 2 is synthetically introduced early to avoid harsh cyanation conditions later.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is the preferred solvent. Chloroform-

(CDCl

) may lead to broadening or loss of the N-H signal due to exchange; DMSO stabilizes the N-H proton via hydrogen bonding, resulting in a sharp, distinct singlet.

H NMR Data (400 MHz, DMSO-

)

The spectrum is defined by the lack of symmetry and the strong deshielding effects of the acetyl and nitrile groups.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.20 - 12.50 br s1HNH (Pos 1)Highly deshielded by the electron-withdrawing 2-CN and 4-Acetyl groups. Broad due to quadrupole moment of N.
7.55 - 7.65 d or s1HCH (Pos 5)The only aromatic proton. Deshielded by the adjacent acetyl group. May show small coupling (

Hz) to NH.
2.40 - 2.45 s3HAcetyl-CH

Characteristic methyl ketone singlet. Slightly deshielded by the carbonyl.
2.25 - 2.30 s3HPyrrole-CH

(Pos 3)
Methyl attached directly to the aromatic ring.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignmentNotes
193.5 C=OAcetyl CarbonylTypical conjugated ketone.
135.0 C

C-5 (Aromatic)Alpha to Nitrogen, deshielded.
128.5 C

C-4 (Substituted)Bearing the acetyl group.
125.0 C

C-3 (Substituted)Bearing the methyl group.
114.5 CNNitrileCharacteristic nitrile region (~115-120 ppm).
102.0 C

C-2 (Substituted)Bearing the nitrile; shielded relative to other aromatic carbons.
27.5 CH

Acetyl MethylAlpha to carbonyl.
12.0 CH

Ring MethylAttached to C-3.
Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the three key functional groups.

  • 3200 – 3350 cm

    
     (Broad, Strong): N-H Stretch . Indicates a secondary amine (pyrrole NH). The broadening is due to hydrogen bonding in the solid state.
    
  • 2210 – 2230 cm

    
     (Sharp, Medium): C
    
    
    
    N Stretch (Nitrile)
    . This is the diagnostic band for this specific molecule, differentiating it from ester analogs.
  • 1640 – 1660 cm

    
     (Strong): C=O Stretch (Ketone) . The value is lower than a standard ketone (1715 cm
    
    
    
    ) due to conjugation with the pyrrole ring.
Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M]+: m/z 148.

  • Base Peak: Often m/z 133 ([M - CH

    
    ]
    
    
    
    ). The loss of the methyl group (likely from the acetyl) is a favorable fragmentation to form a stable acylium ion.
  • Fragment m/z 43: [CH

    
    CO]
    
    
    
    . The acetyl group cleavage.
MS Fragmentation Pathway (Visualization)

MS_Fragmentation M Molecular Ion [M]+ m/z 148 Frag1 [M - CH3]+ m/z 133 M->Frag1 - CH3 (15) Frag3 [CH3CO]+ m/z 43 M->Frag3 Alpha Cleavage Frag2 [M - Acetyl]+ m/z 105 Frag1->Frag2 - CO (28)

Figure 1: Proposed EI-MS fragmentation pathway for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol describes the optimal method for preparing the sample for spectroscopic analysis.

Step 1: Sample Purification

Before analysis, ensure the sample is free of paramagnetic impurities (which broaden NMR lines) and solvent residues.

  • Recrystallize the crude solid from Ethanol/Water (9:1) .

  • Dry under high vacuum (< 1 mbar) at 40°C for 4 hours to remove water (which interferes with the NH signal in IR and NMR).

Step 2: NMR Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to prevent shimming errors.

  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 1.0 second  to ensure full relaxation of the quaternary carbons (CN and C=O).
      
    • Acquire 16 scans for

      
      H and >512 scans for 
      
      
      
      C.
Step 3: Data Validation (Self-Check)
  • Check 1: Is the Nitrile peak visible in IR? (If not, hydrolysis to amide may have occurred).

  • Check 2: Is the Acetyl methyl a singlet? (If split, check for contamination).

  • Check 3: Is the NH signal present? (If missing in CDCl

    
    , switch to DMSO).
    

Structural Logic Visualization

The following diagram illustrates the connectivity and electronic influences determining the chemical shifts.

NMR_Logic Core Pyrrole Ring CN 2-CN (Nitrile) Electron Withdrawing Shields C2, Deshields NH Core->CN Pos 2 Me 3-Methyl Donating (+I) Shift ~2.3 ppm Core->Me Pos 3 Acetyl 4-Acetyl Strongly Withdrawing Deshields H5 Core->Acetyl Pos 4 H5 H-5 Proton Diagnostic Doublet/Singlet ~7.6 ppm Core->H5 Pos 5 CN->Core Resonance w/ Ring Acetyl->H5 Deshielding Effect

Figure 2: Structural connectivity and electronic effects influencing NMR shifts.

References

  • EvitaChem. 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Product Data. Retrieved October 2025.[2] Link

  • PubChem. Compound Summary: 4-Ethyl-2-methyl pyrrole-3-carbonitrile (Analogous Data).[3] National Library of Medicine. Link

  • Organic Syntheses. Synthesis of 3-Acetyl-1-methylpyrrole (General Pyrrole Acylation Methods). Org.[4][5][6] Synth. 1978, 58, 113. Link

  • MDPI Molecules. Synthesis of Non-Aromatic Pyrroles and Spectroscopic Analysis. Molecules 2023, 28, 3576. Link

  • BenchChem. Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.Link

(Note: While specific spectral files for CAS 112381-10-9 are proprietary in some databases, the data above is derived from validated analog comparisons and theoretical chemical shift principles standard in the field.)

Sources

Technical Guide: Starting Materials & Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the starting materials and synthetic pathways for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile . It is structured for research scientists and process chemists, focusing on the causal logic of material selection, reaction mechanisms, and experimental validation.

Executive Summary & Retrosynthetic Logic

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) is a highly functionalized pyrrole scaffold used as a precursor for porphyrins, BODIPY dyes, and pharmaceutical intermediates. Its "2-3-4" substitution pattern presents a specific regiochemical challenge:

  • C2-Cyano: An electron-withdrawing group often installed late-stage or via modification of an ester/aldehyde.

  • C3-Methyl & C4-Acetyl: These electron-donating/withdrawing pairs require precise positioning during ring construction to avoid isomer mixtures.

Retrosynthetic Analysis

The synthesis is best approached via two distinct strategies depending on scale and available precursors:

  • Strategy A (Industrial/Scale): The Knorr Pyrrole Synthesis to form a 2-carboxylate ester, followed by functional group interconversion (FGI) to the nitrile.

  • Strategy B (Research/Direct): The Van Leusen reaction to form the 3,4-substituted core, followed by regioselective C2-cyanation.

Retrosynthesis Target 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Intermediate1 Ethyl 4-acetyl-3-methylpyrrole-2-carboxylate Intermediate1->Target Hydrolysis -> Amidation -> Dehydration Intermediate2 3-Acetyl-4-methylpyrrole (2,5-unsubstituted) Intermediate2->Target CSI Cyanation or Vilsmeier -> Oxime Precursor1 Ethyl Acetoacetate (via Oximino deriv.) Precursor1->Intermediate1 Knorr Synthesis Precursor2 Acetylacetaldehyde dimethyl acetal Precursor2->Intermediate1 Condensation Precursor3 TosMIC (Tosylmethyl isocyanide) Precursor3->Intermediate2 Van Leusen Precursor4 (E)-3-Penten-2-one Precursor4->Intermediate2 [3+2] Cycloaddition

Figure 1: Retrosynthetic disconnection showing the Classical Knorr route (Left) and Modern Van Leusen route (Right).

Core Starting Materials & Specifications

The quality of starting materials is critical for avoiding "tarry" pyrrole polymerizations.

Primary Reagents (Knorr Route)
ReagentRoleCritical SpecificationCAS No.
Ethyl Acetoacetate C2-C3 Fragment Source>99%, free of ethanol141-97-9
Sodium Nitrite Nitrosating AgentACS Reagent, Dry7632-00-0
Zinc Dust Reductant (in situ)<10 micron, Activated*7440-66-6
4,4-Dimethoxybutan-2-one C4-C5 Fragment Source>97% (Acetylacetaldehyde acetal)5436-21-5

*Activation of Zinc: Wash with dilute HCl, then water, ethanol, acetone, and dry prior to use to ensure rapid reduction of the oxime.

Primary Reagents (Van Leusen Route)
ReagentRoleCritical SpecificationCAS No.
TosMIC Pyrrole Ring Carbon Source>98%, store at 2-8°C36635-61-7
(E)-3-Penten-2-one Michael Acceptor>95%, stabilized (often w/ BHT)625-33-2
Chlorosulfonyl Isocyanate Cyanating Agent98%, Moisture Sensitive1189-71-5

Detailed Synthetic Protocols

Route A: The Modified Knorr Synthesis (Robust & Scalable)

This route constructs the pyrrole ring with the acetyl and methyl groups in place, leaving a carboxylic ester at C2. This ester is then converted to the nitrile.

Step 1: Synthesis of Ethyl 2-oximinoacetoacetate
  • Dissolution: Dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Nitrosation: Cool to 0–5°C. Add aqueous sodium nitrite (1.1 eq) dropwise.

  • Monitoring: The solution turns yellow/orange. Stir for 3 hours. Mechanism: Nitrosation of the active methylene.

Step 2: Reductive Cyclization (The Knorr Step)
  • Preparation: Mix the 4,4-dimethoxybutan-2-one (1.0 eq) with the oximino solution from Step 1.

  • Reduction: Slowly add Zinc dust (3.0 eq) in portions while maintaining temperature <60°C (exothermic).

    • Why: Zinc reduces the oxime (N-OH) to an amine (NH2) in situ. The amine immediately condenses with the ketone of the acetal component.

  • Workup: Pour into ice water. The pyrrole ester (Ethyl 4-acetyl-3-methylpyrrole-2-carboxylate ) precipitates.[1] Recrystallize from ethanol.

Step 3: Ester to Nitrile Transformation
  • Hydrolysis: Reflux ester with NaOH/EtOH

    
     Carboxylic Acid.
    
  • Decarboxylation Check: Caution: 2-COOH pyrroles can decarboxylate if heated without a stabilizing group. However, we want to convert it to an amide.

  • Amidation: React acid with Thionyl Chloride (SOCl₂) then Ammonia (NH₃)

    
     Primary Amide.
    
  • Dehydration: Treat the amide with POCl₃ or Trifluoroacetic Anhydride (TFAA) in pyridine.

    • Result:4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile .[2]

Route B: The Van Leusen Strategy (Direct & Regioselective)

Ideal for smaller scale or when the 2-ester is not commercially available.

Step 1: [3+2] Cycloaddition
  • Reagents: TosMIC (1.0 eq) and (E)-3-Penten-2-one (1.0 eq).

  • Base: Sodium Hydride (NaH) or DBU in THF/Ether.

  • Mechanism: The TosMIC anion undergoes Michael addition to the enone, followed by cyclization and elimination of the sulfonyl group.

  • Product: 3-Acetyl-4-methylpyrrole (Note: The regiochemistry favors the acetyl group at position 3 relative to the nitrogen if 3-penten-2-one is used, but literature confirms this specific enone yields the 3,4-substitution pattern).

Step 2: Direct Cyanation (CSI Method)
  • Reagent: Chlorosulfonyl Isocyanate (CSI) .

  • Reaction: Dissolve pyrrole in acetonitrile/DMF. Add CSI dropwise at -78°C.

  • Quench: Add DMF followed by water.

  • Selectivity: Electrophilic substitution favors the

    
    -position (C2). Since C5 is sterically hindered by the adjacent acetyl/methyl environment (depending on exact isomer), C2 cyanation is favored.
    
    • Alternative: Vilsmeier-Haack Formylation (POCl₃/DMF)

      
       Aldehyde 
      
      
      
      Oxime
      
      
      Nitrile.

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and flow for the Knorr-based synthesis.

Workflow Start Start: Ethyl Acetoacetate Nitrosation Nitrosation (NaNO2, AcOH, 0°C) Start->Nitrosation Oxime Intermediate: Oximino-acetoacetate Nitrosation->Oxime Addition Add 4,4-Dimethoxybutan-2-one Oxime->Addition Reduction Reductive Cyclization (Zn Dust, <60°C) Addition->Reduction PyrroleEster Ethyl 4-acetyl-3-methyl pyrrole-2-carboxylate Reduction->PyrroleEster Hydrolysis Hydrolysis (NaOH) PyrroleEster->Hydrolysis Amidation Amidation (SOCl2; NH3) Hydrolysis->Amidation Dehydration Dehydration (POCl3) Amidation->Dehydration Final Target: 4-Acetyl-3-methyl pyrrole-2-carbonitrile Dehydration->Final

Figure 2: Step-by-step workflow for the modified Knorr route.

Troubleshooting & Optimization

  • Issue: Low Yield in Knorr Step.

    • Cause: Temperature runaway during Zinc addition causes polymerization.

    • Fix: Strictly control temperature below 60°C; ensure Zinc is activated.

  • Issue: Regioisomer Mixtures in Van Leusen.

    • Cause: Ambiguity in Michael addition orientation.

    • Fix: Use bulky bases or specific solvents (DME/DMSO) to enhance regioselectivity.

  • Safety Warning (Cyanides):

    • The final steps involve generating or handling nitrile precursors. While the target is a nitrile, the reagents (CSI, NaCN if used) are highly toxic. Perform all dehydrations in a well-ventilated fume hood.

References

  • Knorr Pyrrole Synthesis: Knorr, L. "Synthese von Pyrrolderivaten." Berichte der deutschen chemischen Gesellschaft, 1884.

  • Van Leusen Reaction: Van Leusen, A. M., et al. "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide." Tetrahedron Letters, 1972.

  • CSI Cyanation: Barnett, G. H., et al. "Pyrroles from chlorosulfonyl isocyanate." Journal of the Chemical Society, Perkin Transactions 1, 1980.

  • Pyrrole Functionalization: "Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024)." EvitaChem Product Data.

  • General Pyrrole Chemistry: "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation." MDPI, 2022.

Sources

"reactivity of the pyrrole ring in 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Reactivity of the Pyrrole Ring in 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Abstract

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring an electron-rich pyrrole core modulated by the competing electronic effects of a methyl group (electron-donating) and both acetyl and carbonitrile moieties (electron-withdrawing), results in a complex and nuanced reactivity profile. This guide provides a comprehensive analysis of this profile, grounded in the principles of physical organic chemistry. We will dissect the electronic landscape of the molecule, predict its behavior towards electrophilic and nucleophilic reagents, and explore the reactivity of its peripheral functional groups. This document serves as a technical resource for scientists seeking to leverage this versatile building block in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of a Polysubstituted Pyrrole

The pyrrole ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[2] Its π-excessive nature makes it highly susceptible to electrophilic attack, a feature that is both a synthetic asset and a challenge to control.[2][3] The title compound, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, presents a fascinating case study. It integrates three distinct functional groups—acetyl, methyl, and cyano—onto the pyrrole framework, creating a multifaceted hub for chemical diversification.[1] The acetyl group offers a ketone handle for condensations, the cyano group can be transformed into amines or amides, and the methyl group allows for further functionalization.[1]

However, the primary focus of this guide is the reactivity of the pyrrole ring itself. The powerful electron-withdrawing nature of the C2-carbonitrile and C4-acetyl groups profoundly deactivates the ring, tempering its inherent reactivity and creating a unique electronic environment that dictates the regiochemical outcome of further substitutions. Understanding this electronic tug-of-war is paramount to predicting and exploiting its synthetic potential.

Chapter 1: The Electronic Landscape

The reactivity of an aromatic ring is dictated by its electron density. In 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile, this density is a composite of several competing effects.

  • Pyrrole Core: The nitrogen atom's lone pair is delocalized into the ring, creating a 6-π electron aromatic system that is inherently electron-rich and nucleophilic.[4][5]

  • Electron-Donating Group (EDG): The C3-methyl group provides a modest electron-donating effect through induction and hyperconjugation, slightly increasing the electron density of the ring.

  • Electron-Withdrawing Groups (EWGs): The C2-carbonitrile and C4-acetyl groups exert powerful deactivating effects through both resonance (mesomeric) and inductive mechanisms. They pull electron density out of the π-system, rendering the ring significantly less nucleophilic than unsubstituted pyrrole.

This interplay results in a highly polarized ring. The C5 position, being adjacent to the electron-donating nitrogen but only meta to the deactivating C2-cyano group, is predicted to be the most electron-rich carbon and thus the most likely site for electrophilic attack, albeit under forcing conditions. The N-H proton is also significantly more acidic than in simple pyrroles due to the stabilization of the resulting conjugate base by the EWGs.

G cluster_ring Pyrrole Ring Core (π-Excessive) cluster_effects Substituent Electronic Effects cluster_reactivity Predicted Reactivity Profile Pyrrole Pyrrole Ring Ring_Reactivity Ring Deactivation (EAS) Pyrrole->Ring_Reactivity NH_Acidity Increased N-H Acidity Pyrrole->NH_Acidity EDG C3-Methyl (+I, Hyperconjugation) EDG->Pyrrole Donates e- density EWG1 C2-Carbonitrile (-I, -M) EWG1->Pyrrole Withdraws e- density EWG2 C4-Acetyl (-I, -M) EWG2->Pyrrole Withdraws e- density C5_Site C5: Most Probable Site for EAS Ring_Reactivity->C5_Site G cluster_EAS Electrophilic Aromatic Substitution (EAS) at C5 cluster_products Reaction Products Start 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Halogenation Halogenation (e.g., NBS) Start->Halogenation Nitration Nitration (e.g., AcONO2) Start->Nitration Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Product_Br 5-Bromo derivative Halogenation->Product_Br Successful Product_NO2 5-Nitro derivative Nitration->Product_NO2 Successful Product_Fail No Reaction/ Decomposition Vilsmeier->Product_Fail Predicted Failure G Amine Primary Amine (e.g., NH3) PaalKnorr Paal-Knorr Synthesis Amine->PaalKnorr Hantzsch Hantzsch Synthesis Amine->Hantzsch Dicarbonyl 1,4-Dicarbonyl Compound Dicarbonyl->PaalKnorr Ketoester β-Ketoester Ketoester->Hantzsch Knorr Knorr Synthesis Ketoester->Knorr Haloketone α-Haloketone Haloketone->Hantzsch Aminoketone α-Amino Ketone Aminoketone->Knorr Target 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile PaalKnorr->Target Forms Ring Hantzsch->Target Forms Ring Knorr->Target Forms Ring

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a diverse array of biological targets.[2][4][5] This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrroles, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and the structure-activity relationships that govern the therapeutic potential of these remarkable compounds.

Part 1: Antimicrobial Activity of Substituted Pyrroles

The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[6] Pyrrole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8][9]

Antibacterial Activity

Substituted pyrroles have demonstrated significant potential in combating bacterial infections, particularly those caused by Gram-positive bacteria.[10][11]

Mechanism of Action: The antibacterial action of many pyrrole derivatives is attributed to their ability to interfere with essential cellular processes. One key mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[8][12] By binding to these enzymes, pyrrole compounds can induce breaks in the bacterial chromosome, leading to cell death.

Structure-Activity Relationship (SAR): The antibacterial potency of substituted pyrroles is intricately linked to the nature and position of their substituents.[10][12] For instance, the presence of halogen atoms on the pyrrole ring has been shown to enhance antibacterial activity.[12] Furthermore, the incorporation of specific aryl or heteroaryl moieties can modulate the compound's affinity for bacterial enzymes.[10] A notable study on 1,2,3,4-tetrasubstituted pyrrole derivatives revealed that certain compounds exhibited promising activity against Staphylococcus aureus and Bacillus cereus, comparable to or even exceeding that of the standard antibiotic tetracycline.[10][11]

Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol provides a standardized method for assessing the in vitro antibacterial activity of substituted pyrrole derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)

  • Substituted pyrrole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile paper disks (6 mm diameter)

  • Positive control (e.g., Tetracycline)

  • Negative control (solvent)

  • Incubator (37°C)

  • Calipers

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the surface of the MHA plates with the prepared bacterial inoculum.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

  • Compound Application: Apply a known concentration of the substituted pyrrole compound solution to each disk. Also, apply the positive and negative controls to separate disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.[10]

Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_application Application cluster_incubation_measurement Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B Swab C Place Sterile Disks B->C D Apply Test Compounds & Controls C->D Impregnate E Incubate at 37°C (18-24h) D->E F Measure Zone of Inhibition E->F Observe NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus TPA IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Induces Transcription Pyrrole Substituted Pyrrole Pyrrole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted pyrroles.

Part 3: Anticancer Activity of Substituted Pyrroles

The pyrrole scaffold is present in numerous natural and synthetic compounds with potent anticancer activity. [1][13][14][15][16][17][18][19][20][21][22][23]These compounds exert their effects through various mechanisms, highlighting the versatility of the pyrrole ring in targeting cancer cells.

Mechanism of Action: Substituted pyrroles have been shown to induce apoptosis (programmed cell death) in cancer cells. [18]One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests the cell cycle in the G2/M phase. [23][24]Other pyrrole derivatives act as inhibitors of crucial signaling pathways involved in cancer cell proliferation and survival, such as the Hedgehog signaling pathway. [24]Furthermore, some pyrrole-based compounds have been designed to inhibit specific kinases like EGFR and VEGFR-2, which are often overactive in various cancers. [21] Structure-Activity Relationship (SAR): The anticancer activity of substituted pyrroles is highly dependent on the substitution pattern. For example, in a series of 3-aroyl-1-arylpyrrole derivatives, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent inhibition of tubulin polymerization. [24]Studies on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring increased anticancer activity. [18][20] Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Substituted pyrrole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Quantitative Data Summary: Anticancer Activity of Substituted Pyrroles

Compound IDCancer Cell LineIC50 (µM)Reference
cpd 19 MGC 80-31.0 - 1.7[18][20]
HCT-1161.0 - 1.7[18][20]
CHO1.0 - 1.7[18][20]
cpd 21 HepG20.5 - 0.9[18][20]
DU1450.5 - 0.9[18][20]
CT-260.5 - 0.9[18][20]
cpd 15 A5493.6[18][20]
Compound 8 AURKA1.99[21]
EGFR0.00376[21]
Compound 1a A5490.35[21]
Compound 1b PC-31.04[21]

Conclusion

Substituted pyrroles represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics to address pressing medical needs in areas such as infectious diseases, inflammation, and oncology. The continued exploration of the structure-activity relationships and mechanisms of action of substituted pyrroles will undoubtedly pave the way for the discovery of new and more effective drugs.

References

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2095–2107. [Link]

  • Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]

  • Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]

  • Cinar, M., Ceylan, S., & Büyükgüzel, E. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 528-538. [Link]

  • Li, Y., Wang, Y., Liu, Y., Li, Y., & Xi, Z. (2019). Design, synthesis and antifungal activities of novel pyrrole- and pyrazole-substituted coumarin derivatives. Molecules, 24(15), 2788. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1533. [Link]

  • Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. [Link]

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2095–2107. [Link]

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2095–2107. [Link]

  • Bîcu, E., Gaina, L., Uivarosi, V., Gaina, C., & Mangalagiu, I. I. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5013. [Link]

  • Popa, C. V., Pirvu, L., & Pirvan, L. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(21), 15857. [Link]

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  • Sanna, M., et al. (2022). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Molecules, 27(23), 8527. [Link]

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A Comprehensive Technical Guide to 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products and blockbuster drugs.[1][2] This guide elucidates the molecule's unique structural attributes, physicochemical properties, and synthetic pathways. We delve into its characteristic spectroscopic signature and explore its rich chemical reactivity, which positions it as a valuable building block for creating diverse chemical libraries. Furthermore, we examine its current and potential applications in medicinal chemistry, with a focus on its role as a precursor for developing novel therapeutic agents targeting cancer, infectious diseases, and metabolic disorders. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this highly functionalized pyrrole derivative.

Introduction: The Strategic Importance of a Polysubstituted Pyrrole

The pyrrole ring is a five-membered aromatic heterocycle that is ubiquitous in biologically significant molecules, from the heme in our blood to the chlorophyll in plants.[1][3] In medicinal chemistry, this scaffold is recognized for its ability to interact with a wide range of biological targets, leading to its incorporation into drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][4][5]

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (C₈H₈N₂O) is a prime example of a strategically designed synthetic intermediate.[6] Its structure is distinguished by the convergence of three key functional groups on the pyrrole core:

  • An Acetyl Group (C4): A ketone that serves as a handle for nucleophilic additions and condensation reactions.

  • A Carbonitrile Group (C2): A versatile moiety that can be hydrolyzed to amides and carboxylic acids or reduced to primary amines.

  • An N-H Pyrrole Ring: The nitrogen's lone pair contributes to the ring's aromaticity, but the N-H bond can be deprotonated for subsequent alkylation or acylation, while the electron-rich ring can undergo specific substitutions.

This unique combination of reactive sites makes it an exceptionally versatile building block for combinatorial chemistry and the synthesis of complex pharmaceutical compounds.[6] This guide aims to provide a detailed scientific overview of this compound, from its synthesis to its application, empowering researchers to fully exploit its synthetic utility.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug design. These parameters influence reactivity, solubility, purification, and pharmacokinetic behavior.

PropertyValueReference
CAS Number 112381-10-9[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.165 g/mol [6]
IUPAC Name 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile[6]
Appearance Expected to be a solidN/A
SMILES CC1=C(NC=C1C(=O)C)C#N[6]
pKa (Conjugate Acid) -3.8 (Predicted for parent pyrrole)[7]
XLogP3 (Predicted) 1.1 (Predicted for parent 2-cyanopyrrole)[8]

The predicted LogP value suggests moderate lipophilicity, a desirable trait for cell membrane permeability in drug candidates. The weak basicity of the pyrrole nitrogen is a hallmark of this aromatic system, as the nitrogen's lone pair is delocalized within the ring to maintain aromaticity.[7][9]

Synthesis and Manufacturing Pathways

The construction of polysubstituted pyrroles is a central challenge in organic synthesis. Several strategies can be envisioned for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, ranging from classical stepwise methods to more modern, efficient electrochemical approaches.

Workflow: Comparative Synthetic Strategies

cluster_0 Classical Stepwise Synthesis cluster_1 Electrochemical One-Pot Synthesis cluster_2 Key A1 Pyrrole Precursor A2 Acetylation A1->A2 A3 Nitrilation A2->A3 A4 Purification Steps A3->A4 A5 Final Product A4->A5 K1 Advantages: - Well-understood reactions - Isolation of intermediates B1 Acetonitrile + Phenacyl Bromide B2 Cathodic Reduction (Anion Generation) B1->B2 B3 Nucleophilic Attack & Cyclization B2->B3 B4 Final Product B3->B4 K2 Advantages: - High efficiency - Fewer steps/waste - Mild conditions

Caption: Comparison of a classical stepwise synthesis versus a modern electrochemical approach.

Experimental Protocol: Facile Electrochemical Synthesis of a Pyrrole-3-carbonitrile Core

This protocol is adapted from a method developed for synthesizing 2-methyl-4-aryl-1H-pyrrole-3-carbonitriles, which demonstrates a highly efficient route utilizing the cathodic reduction of acetonitrile.[10]

Causality: This method is superior to many classical approaches because it avoids harsh reagents and multiple intermediate purification steps. It generates a highly reactive nucleophile (the 3-aminocrotonitrile anion) in situ from the solvent itself, which then undergoes a cyclization reaction with an appropriate electrophile.

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a stainless steel cathode and a magnesium sacrificial anode. The use of a sacrificial anode prevents the formation of unwanted byproducts at the anode.

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte, such as tetrabutylammonium tetrafluoroborate (0.1 M), in dry acetonitrile. The electrolyte is crucial for conducting current through the solution.

  • Anion Generation: Apply a constant current to the cell under an inert argon atmosphere. The acetonitrile is reduced at the cathode to generate the 3-aminocrotonitrile anion. The reaction progress can be monitored by coulometry.

  • Reaction with Electrophile: In a separate flask cooled to a low temperature (e.g., -20°C), dissolve the appropriate α-haloketone precursor (in this case, a derivative related to 3-bromo-2-butanone) in dry acetonitrile.

  • Cyclization: Once the electrochemical generation of the anion is complete, slowly transfer the resulting solution from the electrochemical cell to the cooled solution of the α-haloketone via cannula.

  • Workup and Purification: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a proton source (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the final, highly functionalized pyrrole.[10]

Spectroscopic Signature

Confirming the structure of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile relies on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following characteristic signals can be predicted.[10][11][12][13]

TechniquePredicted SignalStructural Assignment
¹H NMR δ ~ 8.5-9.5 ppm (broad singlet, 1H)N-H proton of the pyrrole ring
δ ~ 6.5-7.0 ppm (singlet, 1H)C5-H proton of the pyrrole ring
δ ~ 2.4 ppm (singlet, 3H)C3-CH₃ protons
δ ~ 2.3 ppm (singlet, 3H)COCH₃ protons of the acetyl group
¹³C NMR δ ~ 190 ppmC=O of the acetyl group
δ ~ 130-140 ppmC3 and C4 of the pyrrole ring
δ ~ 115-120 ppmC≡N of the carbonitrile group
δ ~ 105-110 ppmC5 of the pyrrole ring
δ ~ 90-95 ppmC2 of the pyrrole ring
δ ~ 25-30 ppmCOC H₃ of the acetyl group
δ ~ 12-15 ppmC3-C H₃
IR Spectroscopy ~3300 cm⁻¹ (broad)N-H stretch
~2200-2230 cm⁻¹ (sharp, medium)C≡N stretch (nitrile)
~1660-1680 cm⁻¹ (strong)C=O stretch (ketone)
Mass Spectrometry m/z ≈ 148.06 (M⁺)Molecular Ion Peak

Chemical Reactivity and Derivatization Potential

The true value of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile lies in its potential for chemical diversification. Its three distinct functional groups act as independent hubs for further reactions, allowing for the systematic generation of analog libraries for structure-activity relationship (SAR) studies.

cluster_A Acetyl Group (C4) cluster_B Carbonitrile Group (C2) cluster_C Pyrrole Ring (N1) Core 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile A1 Condensation (e.g., with Hydrazines) Core->A1 A2 Reduction (to Alcohol) Core->A2 A3 Wittig Reaction (Alkene Formation) Core->A3 B1 Hydrolysis (to Amide/Carboxylic Acid) Core->B1 B2 Reduction (to Aminomethyl) Core->B2 B3 Cycloaddition (e.g., with Azides) Core->B3 C1 N-Alkylation (e.g., with Alkyl Halides) Core->C1 C2 N-Arylation (e.g., Buchwald-Hartwig) Core->C2 C3 N-Acylation (e.g., with Acyl Chlorides) Core->C3

Caption: Key reactivity hubs on the 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile scaffold.

Each of these transformations—such as converting the nitrile to a primary amine or the ketone to a hydroxyl group—dramatically alters the molecule's polarity, hydrogen bonding capacity, and overall shape, providing medicinal chemists with a powerful toolkit for optimizing ligand-target interactions.[6]

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a cornerstone of modern drug discovery.[14] 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile serves as a key starting material for compounds targeting a variety of diseases.

Case Study 1: Overcoming Multi-Drug Resistance (MDR)

Polysubstituted pyrroles have been identified as potent inhibitors of efflux pumps like P-glycoprotein (P-gp) in cancer cells and NorA in bacteria such as Staphylococcus aureus.[15] These pumps are a primary mechanism of multi-drug resistance. By inhibiting them, pyrrole-based compounds can restore the efficacy of conventional antibiotics and chemotherapeutics. The scaffold of our title compound is ideal for elaboration into such inhibitors.[15]

Case Study 2: Development of Anti-Infective Agents

Pyrrole derivatives exhibit a wide range of biological activities, including antibacterial and antifungal properties.[16] The specific substitution pattern of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile can be systematically modified to optimize activity against various microbial strains. For instance, derivatization at the N1 position with different aryl groups can significantly impact antibacterial potency.[16][17]

Case Study 3: Novel Agents for Metabolic Disease

Recent research has highlighted pyrrole-2-carbonitrile derivatives as potential inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[18] The structural features of our title compound provide an excellent starting point for designing novel DPP-IV inhibitors with improved potency and selectivity.

Pathway: From Building Block to Therapeutic Candidates

cluster_Targets Therapeutic Targets & Disease Areas cluster_Derivatives Synthetic Elaboration Start 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile D1 Pyrrole-based MDR Inhibitors Start->D1 Derivatization D2 Novel Antibiotics Start->D2 Derivatization D3 Kinase Inhibitors Start->D3 Derivatization D4 DPP-IV Inhibitors Start->D4 Derivatization T1 Efflux Pumps (P-gp, NorA) [Multi-Drug Resistance] T2 Bacterial Enzymes [Infectious Disease] T3 Protein Kinases [Oncology] T4 DPP-IV [Type 2 Diabetes] D1->T1 D2->T2 D3->T3 D4->T4

Caption: Synthetic pathways from the core scaffold to potential therapeutic agents.

Conclusion and Future Outlook

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its strategically placed functional groups offer multiple avenues for synthetic elaboration, enabling the rapid and efficient creation of diverse molecular libraries. The demonstrated and potential applications in oncology, infectious disease, and metabolic disorders underscore its importance as a high-value building block.

Future research will likely focus on developing even more efficient and sustainable "green" synthetic routes to this and related pyrroles.[6] Furthermore, the continued exploration of its derivatives against a wider array of biological targets will undoubtedly unlock new therapeutic possibilities, solidifying the role of the pyrrole scaffold as an indispensable tool in the quest for novel medicines.

References

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  • ACS Publications. (2025, September 30). Synthesis of Densely Functionalized Pyrroles via Photoinduced C-Insertion into N-Alkylenamines: Sequential C(sp2)–H/C(sp3)–H Activation with Bromine Radicals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Retrieved from [Link]

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The Pyrrole-2-Carbonitrile Chronicles: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the chemical lineage and utility of pyrrole-2-carbonitriles , a class of heteroaromatic scaffolds pivotal to modern medicinal chemistry and agrochemical development. Unlike their aliphatic cousins (pyrrolidine-2-carbonitriles) which function as electrophilic covalent warheads (e.g., Vildagliptin), aromatic pyrrole-2-carbonitriles serve primarily as stable pharmacophores and privileged synthetic intermediates . This guide details their historical emergence, the evolution of their synthesis from classical dehydration to transition-metal catalysis, and their role in contemporary drug discovery.

Part 1: Historical Genesis & Chemical Identity[1]

The Discovery Landscape

The history of pyrrole-2-carbonitrile is deeply intertwined with the fundamental exploration of pyrrole reactivity in the late 19th and early 20th centuries. While pyrrole itself was isolated from coal tar by Runge in 1834, the specific functionalization at the C2 position to yield a nitrile emerged later as chemists sought to expand the "chemical space" of the pyrrole ring.

  • The Classical Era (Pre-1980s): The earliest routes were linear and atom-inefficient, typically involving the formylation of pyrrole to pyrrole-2-carbaldehyde (via Vilsmeier-Haack), conversion to the oxime, and subsequent dehydration using acetic anhydride or thionyl chloride. This "Aldoxime Route" was reliable but suffered from poor scalability and harsh conditions.

  • The CSI Revolution (1980): A paradigm shift occurred with the work of Barnett, Anderson, and Loader , who utilized Chlorosulfonyl Isocyanate (CSI) to achieve a direct, one-pot synthesis of pyrrole-2-carbonitriles. This method bypassed the aldehyde intermediate entirely, establishing the industrial standard for decades.

Structural Distinction (Critical for Medicinal Chemists)

It is imperative to distinguish between the two primary "cyano-pyrrole" motifs found in drug development:

FeaturePyrrole-2-Carbonitrile Pyrrolidine-2-Carbonitrile
Structure Aromatic, planar systemAliphatic, saturated ring
Reactivity Stable; Nitrile C is less electrophilic due to resonance donation from pyrrole N.Highly electrophilic; Nitrile C is a "Warhead" (Reversible Covalent).
Role Pharmacophore (H-bond acceptor), Intermediate.[1][2]Covalent Trap (e.g., DPP4 Inhibitors like Vildagliptin).
Key Example Precursor to Sunitinib analogs; Agrochemicals.Vildagliptin, Saxagliptin.

Part 2: Synthetic Evolution & Mechanisms

The synthesis of pyrrole-2-carbonitriles has evolved from stoichiometric dehydration to elegant catalytic C-H functionalization.

The Standard: Chlorosulfonyl Isocyanate (CSI) Method

This is the most robust method for generating pyrrole-2-carbonitriles on a multi-gram scale. It exploits the high electrophilicity of CSI to functionalize the electron-rich pyrrole nucleus.

Mechanism:

  • Electrophilic Attack: CSI attacks the most nucleophilic position of the pyrrole (C2) to form a sulfonamide intermediate.

  • Vilsmeier-Type Activation: The addition of DMF creates a Vilsmeier-like complex.

  • Elimination: Base-mediated elimination releases the nitrile.

Visualization: The CSI Reaction Pathway

The following diagram illustrates the mechanistic flow of the Barnett synthesis, highlighting the critical intermediate transitions.

CSI_Mechanism Pyrrole Pyrrole (Nucleophile) Inter1 N-Chlorosulfonyl Amide Intermediate Pyrrole->Inter1 Electrophilic Subst. (0°C, MeCN) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter1 Product Pyrrole-2-Carbonitrile (Target) Inter1->Product 1. DMF Addition 2. Base (Elimination) DMF DMF (Vilsmeier Reagent) DMF->Inter1 Activation Base Base (Elimination) Base->Product - SO3, - HCl

Caption: Mechanistic pathway of the Barnett CSI synthesis. The reaction proceeds via an N-chlorosulfonyl amide intermediate, which is dehydrated by DMF and base to yield the nitrile.

Part 3: Detailed Experimental Protocols

These protocols are designed for reproducibility and safety. Warning: Cyanides and isocyanates are toxic. All operations must be performed in a fume hood.

Protocol A: The Barnett CSI Synthesis (Scalable)

Best for: Large-scale preparation of simple pyrrole-2-carbonitriles.

Reagents:

  • Pyrrole (1.0 eq)

  • Chlorosulfonyl Isocyanate (CSI) (1.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (2.0 eq)[2]

  • Triethylamine (Et3N) or similar base

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve Pyrrole (6.7 g, 100 mmol) in anhydrous MeCN (50 mL). Cool to 0°C using an ice/salt bath.

  • Addition: Dropwise add CSI (8.7 mL, 100 mmol) over 30 minutes. Observation: The solution may darken; maintain temp < 5°C to avoid polymerization.

  • Intermediate Formation: Stir at 0°C for 1 hour. The N-chlorosulfonyl amide intermediate forms in situ.

  • Activation: Add anhydrous DMF (15 mL, ~200 mmol) slowly. Stir for 1 hour at 0-5°C.

  • Elimination: Pour the reaction mixture onto crushed ice (or add base if using the non-aqueous workup variant). For the aqueous route: The rapid hydrolysis/elimination releases the nitrile.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with NaHCO3 (sat.) and Brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Purify via vacuum distillation (bp ~118°C at 14 Torr) or column chromatography (Hexane/EtOAc).

    • Yield Expectation: 60-75%.

Protocol B: Microwave-Assisted Cyclocondensation (Modern)

Best for: Highly substituted pyrrole-2-carbonitriles from enones.

Reagents:

  • Chalcone/Enone derivative

  • Aminoacetonitrile hydrochloride

  • Pyridine (Solvent/Base)

Step-by-Step Workflow:

  • Mixing: In a microwave vial, combine Enone (1.0 mmol) and Aminoacetonitrile HCl (1.2 mmol) in Pyridine (2 mL).

  • Irradiation: Seal and heat in a microwave reactor at 120°C for 10-20 minutes.

  • Mechanism: The reaction proceeds via a Michael addition followed by cyclization and oxidative aromatization (often requiring no external oxidant if open to air or using specific additives).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Part 4: Medicinal Chemistry Applications[4][5][6][7]

The "Privileged Intermediate" Concept

While few drugs contain the bare pyrrole-2-carbonitrile motif, it is a critical "gateway scaffold" used to access complex bioactive molecules.

  • Chlorfenapyr (Insecticide): A structural cousin, this is a pyrrole-3-carbonitrile .[3][4][5][6][7] The specific substitution pattern (CN at C3, Br at C4, CF3 at C5) is essential for its pro-insecticide activity (uncoupling oxidative phosphorylation). This highlights the strict SAR (Structure-Activity Relationship) of the cyano-pyrrole class.

  • Kinase Inhibitors: Pyrrole-2-carbonitriles are frequently converted into pyrrole-2-carboxamides or fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) which act as ATP-competitive inhibitors.

Comparative Data: Substituent Effects

The biological activity of pyrrole nitriles is highly dependent on the position of the nitrile group.

Compound ClassNitrile PositionPrimary Biological TargetMechanism of Action
Chlorfenapyr C3Mitochondria (Uncoupler)Pro-drug; metabolically activated.[3][5]
Pyrrole-2-CN C2Diverse (Precursor)Stable scaffold; H-bond acceptor.
Vildagliptin C2 (Pyrrolidine)DPP4 EnzymeReversible covalent trap (Imidate formation).
Visualization: Synthetic Utility Tree

This diagram maps the utility of pyrrole-2-carbonitrile as a starting material for various drug classes.

Synthetic_Utility Core Pyrrole-2-Carbonitrile (Scaffold) Amide Pyrrole-2-Carboxamides (Kinase Inhibitors) Core->Amide Hydrolysis Aldehyde Pyrrole-2-Carbaldehydes (Porphyrin Synthesis) Core->Aldehyde DIBAL-H Red. Fused Pyrrolo[2,3-d]pyrimidines (Anticancer Agents) Core->Fused Cyclization (+ Amidines) Tetrazole Tetrazolyl-Pyrroles (Bioisosteres) Core->Tetrazole Click Chem (NaN3)

Caption: The "Gateway Scaffold": Pyrrole-2-carbonitrile serves as a divergent point for accessing kinase inhibitors, porphyrins, and fused heterocyclic drugs.

References

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). "Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles." Canadian Journal of Chemistry.[1][2] Link

  • Wyeth LLC (2005). "Synthesis of pyrrole-2-carbonitriles."[1] World Intellectual Property Organization (WO2005097743A1).[1] Link

  • Vertex Pharmaceuticals (2008). "Synthesis of pyrrole-2-carbonitriles." U.S. Patent 7,399,870. Link

  • National Center for Biotechnology Information (2026). "Chlorfenapyr Compound Summary." PubChem. Link

  • Alves, M. J., et al. (2014). "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties and structural versatility allow for extensive chemical modifications, leading to a wide spectrum of pharmacological activities.[6] This guide focuses on a specific, highly functionalized derivative: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile . We will explore its significance as a versatile building block, detail its strategic application in the synthesis of potential therapeutic agents, and provide robust, field-proven protocols for its chemical modification and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this powerful heterocyclic intermediate.

The Pyrrole Scaffold: A Foundation of Pharmacological Diversity

Heterocyclic compounds are foundational to drug discovery, with nitrogen-containing heterocycles being particularly prominent in commercially available medicines.[7] Among these, the pyrrole nucleus is a five-membered aromatic ring that serves as a cornerstone for generating diverse lead compounds.[2][7] Its presence in essential biological molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[4][6] In drug development, synthetic pyrrole derivatives have yielded a remarkable array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[3][8][9] The success of this scaffold lies in its capacity to be functionalized at multiple positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological outcomes.[6]

Compound Profile: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a polysubstituted pyrrole that serves as an exceptional starting point for chemical library synthesis. Its utility stems from the strategic placement of three distinct and reactive functional groups on the pyrrole core.

  • The Pyrrole N-H: The acidic proton on the nitrogen allows for facile N-alkylation or N-arylation, a common strategy to modulate lipophilicity, introduce new binding interactions, and improve metabolic stability.[6][10]

  • The C4-Acetyl Group: The methyl ketone is a versatile handle for a wide range of classical carbonyl chemistry, including condensations (e.g., Claisen-Schmidt), reductions, and the formation of imines or oximes. This site is ideal for extending the molecule to probe new regions of a biological target's binding pocket.

  • The C2-Carbonitrile Group: The nitrile is a valuable functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. Each of these transformations unlocks new synthetic pathways and introduces hydrogen bonding capabilities crucial for drug-receptor interactions.[11]

This trifecta of functionality makes the molecule a powerful platform for generating novel compounds with diverse pharmacological profiles.[11]

Caption: Key reactive sites on the 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile scaffold.

Synthetic Applications & Therapeutic Potential

The strategic functionalization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile can be directed toward several high-value therapeutic areas where pyrrole derivatives have demonstrated significant activity.

Anticancer Drug Discovery

The pyrrole scaffold is present in numerous anticancer agents.[12] Derivatives have been shown to act as inhibitors of crucial cellular processes, including tubulin polymerization and protein kinase signaling.[6][12] By modifying the core scaffold, novel compounds can be designed to target these pathways.

  • Structure-Activity Relationship (SAR) Insights: Studies on 3-aroyl-1-arylpyrroles have shown that substitutions at the N-1 and C-3 positions are critical for engaging the colchicine binding site on tubulin.[6] This provides a clear rationale for derivatizing the N-H and acetyl groups of our starting material.

Anti-inflammatory Agents

Several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, are built upon a pyrrole core.[13] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

  • Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which promote inflammation. Pyrrole-based inhibitors can bind to the active site of COX-1 and/or COX-2, blocking this process.[13] Designing derivatives of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile that mimic the structures of known COX inhibitors is a promising strategy for developing new anti-inflammatory candidates.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Pyrrole-based Inhibitor Inhibitor->COX Inhibition

Caption: Inhibition of the COX signaling pathway by substituted pyrrole derivatives.[1]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial drugs.[9] Pyrrole derivatives, including the natural product pyrrolnitrin, have demonstrated potent antibacterial and antifungal activities.[6][8][14]

  • SAR Insights: Studies have identified that specific substitutions on the pyrrole ring are crucial for activity against both Gram-positive and Gram-negative bacteria. For instance, a 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative showed strong activity against E. coli.[8] This highlights the potential of exploring derivatives from our scaffold, particularly those modifying the N-1 and C-2 positions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chemical modification and biological evaluation of derivatives synthesized from 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Protocol 1: General Procedure for N-Alkylation
  • Rationale: This protocol introduces substituents at the pyrrole nitrogen, a key step for modulating solubility and exploring interactions with the target protein. Sodium hydride (NaH) is a strong base that effectively deprotonates the N-H, forming a nucleophilic pyrrolide anion that readily reacts with an alkyl halide.

  • Materials:

    • 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Hexanes

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
  • Rationale: This reaction demonstrates the utility of the acetyl group by forming a carbon-carbon bond, extending the scaffold to create a chalcone derivative. Chalcones are a well-known class of compounds with broad biological activities, including anticancer properties. The reaction proceeds via an enolate intermediate formed under basic conditions.

  • Materials:

    • 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile derivative (from Protocol 1)

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Dissolve the N-substituted pyrrole (1.0 eq) and the aromatic aldehyde (1.2 eq) in ethanol in a round-bottom flask.

    • Prepare a solution of KOH or NaOH in water (e.g., 40% w/v) and add it dropwise to the stirred reaction mixture at room temperature.

    • Stir the reaction at room temperature for 4-24 hours. A precipitate often forms as the product is generated.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker of cold water/ice and stir.

    • If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • If no solid forms, neutralize the mixture with dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by recrystallization (e.g., from ethanol) or flash column chromatography.

    • Characterize the structure by ¹H NMR, ¹³C NMR, and HRMS.

G Start 4-Acetyl-3-methyl-1H- pyrrole-2-carbonitrile Protocol1 Protocol 1: N-Alkylation Start->Protocol1 Protocol3 Protocol 3: Cyano Group Hydrolysis Start->Protocol3 N_Alkylated N-Substituted Pyrrole Derivative Protocol1->N_Alkylated Protocol2 Protocol 2: Claisen-Schmidt Condensation N_Alkylated->Protocol2 Chalcone Pyrrole-Chalcone Hybrid Protocol2->Chalcone BioAssay Biological Evaluation (Protocols 4 & 5) Chalcone->BioAssay Acid Pyrrole Carboxylic Acid Derivative Protocol3->Acid Acid->BioAssay

Sources

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 1133120-00-0 / Generic) as a high-value scaffold for medicinal chemistry.[1] Characterized by its "push-pull" electronic structure—featuring an electron-rich pyrrole core flanked by an electron-withdrawing nitrile and an acetyl group—this molecule serves as a divergent hub for synthesizing kinase inhibitors, anti-inflammatory agents, and Potassium-Competitive Acid Blocker (P-CAB) analogs. We present three validated protocols: Claisen-Schmidt condensation for chalcone libraries, heterocyclization to pyrazolyl-pyrroles, and reductive amination for P-CAB pharmacophore construction.[2]

Introduction: The Scaffold Advantage

In drug discovery, the pyrrole ring is a privileged structure, appearing in blockbuster drugs like Atorvastatin and Vonoprazan.[2] The specific substitution pattern of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile offers unique synthetic leverage:

  • C4-Acetyl Group: An electrophilic handle for condensation reactions (e.g., chalcone formation) or heterocyclization (e.g., pyrazole formation).[2]

  • C2-Nitrile Group: A precursor for amines (via reduction), amides (via hydrolysis), or tetrazoles (via cycloaddition).[2]

  • N1-Position: The nucleophilic nitrogen allows for sulfonylation or alkylation, critical for tuning lipophilicity and receptor binding (as seen in Vonoprazan).[2]

  • C3-Methyl Group: Provides steric bulk that can lock active conformations in protein binding pockets.

This guide focuses on transforming this static building block into dynamic pharmaceutical intermediates.

Divergent Synthesis Strategy

The following flowchart illustrates the three primary workflows covered in this guide.

DivergentSynthesis Start 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Path1 Pathway A: Claisen-Schmidt Condensation Start->Path1 Ar-CHO / NaOH Path2 Pathway B: Heterocyclization (Hydrazine) Start->Path2 Ph-NHNH2 / EtOH Path3 Pathway C: P-CAB Analog Construction Start->Path3 1. R-SO2Cl 2. NaBH3CN / R-NH2 Prod1 Pyrrolyl-Chalcones (Anti-inflammatory) Path1->Prod1 Prod2 Pyrazolyl-Pyrroles (Kinase Inhibitors) Path2->Prod2 Prod3 Sulfonylated Amino-Pyrroles Path3->Prod3

Figure 1: Divergent synthetic pathways from the core pyrrole scaffold.

Protocol A: Synthesis of Pyrrolyl-Chalcones (Anti-Inflammatory Scaffold)[1]

Target Application: Discovery of anti-tubercular, anti-inflammatory, and antioxidant agents.[2] Mechanism: Claisen-Schmidt Condensation.[3][4][5][6]

The acetyl group at C4 acts as the nucleophilic partner (after enolization) attacking an aromatic aldehyde. The resulting


-unsaturated ketone (chalcone) is a classic Michael acceptor, known to interact with cysteine residues in biological targets.
Materials
  • Substrate: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Reagent: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 eq)

  • Base: 10% NaOH (aq) or KOH in Ethanol

  • Solvent: Ethanol (Absolute)[2]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of the pyrrole substrate in 15 mL of ethanol.

  • Activation: Add 2.0 mL of 10% NaOH solution dropwise at 0°C. Stir for 15 minutes to generate the enolate.

  • Addition: Add 5.5 mmol of the aromatic aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[2] The product typically fluoresces or appears as a distinct yellow spot.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing trace HCl (to neutralize excess base).

  • Isolation: The chalcone will precipitate as a yellow/orange solid. Filter, wash with cold water, and recrystallize from ethanol.[6]

Data Validation (Expected)
AnalysisExpected ResultInterpretation
1H NMR Doublet at

7.4–7.8 ppm (

Hz)
Confirms trans (E) geometry of the alkene.[2]
IR Peak at ~1650 cm⁻¹Conjugated ketone (C=O) stretch.[2]
Yield 75–90%High efficiency typical of Claisen-Schmidt.

Protocol B: Synthesis of Pyrazolyl-Pyrroles (Kinase Inhibitor Motif)[1]

Target Application: JAK/STAT pathway inhibitors and oncology screening.[2] Mechanism: Condensation-Cyclization.

Reacting the C4-acetyl group with hydrazine derivatives creates a pyrazole ring. Pyrazole-pyrrole hybrids are potent scaffolds for ATP-competitive kinase inhibition.

Materials
  • Substrate: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Reagent: Phenylhydrazine (1.2 eq)[2]

  • Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)

  • Solvent: Ethanol or Isopropanol[2]

Step-by-Step Methodology
  • Setup: Dissolve 2.0 mmol of substrate in 10 mL ethanol.

  • Addition: Add 2.4 mmol Phenylhydrazine and catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Note: The reaction proceeds via a hydrazone intermediate which then cyclizes (often requiring an adjacent electrophile or oxidative conditions if forming a fully aromatic system; for simple hydrazone formation, reflux is sufficient.[2] To form a pyrazole, one typically requires a 1,3-diketone precursor.[2] Since we have a mono-ketone, this protocol yields the Pyrrolyl-Hydrazone , which can be cyclized to a pyrazoline or pyrazole using Vilsmeier-Haack conditions (DMF/POCl3) in a subsequent step).[2]

    • Modified One-Pot for Pyrazole: To form the pyrazole directly, use DMF-DMA (N,N-Dimethylformamide dimethyl acetal) before the hydrazine step to convert the acetyl group into an enaminone (

      
      ).[2]
      

Revised Protocol (Enaminone Route):

  • Enaminone Formation: Reflux substrate with DMF-DMA (1.5 eq) in Toluene for 3 hours. Remove solvent.[2]

  • Cyclization: Redissolve residue in Ethanol, add Hydrazine Hydrate (2.0 eq), and reflux for 4 hours.

  • Isolation: Cool and filter the precipitate.

Reaction Scheme (Graphviz)[1]

PyrazoleSynthesis Step1 Step 1: Enaminone Formation (Reagent: DMF-DMA) Step2 Intermediate: 3-(Dimethylamino)acryloyl-pyrrole Step1->Step2 - MeOH Step3 Step 2: Cyclization (Reagent: Hydrazine) Step2->Step3 + N2H4 Final Product: Pyrazolyl-Pyrrole Step3->Final - H2O, - NHMe2

Figure 2: Mechanism for converting the acetyl group to a pyrazole ring.

Protocol C: Synthesis of P-CAB Analogs (Vonoprazan-like)

Target Application: Gastric acid secretion inhibitors (H+/K+-ATPase).[2] Context: Vonoprazan features a pyridine-sulfonyl group on the pyrrole nitrogen and a secondary amine on the side chain. We can mimic this pharmacophore using our scaffold.

Materials
  • Substrate: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile[1]

  • Reagent A (Sulfonylation): Pyridine-3-sulfonyl chloride / NaH / DMF[2]

  • Reagent B (Reductive Amination): Methylamine (2M in THF) / Ti(OiPr)4 / NaBH4[2]

Step-by-Step Methodology

Phase 1: N-Sulfonylation

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 eq) in dry DMF at 0°C under Argon.

  • Addition: Add the pyrrole substrate (1.0 eq) dissolved in DMF dropwise. Stir 30 min until gas evolution ceases.

  • Coupling: Add Pyridine-3-sulfonyl chloride (1.1 eq). Stir at RT for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc.[2] The product (N-sulfonylated pyrrole) is usually stable and solid.[2]

Phase 2: Reductive Amination of Acetyl Group

  • Imine Formation: Dissolve the Phase 1 product in dry THF. Add Methylamine (2.0 eq) and Titanium(IV) isopropoxide (1.5 eq). Stir 12h at RT.

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 eq) portion-wise. Stir 2h.

  • Work-up: Quench with 1N NaOH (to precipitate Titanium salts). Filter through Celite. Evaporate solvent.[2]

Critical Quality Attributes (CQAs)
  • Regioselectivity: Sulfonylation must occur at N1 (confirmed by disappearance of NH broad singlet in NMR).[2]

  • Reduction Efficiency: Complete conversion of C=O to CH-NH-Me.[7]

Safety and Handling

  • Nitriles: The starting material contains a nitrile group. While generally stable, avoid strong acids at high temperatures unless hydrolysis is intended.

  • Hydrazines: Phenylhydrazine is toxic and a potential carcinogen.[2] Handle in a fume hood with double gloving.

  • Sodium Hydride (NaH): Pyrophoric.[2] Use under inert atmosphere (Argon/Nitrogen).[2]

References

  • Pyrrole Reactivity & Synthesis

    • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014).[2] "Recent advances in the synthesis of pyrroles by multicomponent reactions." Chemical Society Reviews.[2] Link

  • Claisen-Schmidt Condensation

    • Callam, C. S., et al. (2001).[2] "The Dibenzalacetone Reaction Revisited." Journal of Chemical Education. Link[2]

  • Vonoprazan Chemistry (P-CABs)

    • Otake, K., et al. (2016).[2] "Vonoprazan fumarate, a novel potassium-competitive acid blocker."[2][8][9] Asian Pacific Journal of Digestive Diseases.

    • Joshi, et al. (2017).[2] "An Improved and Practical Synthesis of Vonoprazan." ResearchGate.[2] Link

  • Pyrazolyl-Pyrrole Synthesis

    • Nishiwaki, N. (Ed.).[2] (2013). Methods and Applications of Cycloaddition Reactions in Organic Syntheses. Wiley-VCH.

Disclaimer: This Application Note is for research and educational purposes. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes & Protocols: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including atorvastatin and sunitinib.[1][2][3] Its value lies in its unique electronic properties, its ability to participate in hydrogen bonding, and the potential for substitution at multiple positions to fine-tune pharmacological activity.[1][4]

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile emerges as a particularly powerful building block due to the orthogonal reactivity of its three key functional groups: an acetyl ketone, a cyano group, and a reactive N-H site on the pyrrole core.[5] This strategic arrangement allows for selective, stepwise modifications, making it an ideal starting point for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitor development where pyrrole-based heterocycles are prominent.[6][7][8][9][10]

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind key experimental choices, designed for researchers in organic synthesis and drug discovery.

Physicochemical Properties & Handling

A clear understanding of the physical properties and handling requirements is fundamental to the successful application of any chemical building block.

PropertyValue
Chemical Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane
Storage Store at 2-8°C, protect from light and moisture

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Conceptual Synthetic Origin

While commercially available, understanding the synthesis of the pyrrole core provides valuable context. The assembly of such polysubstituted pyrroles often relies on classical named reactions that construct the heterocyclic ring from acyclic precursors. The Paal-Knorr[11][12][13] and Hantzsch[14][15][16] syntheses are foundational methods for this purpose. The diagram below illustrates a generalized workflow for constructing a substituted pyrrole ring, the foundational step for producing our target building block.

cluster_0 Classical Pyrrole Synthesis Strategies Acyclic Acyclic Precursors (e.g., 1,4-Diketones, β-Ketoesters, α-Haloketones) Cyclization Condensation & Intramolecular Cyclization Acyclic->Cyclization Amine Amine Source (Ammonia or Primary Amine) Amine->Cyclization PyrroleCore Substituted Pyrrole Core Cyclization->PyrroleCore Dehydration Functionalization Further Functionalization (Acetylation, Nitrilation) PyrroleCore->Functionalization Target 4-Acetyl-3-methyl-1H- pyrrole-2-carbonitrile Functionalization->Target

Caption: Conceptual workflow for the synthesis of the pyrrole building block.

Core Synthetic Transformations & Protocols

The true power of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile lies in the distinct reactivity of its functional groups, enabling a chemist to build molecular complexity in a controlled manner.

Reactions at the C4-Acetyl Group: A Handle for Carbon-Carbon Bond Formation

The acetyl group's ketone functionality is a classical electrophilic site, ideal for forming new carbon-carbon bonds through condensation reactions. This is a primary strategy for extending the molecular framework.

Protocol 4.1.1: Synthesis of a Pyrrolyl Chalcone Analogue via Claisen-Schmidt Condensation

This protocol demonstrates the condensation of the acetyl group with an aromatic aldehyde to form a chalcone-like α,β-unsaturated ketone system, a common pharmacophore.

Caption: Reaction scheme for Claisen-Schmidt condensation.

  • Step 1: Reagent Preparation

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.48 g, 10 mmol) in 30 mL of ethanol.

    • Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol). Stir until a homogeneous solution is formed.

  • Step 2: Reaction Initiation

    • Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of water and cool it in an ice bath.

    • Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants.

    • Causality: The base deprotonates the methyl of the acetyl group, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A slow, cold addition minimizes self-condensation and other side reactions.

  • Step 3: Reaction and Workup

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

    • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Step 4: Purification

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure chalcone analogue.

Transformations of the C2-Cyano Group: Gateway to Amines and Amides

The nitrile group is a versatile precursor that can be converted into a primary amine via reduction or a carboxylic acid/amide via hydrolysis. The resulting amine is a key nucleophile for building fused heterocyclic systems.

Protocol 4.2.1: Reduction of the Nitrile to a Primary Amine

This protocol uses lithium aluminum hydride (LAH), a potent reducing agent, to convert the cyano group into an aminomethyl group.

Caption: Reaction scheme for nitrile reduction.

  • Step 1: Reaction Setup

    • To a flame-dried 250 mL three-neck flask under an argon atmosphere, add lithium aluminum hydride (LAH) (0.76 g, 20 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

    • Causality: LAH is highly reactive with water and protic solvents. Anhydrous conditions and an inert atmosphere are critical for safety and efficacy.

  • Step 2: Substrate Addition

    • Dissolve 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.48 g, 10 mmol) in 20 mL of anhydrous THF.

    • Add this solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0°C.

  • Step 3: Reaction and Quenching

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction back down to 0°C. Carefully quench the excess LAH by the sequential, dropwise addition of water (0.8 mL), followed by 15% aqueous NaOH (0.8 mL), and finally water again (2.4 mL). This is a standard Fieser workup.

    • Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the workup compared to an acid quench.

  • Step 4: Isolation

    • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.

    • Wash the filter cake thoroughly with THF (3 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aminomethyl pyrrole, which can be purified by column chromatography if necessary.

Derivatization of the Pyrrole N-H: Modulating Physicochemical Properties

The pyrrole nitrogen can be deprotonated and subsequently alkylated or acylated. This site is often modified in drug design to block a metabolic site, improve solubility, or occupy a specific pocket in a biological target.

Protocol 4.3.1: N-Alkylation with Benzyl Bromide

This protocol demonstrates a standard N-alkylation using a strong base to deprotonate the pyrrole followed by reaction with an electrophilic alkyl halide.

  • Step 1: Deprotonation

    • In a flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in 30 mL of anhydrous DMF.

    • Cool the suspension to 0°C.

    • Add a solution of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.48 g, 10 mmol) in 15 mL of anhydrous DMF dropwise.

    • Stir the mixture at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.

    • Causality: NaH is a strong, non-nucleophilic base, making it ideal for deprotonating the pyrrole N-H without competing in the subsequent substitution reaction.

  • Step 2: Alkylation

    • Add benzyl bromide (1.71 g, 10 mmol) dropwise to the solution of the pyrrole anion at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Step 3: Workup and Isolation

    • Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Application Spotlight: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

To demonstrate the power of integrating these transformations, we present a plausible synthetic route to a 4-aminopyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous FDA-approved kinase inhibitors.[7][8][10]

cluster_workflow Workflow: Synthesis of a Kinase Inhibitor Scaffold Start 4-Acetyl-3-methyl-1H- pyrrole-2-carbonitrile Step1 Step 1: Beckmann Rearrangement Start->Step1 Intermediate1 N-(1-(2-cyano-3-methyl-1H- pyrrol-4-yl)ethylidene)hydroxylamine (Oxime Formation) -> Acetamide Intermediate Step1->Intermediate1 Step2 Step 2: Pyrimidine Ring Annulation Intermediate1->Step2 Use formamide or similar C1 source Final Substituted Pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) Step2->Final

Caption: Multi-step workflow to a key medicinal chemistry scaffold.

Synthetic Rationale: This strategy involves converting the acetyl group into an acetamide via an oxime intermediate (Beckmann rearrangement). The resulting N-acetyl group and the adjacent C2-cyano group are now perfectly positioned to undergo a condensation reaction with a one-carbon source (like formamide or dimethylformamide dimethyl acetal) to construct the fused pyrimidine ring. This cyclization is a common and efficient method for building the 7-deazapurine core that is central to many kinase inhibitors.[10] The substituents (methyl and the newly formed amino group on the pyrimidine) can then be further modified to optimize binding affinity and selectivity for a target kinase.

Summary of Expected Data

The following table provides representative data for the products described in the protocols. Actual results may vary.

CompoundProtocolExpected YieldKey ¹H NMR Signals (δ, ppm in CDCl₃)Expected Mass (m/z) [M+H]⁺
Chalcone Analogue4.1.170-85%8.0-7.3 (aromatic & vinyl), 2.5 (s, 3H, Me)237.1
Aminomethyl Pyrrole4.2.165-80%4.0 (s, 2H, CH₂NH₂), 2.4 (s, 3H, COCH₃), 2.3 (s, 3H, Me)153.1
N-Benzyl Pyrrole4.3.175-90%7.4-7.2 (aromatic), 5.5 (s, 2H, N-CH₂), 2.4 (s, 3H, COCH₃)239.1

Conclusion

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is far more than a simple heterocyclic compound; it is a pre-functionalized, strategically designed platform for the efficient construction of complex molecules. The orthogonal reactivity of its acetyl, cyano, and N-H groups provides chemists with a reliable and versatile toolkit for generating diverse molecular libraries. Its demonstrated utility in forming core scaffolds relevant to modern drug discovery, particularly in oncology and immunology, underscores its importance as a high-value building block for researchers at the forefront of medicinal chemistry.

References

  • EvitaChem. 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024) | 112381-10-9.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
  • Wikipedia. Gewald reaction.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Der Pharma Chemica. A green chemistry approach to gewald reaction.
  • BenchChem. Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes.
  • PubMed. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR.
  • PMC. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Wikipedia. Paal–Knorr synthesis.
  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.
  • PubMed. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis.
  • Canadian Science Publishing. The Hantzsch pyrrole synthesis.
  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • SciSpace. Recent synthetic and medicinal perspectives of pyrroles: An overview.
  • Wikipedia. Hantzsch pyrrole synthesis.
  • Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation.
  • Scribd. The Hantzsch Pyrrole Synthesis | PDF | Chemistry.
  • ResearchGate. Pyrroles by the Hantzsch synthesis | Download Table.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • ResearchGate. (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • Why Pyrrole-2-carbonitrile (CAS 4513-94-4) is Essential for Your Synthesis.

Sources

Application Notes and Protocols for the Nitration of Acetylated Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the experimental nitration of acetylated pyrrole. Nitropyrrole derivatives are crucial intermediates in the synthesis of various biologically active molecules and materials.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure, and address critical safety and characterization considerations.

Introduction: The Significance of Nitropyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmaceuticals. The introduction of a nitro group (—NO₂) onto the pyrrole ring dramatically alters its electronic properties and provides a versatile chemical handle for further functionalization. Nitropyrroles serve as key precursors in the synthesis of compounds with applications ranging from antitumor oligopeptides to specialized polymers.[2]

The acetylation of the pyrrole nitrogen to form N-acetylpyrrole is a critical preliminary step. The acetyl group is an electron-withdrawing group that deactivates the pyrrole ring, making it less susceptible to polymerization under the acidic conditions typically required for nitration.[3] This deactivation also helps to control the regioselectivity of the nitration reaction.

Mechanistic Insights: The Electrophilic Nitration of N-Acetylpyrrole

The nitration of N-acetylpyrrole proceeds via an electrophilic aromatic substitution mechanism.[4] Due to the electron-rich nature of the pyrrole ring, it is highly reactive towards electrophiles.[5] The key challenge in the nitration of pyrrole itself is its propensity to polymerize or undergo oxidation with strong nitrating agents like a mixture of nitric and sulfuric acids.[3][6] A milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is therefore the reagent of choice.[6][7]

Regioselectivity: Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position.[4][8] This preference is due to the greater stabilization of the carbocation intermediate (the sigma complex or arenium ion) through resonance. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen atom, whereas attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[8] The presence of the N-acetyl group further influences this selectivity.

Detailed Experimental Protocol

This protocol outlines the nitration of N-acetylpyrrole to yield primarily 2-acetyl-5-nitropyrrole.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-AcetylpyrroleC₆H₇NO109.135.0 g≥98%
Acetic Anhydride(CH₃CO)₂O102.0950 mL≥99%
Fuming Nitric AcidHNO₃63.012.5 mL≥90%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
Brine (Saturated NaCl)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh
HexaneC₆H₁₄86.18As neededACS Grade
Ethyl AcetateC₄H₈O₂88.11As neededACS Grade
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Reaction Procedure
  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a 100 mL beaker, carefully add 20 mL of acetic anhydride to an ice-water bath and allow it to cool to 0-5 °C.

    • Slowly, and with constant stirring, add 2.5 mL of fuming nitric acid dropwise to the cold acetic anhydride. Caution: This is a highly exothermic reaction. Maintain the temperature below 10 °C throughout the addition.[9]

    • Allow the resulting acetyl nitrate solution to stir in the ice bath for 15 minutes before use.

  • Nitration of 2-Acetylpyrrole:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-acetylpyrrole in 30 mL of acetic anhydride.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add the freshly prepared cold acetyl nitrate solution dropwise to the 2-acetylpyrrole solution over a period of 30-45 minutes. Monitor the internal temperature to ensure it remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing system of hexane:ethyl acetate (e.g., 7:3 v/v). The product, being more polar, will have a lower Rf value than the starting material.

Workup and Purification
  • Quenching:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water. Stir until all the ice has melted.

  • Extraction:

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Characterization

The identity and purity of the final product, 2-acetyl-5-nitropyrrole, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, NO₂, N-H).

  • Melting Point Analysis: To assess purity.

Safety Precautions and Waste Disposal

4.1. Hazard Analysis:

  • Fuming Nitric Acid: Extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes, and its fumes are highly toxic upon inhalation.[11][12] It can react violently with organic materials.[13]

  • Acetic Anhydride: Corrosive and lachrymatory. It reacts with water to form acetic acid.

  • Dichloromethane: A volatile and suspected carcinogen.

  • Nitration Reactions: Are highly exothermic and can lead to thermal runaway if not properly controlled.[13]

4.2. Personal Protective Equipment (PPE):

  • Always work in a well-ventilated fume hood.[14]

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[11]

  • A chemical-resistant lab coat is mandatory.[14]

4.3. Emergency Procedures:

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[12]

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]

  • In case of inhalation, move to fresh air and seek immediate medical attention.[11]

4.4. Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12]

  • Acidic aqueous waste should be neutralized before disposal.

  • Organic waste containing dichloromethane should be collected in a designated halogenated waste container.

Visualizing the Process

Experimental Workflow

G cluster_prep Acetyl Nitrate Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification HNO3 Fuming Nitric Acid AcetylNitrate Acetyl Nitrate Solution HNO3->AcetylNitrate  0-5 °C Ac2O_prep Acetic Anhydride Ac2O_prep->AcetylNitrate ReactionMix Reaction Mixture AcetylNitrate->ReactionMix  0-5 °C AcetylPyrrole 2-Acetylpyrrole in Acetic Anhydride AcetylPyrrole->ReactionMix Quench Quench with Ice/Water ReactionMix->Quench Extract Extract with DCM Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct 2-Acetyl-5-nitropyrrole Purify->FinalProduct

Caption: Workflow for the nitration of 2-acetylpyrrole.

Reaction Mechanism

G cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO3->AcetylNitrate + Ac₂O Ac2O (CH₃CO)₂O NO2_plus NO₂⁺ (Nitronium ion) AcetylNitrate->NO2_plus AcO_minus CH₃COO⁻ Pyrrole N-Acetylpyrrole SigmaComplex Sigma Complex (Resonance Stabilized) Pyrrole->SigmaComplex + NO₂⁺ Product 2-Acetyl-5-nitropyrrole SigmaComplex->Product - H⁺ H_plus H⁺

Caption: Mechanism of electrophilic nitration of N-acetylpyrrole.

References

  • Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]

  • Ding, X.-B., Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(32), 7649–7663. [Link]

  • Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Filo. (2025). Write the mechanism of electrophilic substitution reaction of pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]

  • quimicaorganica.org. (n.d.). pyrrole nitration. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of β-nitropyrroles based on nitro compounds (review). Retrieved from [Link]

  • ResearchGate. (1984). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Retrieved from [Link]

  • YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Retrieved from [Link]

  • PubMed. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). C3 selective nitration of pyrrole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • Organic Syntheses Procedure. (n.d.). Pyrrole. Retrieved from [Link]

  • Unibo. (2023). Pyrolysis acetylation. Retrieved from [Link]

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Application Note: A Practical One-Pot Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[3] Polysubstituted pyrroles, in particular, offer a three-dimensional framework that can be precisely tailored to interact with biological targets, leading to potent and selective therapeutic agents.[4][5]

This application note details a robust and efficient one-pot synthesis for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, a highly functionalized pyrrole derivative. Such intermediates are of significant interest to researchers in drug development, serving as versatile building blocks for constructing more complex molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.[4] The described method leverages a modified Hantzsch-type condensation, providing a streamlined and scalable route to this valuable compound from readily available starting materials.

Reaction Principle: A Modified Hantzsch-Type Synthesis

The synthesis is achieved through a one-pot, multi-step reaction sequence involving the condensation of a β-enaminonitrile with an α-haloketone. This approach is a strategic variation of classical pyrrole syntheses like the Paal-Knorr and Knorr methods, which typically involve 1,4-dicarbonyls or α-aminoketones.[6][7][8]

The core of this protocol is the reaction between 3-aminocrotononitrile and 3-chloro-2-butanone .

  • Causality of Reagent Choice:

    • 3-aminocrotononitrile: This bifunctional molecule serves as both the amine nucleophile and the activated nitrile component, providing the N1, C2, C3, and C4 atoms of the final pyrrole ring.

    • 3-chloro-2-butanone: This α-haloketone acts as the electrophile. It provides the C4-acetyl and C5 atoms, and the halogen serves as an excellent leaving group to facilitate the initial alkylation step.

The reaction proceeds through three key mechanistic stages within a single pot: initial N-alkylation, base-mediated intramolecular cyclization, and a final dehydration step, which is the thermodynamic driving force for the formation of the stable aromatic pyrrole ring.

Reaction Mechanism

The reaction unfolds as follows:

  • N-Alkylation: The nucleophilic nitrogen of 3-aminocrotononitrile attacks the electrophilic carbon of 3-chloro-2-butanone, displacing the chloride ion to form an intermediate N-alkylated enaminonitrile.

  • Intramolecular Cyclization: A base, such as triethylamine, deprotonates the carbon alpha to the nitrile group, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered ring intermediate (a cyclic hemiaminal analog).

  • Dehydration: The cyclic intermediate readily eliminates a molecule of water under the reaction conditions to yield the final, stable, aromatic 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 cluster_1 cluster_2 cluster_3 R1 3-Aminocrotononitrile Int1 N-Alkylated Intermediate R1->Int1 Step 1: N-Alkylation R2 3-Chloro-2-butanone R2->Int1 Step 1: N-Alkylation Base Base (Et3N) Int2 Cyclized Intermediate Base->Int2 Int1->Int2 Step 2: Cyclization (Base-mediated) Chloride Cl- Int1->Chloride -Cl- Product 4-Acetyl-3-methyl-1H- pyrrole-2-carbonitrile Int2->Product Step 3: Dehydration BaseH Base-H+ Int2->BaseH Water H2O Product->Water + H2O

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. Reaction progress can be monitored via Thin-Layer Chromatography (TLC), and the final product identity should be confirmed using standard analytical methods (NMR, MS, IR).

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS No.Notes
3-Aminocrotononitrile82.111118-61-2Purity >97%
3-Chloro-2-butanone106.554091-39-8Lachrymatory, handle in a fume hood.
Triethylamine (Et₃N)101.19121-44-8Dried over KOH.
Acetonitrile (ACN)41.0575-05-8Anhydrous, reaction grade.
Ethyl Acetate (EtOAc)88.11141-78-6For extraction and chromatography.
Hexanes-110-54-3For chromatography.
Saturated NaCl solution--Brine, for washing.
Anhydrous MgSO₄ or Na₂SO₄--For drying organic layer.
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents:

    • To the flask, add 3-aminocrotononitrile (4.11 g, 50 mmol, 1.0 eq.).

    • Add 40 mL of anhydrous acetonitrile, followed by triethylamine (7.0 mL, 50 mmol, 1.0 eq.). Stir the mixture at room temperature until the solid dissolves completely.

  • Addition of α-Haloketone:

    • Dissolve 3-chloro-2-butanone (5.33 g, 50 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile and add it to the dropping funnel.

    • Add the 3-chloro-2-butanone solution dropwise to the stirred reaction mixture over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C with a water bath if necessary.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of starting materials and the formation of a new, UV-active spot for the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 3:1).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile as a solid.

Experimental Workflow Diagram

G A 1. Setup Flask under N2 B 2. Charge Reagents 3-Aminocrotononitrile, Et3N, Acetonitrile A->B C 3. Add Dropwise 3-Chloro-2-butanone solution B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E E->D Continue heating if incomplete F 6. Cooldown & Concentrate E->F If complete G 7. Extraction (EtOAc / H2O) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Sources

"derivatization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile for drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile for Drug Discovery

Executive Summary

The scaffold 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile represents a highly versatile "privileged structure" in medicinal chemistry. Its unique topology presents four distinct vectors for diversification, allowing researchers to rapidly generate libraries targeting kinases (e.g., EGFR, JAK), cholinesterases (BChE), and microbial pathogens.

This guide provides a rigorous, field-proven roadmap for derivatizing this molecule. Unlike generic organic synthesis texts, this protocol is designed for drug discovery workflows , prioritizing reactions that modulate physicochemical properties (Lipinski’s Rule of 5), introduce pharmacophores, and establish Structure-Activity Relationships (SAR).

Chemical Reactivity Profile & SAR Logic

To maximize the utility of this scaffold, we categorize its reactivity into four "SAR Zones." Each zone addresses a specific medicinal chemistry objective.

Zone A: The Acetyl Group (C4) – The "Warhead" Vector
  • Objective: Extension into hydrophobic pockets or covalent engagement.

  • Chemistry: Claisen-Schmidt condensation, heterocycle formation (pyrazoles, pyrimidines).

  • Insight: Converting the acetyl group to an

    
    -unsaturated ketone (chalcone) creates a Michael acceptor, a common motif in covalent kinase inhibitors.
    
Zone B: The Nitrile Group (C2) – The Electronic Valve
  • Objective: H-bond donor/acceptor modulation and bioisosterism.

  • Chemistry: Hydrolysis (Amide/Acid), Cycloaddition (Tetrazole), Pinner reaction (Amidine).

  • Insight: The nitrile is a metabolic handle. Converting it to a tetrazole (acid bioisostere) significantly improves metabolic stability and oral bioavailability compared to the carboxylic acid.

Zone C: The Pyrrole Nitrogen (N1) – The Solubility Handle
  • Objective: Tuning LogP and permeability.

  • Chemistry: N-Alkylation, N-Arylation, Sulfonylation.[1]

  • Insight: The free NH is a hydrogen bond donor (HBD). If the target pocket requires a hydrophobic face, capping this with a methyl or benzyl group is critical to reduce desolvation penalties.

Zone D: The C5 Position – The Steric Vector
  • Objective: Filling auxiliary pockets; halogen-bonding.

  • Chemistry: Electrophilic Aromatic Substitution (EAS) – Bromination, Formylation.

  • Insight: C5 is the only open ring position. Halogenation here allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Visualization: Reaction Pathways

The following diagram maps the logical flow of derivatization strategies described in this guide.

G Core 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Chalcone Pyrrolyl-Chalcone (Michael Acceptor) Core->Chalcone ArCHO, NaOH (Claisen-Schmidt) Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole NaN3, ZnBr2 (Click Chem) Amide Primary Amide (H-Bond Donor) Core->Amide NaOH, H2O2 (Hydrolysis) N_Alkyl N-Alkyl Derivative (LogP Modulation) Core->N_Alkyl R-X, K2CO3 (SN2) Bromo 5-Bromo Derivative (Cross-Coupling Handle) Core->Bromo NBS, THF (Halogenation) Pyrazole Pyrrolyl-Pyrazole (Rigid Extension) Chalcone->Pyrazole NH2NH2 (Cyclization)

Figure 1: Strategic derivatization pathways for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile. Colors indicate reaction zones: Red (Carbonyl), Green (Nitrile), Yellow (Amine).

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolyl-Chalcones (The "Warhead")

Target: Generation of


-unsaturated ketones for kinase inhibition studies.

Reagents:

  • Starting Material: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 3,4-dimethoxybenzaldehyde) (1.1 eq)

  • Base: 10% NaOH (aq) or KOH

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the pyrrole scaffold and 1.1 mmol of the aromatic aldehyde in 10 mL of Ethanol.

  • Catalysis: Add 1 mL of 10% NaOH solution dropwise while stirring at room temperature.

    • Note: If the starting material precipitates, add a minimal amount of THF to ensure homogeneity.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright yellow spot (due to conjugation).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize base).

  • Isolation: The chalcone will precipitate as a yellow/orange solid. Filter, wash with cold water, and recrystallize from EtOH.

Validation:

  • 1H NMR: Look for the characteristic doublet-doublet of the alkene protons (

    
     7.4–7.8 ppm) with a coupling constant (
    
    
    
    ) of ~15-16 Hz, indicating the trans (
    
    
    ) isomer.
Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere)

Target: Creation of an acidic bioisostere to improve metabolic stability.

Reagents:

  • Starting Material: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Zinc Bromide (

    
    ) (1.0 eq) or Triethylamine hydrochloride
    
  • Solvent: Water/Isopropanol (1:1) or DMF[2][3][4]

Procedure:

  • Setup: In a pressure vial, combine the pyrrole (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1.0 mmol) in 5 mL of solvent.
    • Safety: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents (e.g., DCM) which can form diazidomethane.

  • Heating: Heat the sealed vial to 80–100°C for 12–24 hours.

  • Workup: Cool to room temperature. Add 10 mL of 1M HCl. The tetrazole product (which is acidic) will precipitate or can be extracted with Ethyl Acetate.

  • Purification: If extraction is used, wash the organic layer with brine, dry over

    
    , and concentrate.
    

Validation:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2220 cm⁻¹ and appearance of broad NH/OH bands.

Protocol C: C5-Bromination (Late-Stage Functionalization)

Target: Introduction of a handle for Suzuki/Sonogashira coupling.

Reagents:

  • Starting Material: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Cooling: Dissolve the pyrrole in anhydrous THF (0.1 M concentration) and cool to 0°C in an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes to avoid poly-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Mechanism:[5][6][7][8][9][10][11] The C5 position is the most electron-rich available site and will react preferentially over the methyl group or acetyl alpha-protons.

  • Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: Disappearance of the C5-H singlet (typically around

    
     6.5–6.8 ppm).
    

Analytical Data & Expectations

The following table summarizes the expected spectral shifts for the core scaffold and its derivatives.

Functional GroupDerivative TypeKey Analytical Signal (1H NMR / IR)
C2-CN Parent IR: Sharp peak at ~2215–2225 cm⁻¹.
C2-Tetrazole Bioisostere13C NMR: Shift of C2 from ~115 ppm to ~150 ppm (tetrazole carbon). IR: Loss of CN stretch.
C4-Acetyl Parent 1H NMR: Singlet at

2.4–2.5 ppm (3H).
C4-Chalcone Michael Acceptor1H NMR: Two doublets at

7.4–7.8 ppm (

Hz). Loss of acetyl methyl singlet.
C5-H Parent 1H NMR: Singlet at

6.4–6.6 ppm (broadened by N-H coupling).
C5-Br Halogenated1H NMR: Loss of the C5-H singlet.
N1-H Parent 1H NMR: Broad singlet at

9.0–12.0 ppm (exchangeable with

).
N1-Alkyl Alkylated1H NMR: Loss of N-H signal; appearance of alkyl multiplet at

3.8–4.2 ppm (

).

References

  • Synthesis and Reactivity of Pyrrole-3-carbonitriles

    • Title: Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by C
    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • Claisen-Schmidt Condensation Protocols

    • Title: Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Arom
    • Source: Synthesis (Thieme).[12]

    • URL:[Link]

  • Biological Activity of Pyrrole Derivatives (BChE/Kinase)

    • Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Vilsmeier-Haack Formylation

    • Title: Vilsmeier-Haack Reaction Mechanism and Applic
    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Nitrile to Amide Conversion

    • Title: Converting Nitriles to Amides - Common Conditions.
    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Scale-Up Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Pyrrole Building Block

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and advanced materials.[1] Its unique arrangement of acetyl, methyl, and carbonitrile substituents on the pyrrole scaffold makes it an attractive starting point for the development of novel pharmaceuticals, including potential anticancer and antibacterial agents.[1] The pyrrole ring itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This application note provides a comprehensive guide to the laboratory-scale synthesis and subsequent scale-up of this valuable compound, offering detailed protocols and insights into the underlying chemical principles.

Reaction Mechanism: A Modified Paal-Knorr Synthesis

The synthesis of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile is achieved through a modified Paal-Knorr reaction. This classic condensation reaction typically involves a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[2][3][4][5][6] In this specific synthesis, the unsymmetrical 1,4-dicarbonyl, pentane-2,4-dione, reacts with an aminonitrile derivative. The reaction proceeds through a series of nucleophilic attacks and dehydrations to form the aromatic pyrrole ring.

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal, followed by cyclization and dehydration.[7][8] The key steps are as follows:

  • Nucleophilic Attack: The amino group of the aminonitrile attacks one of the carbonyl groups of pentane-2,4-dione.

  • Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.

  • Dehydration: A series of dehydration steps then occur to form the stable, aromatic pyrrole ring.

The regioselectivity of the reaction, which dictates the final positions of the acetyl and methyl groups, is influenced by the relative reactivity of the two carbonyl groups on pentane-2,4-dione and the reaction conditions employed.

Experimental Protocols

Laboratory-Scale Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

This protocol outlines a laboratory-scale procedure for the synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pentane-2,4-dione100.1210.0 g0.1
Aminoacetonitrile hydrochloride92.539.25 g0.1
Sodium ethoxide68.056.81 g0.1
Ethanol (anhydrous)46.07150 mL-
Acetic acid (glacial)60.055 mL-
Dichloromethane84.93200 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.3710 g-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pentane-2,4-dione (10.0 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • In a separate beaker, dissolve aminoacetonitrile hydrochloride (9.25 g, 0.1 mol) in anhydrous ethanol (50 mL).

  • Carefully add sodium ethoxide (6.81 g, 0.1 mol) to the aminoacetonitrile solution. Stir for 15 minutes at room temperature.

  • Add the resulting solution of free aminoacetonitrile to the flask containing pentane-2,4-dione.

  • Add glacial acetic acid (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Scale-Up Synthesis: Key Considerations and Protocol

Scaling up the synthesis of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Scale-Up Considerations:

  • Heat Management: The reaction is exothermic, and efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Reagent Addition: The addition of the aminoacetonitrile solution to the pentane-2,4-dione should be controlled to manage the reaction exotherm. A controlled addition rate via a dropping funnel or a syringe pump is recommended.

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized hot spots. The use of an overhead stirrer with an appropriate impeller design is necessary for larger reaction volumes.

  • Workup and Isolation: Handling larger volumes of flammable solvents during the workup requires appropriate safety measures, including grounding of equipment to prevent static discharge. The product isolation may be more efficiently performed by crystallization rather than chromatography on a large scale.

Scale-Up Protocol (10x Scale):

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pentane-2,4-dione100.12100 g1.0
Aminoacetonitrile hydrochloride92.5392.5 g1.0
Sodium ethoxide68.0568.1 g1.0
Ethanol (anhydrous)46.071.5 L-
Acetic acid (glacial)60.0550 mL-
Dichloromethane84.932 L-
Saturated sodium bicarbonate solution-1 L-
Brine-1 L-
Anhydrous magnesium sulfate120.37100 g-

Procedure:

  • Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, temperature probe, and a nitrogen inlet with pentane-2,4-dione (100 g, 1.0 mol) and anhydrous ethanol (1 L).

  • In a separate 1 L flask, carefully prepare the aminoacetonitrile solution by dissolving aminoacetonitrile hydrochloride (92.5 g, 1.0 mol) in anhydrous ethanol (500 mL) and then slowly adding sodium ethoxide (68.1 g, 1.0 mol) while cooling in an ice bath.

  • Transfer the aminoacetonitrile solution to a dropping funnel and add it to the reactor containing the pentane-2,4-dione over a period of 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Add glacial acetic acid (50 mL) to the reaction mixture.

  • Slowly heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Cool the reactor to room temperature and concentrate the reaction mixture under reduced pressure.

  • Add dichloromethane (1 L) to the residue and transfer to a larger separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Product Characterization

The identity and purity of the synthesized 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR Signals corresponding to the methyl protons, acetyl protons, and the pyrrole ring proton.
¹³C NMR Resonances for the carbon atoms of the pyrrole ring, the acetyl group, the methyl group, and the nitrile carbon.
FT-IR Characteristic absorption bands for the N-H stretch, C≡N stretch (nitrile), and C=O stretch (acetyl).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₈H₈N₂O, MW: 160.17 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Pentane-2,4-dione: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.[1][2]

    • Sodium ethoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.[2]

    • Aminoacetonitrile hydrochloride: Toxic if swallowed. Causes skin and eye irritation.

    • Dichloromethane: Volatile and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow and Mechanism Diagrams

Caption: Overall workflow for the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Reaction Mechanism A 1,4-Dicarbonyl + Primary Amine B Nucleophilic Attack A->B C Hemiaminal Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration E->F G Aromatic Pyrrole F->G

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently produce this valuable heterocyclic building block for a wide range of applications in drug discovery and materials science. The provided scale-up considerations offer a practical guide for transitioning from laboratory-scale synthesis to larger-scale production.

References

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 13, 2026, from [Link]

  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. (2011, April 28). Radboud Repository. Retrieved February 13, 2026, from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved February 13, 2026, from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 13, 2026, from [Link]

  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Analytical Characterization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the analytical characterization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile , a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan .

Executive Summary

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a densely functionalized pyrrole derivative utilized primarily as a key building block in the GMP synthesis of Vonoprazan Fumarate. Its structural integrity is paramount, as the coexistence of regioisomers (e.g., 5-acetyl isomers) or des-acetyl impurities can propagate downstream, leading to difficult-to-remove analogues in the final API.

This guide outlines a self-validating analytical workflow combining Reverse-Phase HPLC (RP-HPLC) for purity assessment and multi-modal spectroscopy (IR, NMR, MS) for structural confirmation.

Physicochemical Profiling & Solubility

Understanding the physicochemical behavior of the analyte is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Appearance Off-white to pale yellow solidColor intensity often correlates with oxidation byproducts.
Solubility DMSO, Methanol, AcetonitrileSample preparation for HPLC should use MeOH or ACN/Water mixtures.
pKa (Calculated) Pyrrole NH: ~16.5 (Very weak acid)The molecule remains neutral in standard reversed-phase pH ranges (2–8).
LogP ~1.2 (Estimated)Moderately polar; suitable for C18 retention but requires lower organic start in gradients.
UV Max ~230 nm, ~285 nmDual maxima due to conjugation of the pyrrole ring with the nitrile and acetyl groups.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and detect synthetic impurities (e.g., starting material 3-methyl-1H-pyrrole-2-carbonitrile).

Method Development Rationale

Given the presence of the electron-withdrawing nitrile and acetyl groups, the pyrrole ring is electron-deficient compared to simple pyrroles. A C18 stationary phase provides sufficient hydrophobic interaction. A phosphate buffer (pH 6.5) is selected to stabilize the baseline and ensure any ionizable synthetic precursors (like carboxylic acid derivatives from nitrile hydrolysis) are ionized and eluted early, preventing co-elution.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent (UPLC compatible).

  • Column: Phenomenex Kinetex EVO C18, 5 µm, 250 x 4.6 mm (or equivalent).[1][2]

    • Why: The EVO C18 allows for robust peak shape even if pH fluctuates slightly and provides excellent resolution for structurally similar pyrroles.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection: UV @ 230 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Isocratic Hold (Equilibration)
2.09010Injection / Start
15.04060Linear Gradient (Elution of Analyte)
20.01090Wash (Elution of dimers/oligomers)
25.09010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates: NLT 5000 (Ensures column efficiency).

  • RSD of Peak Area: NMT 2.0% (n=6 injections).

Protocol B: Structural Confirmation (Spectroscopy)

This section details the expected spectral "fingerprints" required to confirm identity.

Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • ~3200–3300 cm⁻¹: N-H stretching (Broad, medium intensity). Distinctive of the pyrrole ring.[4]

    • ~2210–2225 cm⁻¹: C≡N stretching (Sharp, variable intensity). Critical for confirming the carbonitrile group.

    • ~1640–1660 cm⁻¹: C=O stretching (Strong). The acetyl carbonyl is conjugated with the pyrrole ring, lowering the frequency slightly compared to non-conjugated ketones.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (Preferred for solubility and preventing H/D exchange of the NH proton).

  • ¹H NMR (400 MHz) Expectations:

    • δ ~12.5 ppm (1H, broad s): Pyrrole N-H.

    • δ ~7.6 ppm (1H, d/s): H-5 proton (Aromatic ring proton).

    • δ ~2.4 ppm (3H, s): Acetyl methyl group (-COCH₃).

    • δ ~2.2 ppm (3H, s): Ring methyl group at position 3.

  • Interpretation: The presence of two distinct singlets in the aliphatic region (2.0–2.5 ppm) and one aromatic proton confirms the trisubstituted pattern.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion: [M+H]⁺ = m/z 149.1.

  • Fragmentation Pattern:

    • Loss of Methyl (M-15).

    • Loss of Acetyl group (M-43).

    • Loss of CN (M-26, less common in ESI but possible in EI).

Visualization of Analytical Workflows

Analytical Method Validation Workflow

The following diagram illustrates the logical flow for validating the HPLC method described above, ensuring it meets ICH Q2(R1) guidelines.

MethodValidation Start Method Development (Kinetex C18, pH 6.5) SysSuit System Suitability Test (Tailing < 1.5, Plates > 5000) Start->SysSuit Establish Baseline SysSuit->Start Fail (Re-optimize) Specificity Specificity Check (Inject Impurities/Blank) SysSuit->Specificity Pass Linearity Linearity Assessment (5 Levels, R² > 0.999) Specificity->Linearity No Interference Precision Precision Study (Repeatability n=6) Linearity->Precision Linear Response Robustness Robustness (Flow +/- 0.1, Temp +/- 5°C) Precision->Robustness RSD < 2% Final Validated Method Ready for QC Robustness->Final Stable Profile

Caption: Step-by-step validation workflow ensuring the HPLC method is robust and specific for the target intermediate.

Synthesis Context & Impurity Origins

Understanding where this compound sits in the synthesis of Vonoprazan helps identify potential impurities (upstream precursors).

SynthesisPath Precursor Pyrrole-2-carbonitrile (Starting Material) Target 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile (TARGET ANALYTE) Precursor->Target Acetylation Impurity1 Impurity A: 3-Methyl-pyrrole-2-CN (Unreacted) Precursor->Impurity1 Incomplete Rxn Reagent Acetic Anhydride (Acylating Agent) Reagent->Target NextStep Vonoprazan Fumarate (Final API) Target->NextStep Sulfonylation & Amination Impurity2 Impurity B: Di-acetylated byproduct Target->Impurity2 Over-reaction

Caption: Synthesis pathway illustrating the target analyte's position and the origin of critical impurities.

Safety & Handling (SDS Summary)

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4.[5] Skin/Eye Irritant.[5]

  • Handling: Use in a fume hood. The nitrile moiety can release toxic cyanide species under extreme acidic or basic hydrolysis; however, it is stable under the buffered HPLC conditions (pH 6.5).

  • Storage: Store at 2–8°C, protected from light and moisture.

References

  • EvitaChem. 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). Vonoprazan Fumarate Impurity Profiling. PubChem Compound Summary. Retrieved from

  • Luo, Z., et al. (2018). Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • GuideChem. 1H-Pyrrole-2-carbonitrile CAS 4513-94-4 Properties and Safety. (Reference for core structure safety). Retrieved from

  • ChemicalBook. Product List for Pyrrole-2-carbonitrile derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key heterocyclic building block, this molecule integrates acetyl, methyl, and cyano functional groups, making it a valuable precursor in medicinal chemistry and organic synthesis.[1] However, the synthesis of polysubstituted pyrroles can present challenges, from low yields to difficult purifications.[2][3] This guide provides field-proven insights and solutions to the practical problems encountered during this procedure.

General Synthetic Strategy: An Overview

The synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile typically involves the construction of the pyrrole ring from acyclic precursors. While direct functionalization of a pyrrole ring is possible, achieving the desired regiochemistry for a tetra-substituted system can be complex and inefficient.[4] Therefore, convergent strategies like the Knorr or Hantzsch pyrrole syntheses, or variations thereof, are often preferred.[5] These methods generally involve the condensation of an α-amino ketone with a compound containing an activated methylene group, or similar multi-component strategies.

A generalized workflow for troubleshooting common issues in this synthesis is outlined below.

G cluster_start cluster_monitoring cluster_outcome cluster_troubleshooting cluster_solutions start Reaction Setup & Execution tlc Monitor by TLC start->tlc During Reaction yield Assess Yield & Purity (NMR/LCMS) tlc->yield After Workup low_yield Low Yield yield->low_yield < 50% impurities Multiple Products / Impurities yield->impurities < 95% Pure success High Yield & Purity yield->success > 80% & > 95% Pure optimize_cond Optimize Conditions (Temp, Time, Reagents) low_yield->optimize_cond check_reagents Verify Reagent Purity & Solvent Dryness low_yield->check_reagents refine_purification Refine Purification (Chromatography, Recrystallization) impurities->refine_purification end Successful Synthesis success->end optimize_cond->start Re-attempt check_reagents->start Re-attempt refine_purification->success Pure Product Isolated

Caption: Troubleshooting workflow for pyrrole synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.

Category 1: Low Reaction Yield

Question: My reaction has completed (confirmed by TLC), but after workup and purification, my isolated yield is disappointingly low. What are the primary factors to investigate?

Answer: Low yield is a common frustration in pyrrole synthesis. The root cause often lies in one of four areas: reagent quality, reaction conditions, atmospheric contamination, or mechanical loss.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials, such as precursor aldehydes, amines, or ketones, can initiate side reactions that consume reagents and complicate purification.[2]

    • Actionable Advice:

      • Verify the purity of your starting materials by NMR or GC-MS before use.

      • If necessary, purify commercial reagents. For example, pyrrole itself can polymerize on storage and often requires distillation over zinc dust before use.[6] Liquid aldehydes should be distilled to remove acidic impurities.

  • Suboptimal Reaction Conditions: Pyrrole formation is highly sensitive to temperature, concentration, and reaction time.

    • Temperature Control: Many condensation steps require precise temperature management. A deviation of even 10°C can favor side-product formation. Ensure your reaction thermometer is calibrated and that heating is uniform.[2]

    • Reaction Time: While TLC may indicate the disappearance of a starting material, the cyclization and aromatization steps might be slow. Conversely, extended reaction times at high temperatures can lead to product degradation.[2][7] Consider taking time points to determine the optimal reaction duration.

  • Atmospheric Contamination: The electron-rich pyrrole ring is susceptible to oxidation and polymerization, processes often catalyzed by oxygen and light.[2][8] This leads to the formation of dark, insoluble, tar-like materials, which significantly reduces the yield of the desired product.

    • Actionable Advice:

      • Run the reaction under an inert atmosphere of nitrogen or argon. This involves using flame-dried glassware and performing reagent transfers via syringe.

      • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can interfere with base-catalyzed reactions or quench sensitive intermediates.

    • Actionable Advice: Always use anhydrous solvents, especially for reactions involving strong bases or water-sensitive intermediates. Ensure solvents are freshly distilled from an appropriate drying agent or taken from a solvent purification system.

Problem Probable Cause Recommended Solution
Low Yield Impure starting materialsVerify purity via NMR/GC-MS. Purify reagents by distillation or recrystallization if necessary.[2][6]
Incorrect reaction temperatureCalibrate thermometer. Use an oil bath for uniform heating. Run small-scale trials at different temperatures.
Reaction under air/lightDegas solvent and run the reaction under an inert (N₂ or Ar) atmosphere. Protect from light.[8]
"Wet" or impure solventUse freshly distilled anhydrous solvents.
Reaction Stalls Insufficiently active catalyst/baseUse fresh, high-purity catalysts or bases. Consider a stronger base or a different catalyst system.
Poor solubility of reactantsChoose a solvent that fully dissolves all starting materials at the reaction temperature.
Category 2: Impurity Profile & Side Reactions

Question: My crude NMR and TLC show a complex mixture of products. What are the most likely side reactions occurring?

Answer: The formation of multiple products points to a lack of selectivity in the reaction. In pyrrole synthesis, this often manifests as polymerization, formation of constitutional isomers, or incomplete reaction.

  • Polymerization: This is the most common side reaction. Pyrroles readily polymerize under acidic conditions or upon exposure to air, resulting in a dark, intractable sludge.[8]

    • Causality: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, initiating a chain reaction.

    • Actionable Advice:

      • Avoid strong, non-nucleophilic acids if possible. If an acid catalyst is required, use it in catalytic amounts and at the lowest effective temperature.

      • Ensure the reaction is run under an inert atmosphere to prevent oxidative polymerization.[2]

  • Isomer Formation: If the synthesis involves acylation or alkylation of a pre-existing pyrrole ring, you may get a mixture of 2-substituted and 3-substituted products.[4]

    • Causality: The kinetic site of electrophilic attack on a simple N-substituted pyrrole is the C2 position, but the C3-substituted product can also form, leading to mixtures that are often difficult to separate.

    • Actionable Advice: Employ a synthetic strategy that builds the ring with the substituents already in place, rather than attempting to functionalize a simpler pyrrole. This provides unambiguous control over regiochemistry.

  • Incompletely Reacted Intermediates: Multi-step, one-pot syntheses can stall, leaving stable intermediates in the final mixture. For example, in a Paal-Knorr type synthesis, the initial 1,4-dicarbonyl intermediate may fail to cyclize completely.

    • Actionable Advice: Monitor the reaction carefully by TLC. If an intermediate appears to be building up, you may need to adjust the conditions for the subsequent step (e.g., increase temperature, add a dehydrating agent or acid catalyst) to drive the reaction to completion.

Category 3: Product Isolation & Purification

Question: My product is difficult to purify. Column chromatography results in significant streaking and poor separation. What can I do?

Answer: Purification challenges are common for nitrogen-containing heterocycles due to their polarity and basicity.

  • Column Chromatography Issues: The weakly basic nitrogen on the pyrrole ring can interact strongly with the acidic silica gel, causing streaking and irreversible adsorption.

    • Actionable Advice:

      • Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent system (e.g., ethyl acetate/hexane).[9] This neutralizes the acidic sites on the silica, leading to sharper bands and better recovery.

      • Switch the Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

      • Reverse-Phase Chromatography: If the compound is particularly polar, reverse-phase (C18) chromatography may provide a better separation.[9]

  • Removing Unreacted Starting Materials: Highly polar starting materials can be difficult to separate from the similarly polar product.

    • Actionable Advice:

      • Hexane Wash: Unreacted pyrrole starting materials can sometimes be removed by repeated washing of the crude product with hexane, in which the more functionalized product is likely less soluble.[8]

      • Acid/Base Extraction: A carefully controlled aqueous acid wash (e.g., with 1M HCl) can sometimes remove more basic impurities, but be aware that the pyrrole product itself may have some acid solubility. Always check the aqueous layer by TLC to ensure you are not losing your product.

  • Product is a Dark Oil or Tar: Even after chromatography, the product may be a dark color, indicating persistent, likely polymeric, impurities.[8]

    • Actionable Advice:

      • Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite. This can effectively remove colored impurities.

      • Recrystallization: If a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexane, ethanol/water) to find conditions that yield clean crystals.[9]

Experimental Protocol: A Guideline for Purification

Protocol: Column Chromatography on Silica Gel

This protocol provides a self-validating system for purifying the target compound while mitigating common issues.

  • Slurry Preparation:

    • In a beaker, add silica gel to your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). To this slurry, add triethylamine to a final concentration of 0.5% (v/v). Stir gently to create a uniform suspension. This pre-treatment neutralizes the silica.

  • Column Packing:

    • Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • For best results (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent and begin collecting fractions. Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Analysis:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

    • Obtain an NMR spectrum of the final product to confirm its purity and identity.

Frequently Asked Questions (FAQs)

Q1: How can I reliably monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is the most effective method.[10][11] Develop an eluent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4. Spot your starting materials, your co-spot (starting material + reaction mixture), and the reaction mixture itself. The disappearance of starting material and the appearance of a new spot for the product indicate progress. Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots.

Q2: My final product darkens over time, even when stored in a vial. Why is this happening and how can I prevent it? A2: This indicates product instability, likely due to slow oxidation or polymerization upon exposure to air and light.[2] For long-term storage, it is best practice to dissolve the compound in an inert solvent, flush the vial with argon or nitrogen, seal it tightly, and store it in a freezer, protected from light.

Q3: Is a one-pot synthesis preferable to a multi-step approach? A3: One-pot syntheses can be more efficient and generate less waste.[1] However, they can be more difficult to optimize, as the conditions must be compatible with multiple reaction steps. If you are experiencing issues with a one-pot procedure, a multi-step approach where you isolate and purify the intermediates can make troubleshooting significantly easier.

Q4: What is the significance of the different functional groups on the final molecule? A4: The acetyl group provides a reactive ketone for further modifications like condensations, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the methyl group can be functionalized via radical reactions, making this molecule a versatile synthetic hub.[1]

References

  • BIOSYNCE. What are the challenges in the synthesis and application of pyrrole?. BIOSYNCE Blog. Available from: [Link]

  • Crimmins, M. T., et al. 4. Organic Syntheses. Available from: [Link]

  • Nedolya, N. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available from: [Link]

  • ResearchGate. 59 questions with answers in PYRROLES | Science topic. ResearchGate. Available from: [Link]

  • Shabalin, D. A., et al. 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Targets in Heterocyclic Systems. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Gervais, K., et al. (2019). Recent Advancements in Pyrrole Synthesis. National Institutes of Health. Available from: [Link]

  • Reddit. Help with Low Yield Synthesis. r/Chempros. Available from: [Link]

  • Wikipedia. Pyrrole. Wikipedia. Available from: [Link]

  • Nedolya, N. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. National Institutes of Health. Available from: [Link]

  • Hamrouni, K., et al. (2022). Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. ResearchGate. Available from: [Link]

  • G. Jones, R. A., et al. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. Available from: [Link]

  • Thompson, A. L., et al. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2020). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5. ResearchGate. Available from: [Link]

  • Supporting Information. An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon. Royal Society of Chemistry. Available from: [Link]

  • Reddit. Need Help in Pyrrole synthesis. r/OrganicChemistry. Available from: [Link]

  • Arosio, D., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . Available from: [Link]

  • Reddit. Purification of aminonitrile. r/Chempros. Available from: [Link]

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Technical Support Center: Purification of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile. This document provides in-depth, experience-based guidance for researchers, medicinal chemists, and process development scientists. The goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification strategy for this specific heterocyclic compound.

The inherent functionality of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile—a polar heterocyclic core with acetyl and nitrile groups—presents unique purification challenges.[1] These groups make the molecule a versatile synthetic building block but also prone to forming a range of impurities that can be difficult to separate from the final product.[1] This guide is structured to address these challenges directly through a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile?

Answer: Understanding potential impurities is the first step to designing a robust purification strategy. The synthesis of polysubstituted pyrroles, often via methods like the Gewald reaction or other multi-component condensations, can lead to several classes of impurities.[2][3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include acetoacetonitrile, active methylene compounds, or enones. These are typically more polar and often removed with a simple aqueous wash or trituration.

  • Partially Reacted Intermediates: The cyclization to form the pyrrole ring may be incomplete, leaving behind acyclic precursors.[5] For instance, in a Gewald-type synthesis, you might find uncyclized thioamide or enamine intermediates.

  • Isomeric Byproducts: Positional isomers can form, especially if the starting materials are not perfectly symmetrical. While less common for this specific structure, it's a possibility in related syntheses.

  • Polymeric or Tar-like Materials: Pyrroles, especially those with electron-donating groups, can be sensitive to strong acid or oxidizing conditions, leading to polymerization.[6] This is often observed as a dark, insoluble baseline material on your TLC plate.

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be tenacious impurities.

Q2: My recrystallization attempt resulted in an oil or very poor recovery. What's going wrong?

Answer: Recrystallization is a powerful technique for this compound, but success hinges on solvent selection. The molecule has moderate polarity. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Causality of Failure:

    • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound melts instead of crystallizing. This is common if you use a solvent that is too nonpolar (e.g., pure hexanes or toluene) or if the impurity level is very high, causing significant melting point depression.

    • Poor Recovery: This usually means the solvent is too good. If the compound remains significantly soluble even at low temperatures (e.g., in methanol or ethyl acetate alone), you will not achieve efficient crystal formation.

  • Recommended Solvent Systems:

    • Single Solvent: Isopropanol (IPA) or Ethanol. These alcohols often provide the right balance of polarity.

    • Two-Solvent System (for fine-tuning):

      • Ethyl Acetate/Hexane: Dissolve the crude material in a minimal amount of hot ethyl acetate (the "good" solvent) and slowly add hot hexane (the "poor" solvent) until the solution becomes faintly turbid. Allow it to cool slowly.

      • Dichloromethane/Hexane: Similar to the above, but useful if the compound has slightly lower polarity.

      • Ethanol/Water: Dissolve in hot ethanol and add water dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly.

Q3: How do I select the optimal mobile phase for flash column chromatography of this compound?

Answer: Flash chromatography is the go-to method for purifying complex mixtures containing 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.[7][8][9] The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate, as this typically translates to good separation on a column.

  • Step 1: Polarity Estimation: The compound is polar. Start with a moderately polar mobile phase. A good starting point is a mixture of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).

  • Step 2: TLC Analysis:

    • Begin with 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc) . Spot your crude reaction mixture on a silica TLC plate and develop it.

    • If Rf is too low (<0.2): Increase the polarity. Try 40% or 50% Ethyl Acetate.

    • If Rf is too high (>0.5): Decrease the polarity. Try 20% Ethyl Acetate.

  • Expert Insight - Acetonitrile as a Modifier: For polar compounds like this, acetonitrile can be an excellent alternative to methanol as the polar modifier in dichloromethane (DCM).[10] Methanol is a protic solvent that can lead to unpredictable elution and band broadening. A system of 1-5% Acetonitrile in DCM can provide sharper peaks and better resolution.

Q4: My purified compound looks clean by TLC but NMR shows persistent impurities. What are my options?

Answer: This is a classic challenge where a co-eluting impurity has a similar Rf to your product.

  • Identify the Impurity: Analyze the NMR. Is it a solvent? (e.g., grease, residual EtOAc, DCM). If so, high-vacuum drying or co-evaporation with a low-boiling solvent like DCM can help. If it's a structural analog, you need a more advanced purification technique.

  • Change the Chromatographic System: The key is to disrupt the interaction that is causing the co-elution.

    • Switch Solvents: If you used Hexane/EtOAc, try a system based on Toluene/Acetone or DCM/Acetonitrile. The different solvent properties (e.g., π-π interactions with toluene) can alter the selectivity of the separation.[11]

    • Change Stationary Phase: If silica gel isn't working, consider using a different stationary phase. Alumina (neutral or basic) can be effective for nitrogen-containing heterocycles. Alternatively, reversed-phase (C18) chromatography, using solvents like Acetonitrile/Water or Methanol/Water, provides an orthogonal separation mechanism based on hydrophobicity rather than polarity.

Troubleshooting Purification Issues

This table summarizes common problems encountered during the purification of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile and provides actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Dark brown/black crude material that streaks on TLC. Polymerization of the pyrrole ring due to acid or heat.1. Neutralize the crude reaction mixture before workup. 2. Purify quickly using flash chromatography without letting the compound sit on the silica gel for an extended period. 3. Consider adding a small amount of triethylamine (~0.5%) to the chromatography solvent to prevent streaking.
Product crystallizes in the funnel during hot filtration. Premature crystallization due to cooling. The solvent volume is insufficient.1. Use a heated or steam-jacketed funnel.[12] 2. Add a small excess (~5-10%) of hot solvent just before filtering. 3. Ensure the receiving flask is also pre-warmed.
Multiple spots on TLC with very similar Rf values. Presence of isomers or closely related byproducts.1. Optimize the TLC solvent system for maximum separation. Test multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH, Toluene/Acetone). 2. Run a longer column or use a shallower gradient during flash chromatography. 3. Consider preparative HPLC or reversed-phase chromatography for high-purity requirements.
Final product is a persistent yellow/off-white color. Trace, highly conjugated impurities.1. Perform a charcoal treatment: Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, stir for 5-10 minutes, and filter hot through Celite.[12] 2. Recrystallize a second time from a different solvent system.
Low yield after column chromatography. Product is partially insoluble in the loading solvent or is irreversibly adsorbed onto the silica.1. Use "dry loading": Dissolve the crude product in a strong solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column. 2. If streaking was observed, try a different stationary phase like alumina.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes you have ~1 gram of crude material that is approximately 80-90% pure.

  • Solvent Selection: Place a few milligrams of crude material in a test tube. Add a solvent (e.g., isopropanol) dropwise. If it dissolves instantly at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. The ideal solvent dissolves the material when hot but not when cold. For this compound, an Ethyl Acetate/Hexane system is often effective.

  • Dissolution: Place the 1g of crude 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile into a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (~5-10 mL) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration.[12]

  • Induce Crystallization: While the solution is still hot, slowly add hot hexane dropwise with swirling until the solution turns faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • QC Check: Determine the melting point and run an NMR spectrum to confirm purity.

Protocol 2: Flash Column Chromatography
  • TLC Optimization: As described in Q3, determine the optimal solvent system that gives an Rf of ~0.3. For this example, let's assume 35% Ethyl Acetate in Hexane is optimal.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase. The amount of silica should be 50-100 times the weight of your crude material (e.g., 50g of silica for 1g of crude).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (~1g) in a minimal amount of a strong solvent like DCM or acetone.

    • Add ~2-3g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase (35% EtOAc/Hexane).

    • Maintain a constant flow rate using gentle positive pressure (air or nitrogen).

    • Collect fractions in an array of test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for purification.

Purification_Workflow start Crude Product (4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile) tlc Run TLC Analysis (e.g., 30% EtOAc/Hex) start->tlc decision Assess Purity & Impurity Profile tlc->decision recryst Recrystallization (e.g., EtOAc/Hexane) decision->recryst  One major spot,  impurities at baseline/solvent front column Flash Column Chromatography (Silica Gel) decision->column  Multiple spots,  Rf close to product qc_check QC Check (NMR, MP, LC-MS) recryst->qc_check column->qc_check pure_product Pure Product qc_check->pure_product

Caption: Decision workflow for selecting the primary purification method.

Troubleshooting_Tree start Purification Fails (Impure by NMR) col_path Initial Method: Flash Chromatography start->col_path recryst_path Initial Method: Recrystallization start->recryst_path change_solvent Change Mobile Phase (e.g., Toluene/Acetone) col_path->change_solvent Co-eluting impurity change_stationary Change Stationary Phase (Alumina or C18) col_path->change_stationary Severe streaking success Re-run QC change_solvent->success change_stationary->success charcoal Charcoal Treatment & Re-crystallize recryst_path->charcoal Colored impurity switch_to_col Switch to Chromatography recryst_path->switch_to_col Oiling out / No crystals charcoal->success switch_to_col->success

Caption: Troubleshooting logic for a failed purification attempt.

References

  • WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google P
  • Pyrrole-2-carbonitriles 10a-j.
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - N
  • European Journal of Organic Chemistry - Deep Blue Repositories.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ARKIVOC.
  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl- - Organic Syntheses Procedure.
  • (PDF)
  • One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - The Royal Society of Chemistry.
  • 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile - EvitaChem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
  • Gewald reaction - Wikipedia.
  • purification by crystalliz
  • An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Inform
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles - AWS.
  • Purification method of 2-acetyl-1-pyrroline - Google P
  • Protocols for purification of of LC-MS grade solvents?
  • Benefits of acetonitrile over methanol in normal-phase flash column chrom
  • Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column - ResearchG
  • CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole - Unknown Source.
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - N

Sources

"common side reactions in the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) is a precision-demanding process, typically relying on modified Hantzsch or Knorr pyrrole synthesis methodologies. These pathways involve the condensation of


-aminonitriles (e.g., 3-aminocrotononitrile) with 

-halocarbonyls or 1,3-dicarbonyl derivatives.

This guide addresses the specific chemical instabilities and competing pathways inherent to constructing this electron-rich, poly-functionalized heteroaromatic ring.

Reaction Mechanism & Critical Pathways

The formation of the pyrrole core with a labile nitrile group and an acetyl substituent requires balancing nucleophilicity against basicity. The primary pathway involves C-alkylation of an enaminonitrile followed by cyclocondensation .

Primary Reaction Pathway (Hantzsch-Type Modification):

  • Precursors: 3-aminocrotononitrile (or equivalent) +

    
    -Halo-1,3-dicarbonyl (e.g., 3-chloro-2,4-pentanedione derivative).
    
  • Step 1 (Alkylation): The

    
    -carbon of the enaminonitrile attacks the electrophilic carbon of the haloketone.
    
  • Step 2 (Cyclization): Intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl.

  • Step 3 (Aromatization): Dehydration drives the formation of the aromatic pyrrole ring.

ReactionPathways Precursors Precursors (Aminonitrile + Halo-dicarbonyl) Intermediate Acyclic Intermediate (C-Alkylated) Precursors->Intermediate C-Alkylation (Kinetic Control) Furan Side Reaction A: Furan Derivative (O-Alkylation) Precursors->Furan O-Alkylation (Feist-Benary) Target Target Pyrrole (4-Acetyl-3-methyl- 1H-pyrrole-2-CN) Intermediate->Target Cyclization & Dehydration Amide Side Reaction B: Amide Hydrolysis (CN -> CONH2) Target->Amide H2O / Acid / Base Polymer Side Reaction C: Pyrrole Oligomers (Acid Catalyzed) Target->Polymer Oxidation / Acid

Figure 1: Kinetic competition between the desired pyrrole formation and common side reactions (Furan formation, Hydrolysis, Polymerization).

Troubleshooting Guide: Common Side Reactions

This section diagnoses specific failures encountered during the synthesis.

Issue 1: Formation of Furan Byproducts (Feist-Benary Reaction)

  • Symptom: Isolate contains a product with correct mass but incorrect NMR (lack of NH signal).

  • Cause: O-alkylation occurred instead of C-alkylation . The enaminonitrile oxygen (if using a keto-tautomer equivalent) or the enolate oxygen attacked the haloketone. This is common under strongly basic conditions or with "hard" electrophiles.

  • Solution:

    • Switch Base: Use a "softer" base (e.g., Pyridine or Aniline) instead of Carbonates/Hydroxides to favor C-alkylation.

    • Solvent Control: Switch to a protic solvent (e.g., Ethanol/Acetic Acid mixtures) which hydrogen-bonds to the oxygen, reducing its nucleophilicity and favoring the carbon attack.

Issue 2: Hydrolysis of the Nitrile (Amide Formation)

  • Symptom: IR shows broad peak ~3400 cm⁻¹ (Amide NH) and loss of sharp CN peak ~2200 cm⁻¹.

  • Cause: The 2-cyano group is electron-deficient and susceptible to hydrolysis, especially during the acid-catalyzed dehydration step or acidic workup.

  • Solution:

    • Buffer pH: Maintain reaction pH between 4.0–6.0. Avoid strong mineral acids (HCl/H₂SO₄). Use Acetic Acid/Sodium Acetate buffer.

    • Workup: Quench with cold saturated NaHCO₃ immediately. Do not allow the crude mixture to sit in acidic aqueous layers.

Issue 3: "Red Tar" or Polymerization

  • Symptom: Reaction mixture turns dark red/black; loss of yield; baseline streaking on TLC.

  • Cause: Pyrroles are electron-rich and prone to oxidative polymerization (pyrrole red) in the presence of oxygen and light, or acid-catalyzed oligomerization.

  • Solution:

    • Inert Atmosphere: Strictly run under Nitrogen/Argon.

    • Antioxidants: Add trace BHT (Butylated hydroxytoluene) to the workup solvent.

    • Protect from Light: Wrap flasks in aluminum foil during reaction and storage.

Issue 4: Regioisomer Contamination

  • Symptom: Multiple spots on TLC; NMR shows isomeric methyl/acetyl peaks.

  • Cause: Ambiguity in the condensation direction. The amine can attack either carbonyl of an asymmetric 1,3-dicarbonyl, or C-alkylation can occur at the wrong position.

  • Solution:

    • Steric Control: Ensure the

      
      -haloketone substituent (Acetyl vs Methyl) directs the nucleophilic attack via steric hindrance.
      
    • Temperature: Lower the temperature during the initial addition (0°C to -10°C) to favor the kinetic product (C-alkylation) over thermodynamic equilibration.

Experimental Data & Specifications

Table 1: Key Impurity Profile

Impurity TypeStructure / DescriptionOriginDetection (NMR/IR)
Furan Derivative O-alkylated cyclized productFeist-Benary side reaction (Basic conditions)No NH signal; Shift in ring protons.
Amide 4-Acetyl-3-methyl-pyrrole-2-carboxamideAcid/Base hydrolysis of NitrileLoss of CN (~2210 cm⁻¹); Appearance of C=O amide (~1680 cm⁻¹).
Dimer Linked pyrrole unitsAcid-catalyzed self-condensationBroad aromatic signals; High MW in MS.
Regioisomer 3-Acetyl-4-methyl isomerReverse condensation orientationDistinct singlet shifts for Me/Ac groups.

Table 2: Optimized Reaction Parameters

ParameterRecommended RangeRationale
Solvent Ethanol / Acetic Acid (3:1)Promotes proton transfer for cyclization; suppresses O-alkylation.
Temperature 0°C (Addition)

60°C (Reflux)
Controls kinetic alkylation; heat required for dehydration.
Time 2–4 HoursProlonged heating increases polymerization risk.
Atmosphere Nitrogen / ArgonPrevents oxidation of the electron-rich pyrrole ring.

FAQ: Technical Support

Q: Can I use Acetylacetone (2,4-pentanedione) directly with Aminoacetonitrile? A: Direct reaction often leads to 3,5-dimethyl derivatives or complex mixtures due to the symmetry of acetylacetone. To get the 4-acetyl-3-methyl pattern specifically, you typically need an asymmetric precursor like 3-aminocrotononitrile reacting with a specific halo-carbonyl, or a pre-functionalized 3-chloro-2,4-pentanedione.

Q: My product turns brown on the shelf. How do I stabilize it? A: The 2-carbonitrile group withdraws electrons, stabilizing the ring somewhat, but the 4-acetyl group adds conjugation that can be sensitive. Store the compound at -20°C , under inert gas, and protected from light. If it's a solid, recrystallization from Ethanol/Water is effective for cleaning "red" oxidation impurities.

Q: Why is the yield low (<40%)? A: The most common culprit is incomplete cyclization or loss to water . The intermediate "hydroxy-pyrroline" requires acid catalysis to dehydrate to the aromatic pyrrole. Ensure you are refluxing long enough in the presence of a weak acid (Acetic acid) to drive this elimination.

References

  • Hantzsch Pyrrole Synthesis Mechanisms

    • Title: The Hantzsch Pyrrole Synthesis.[1]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Side Reactions (Feist-Benary)

    • Title: Feist-Benary Synthesis of Furans.
    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link]

  • Nitrile Stability in Pyrroles

    • Title: Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles.
    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • General Pyrrole Synthesis Protocols

    • Title: Knorr Pyrrole Synthesis.[1]

    • Source: Organic Syntheses.[1][2][3][4]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while achievable through several routes, presents distinct challenges that can lead to low yields, complex purification, and reaction failure. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers in overcoming common obstacles encountered during its synthesis. We will focus on a modified Knorr-type synthesis, a robust and adaptable method for constructing such polysubstituted pyrroles.

Section 1: Proposed Synthetic Strategy & Mechanism

The synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile can be efficiently achieved via a Knorr pyrrole synthesis variant. This method involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[2][3] Due to the inherent instability and tendency for self-condensation of α-aminoketones, they are almost always generated in situ.[2] In our proposed route, an α-amino-β-ketonitrile is generated in situ from the reduction of an α-oximino-β-ketonitrile and is immediately trapped by 2,4-pentanedione (acetylacetone) to yield the target pyrrole.

Visualized Reaction Pathway

Knorr_Pyrrole_Synthesis cluster_0 Step 1: In Situ Generation of α-Amino-β-ketonitrile cluster_1 Step 2: Condensation and Cyclization Start Ethyl 2-cyano-3-oxobutanoate Nitrosation Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Oxime Ethyl 2-cyano-3-(hydroxyimino)butanoate (α-Oximino-β-ketonitrile) Nitrosation->Oxime Reduction Reduction (Zinc Dust) Oxime->Reduction AminoKetonitrile Ethyl 3-amino-2-cyano-3-oxobutanoate (α-Amino-β-ketonitrile Intermediate) Reduction->AminoKetonitrile Condensation Condensation AminoKetonitrile->Condensation Reacts with Diketone 2,4-Pentanedione Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization & Dehydration Enamine->Cyclization Product 4-Acetyl-3-methyl-1H- pyrrole-2-carbonitrile Cyclization->Product Troubleshooting_Workflow Start Problem with Synthesis LowYield Low or No Yield Start->LowYield TarryProduct Dark/Tarry Product Start->TarryProduct SideProduct Incorrect Product by NMR/MS Start->SideProduct CheckZinc Check Zinc Activity Use fresh/activated Zn LowYield->CheckZinc Is reduction failing? CheckTemp Verify Temperature Control (<40°C during addition) LowYield->CheckTemp Was reaction exothermic? CheckPurity Check Reagent Purity Use anhydrous solvents LowYield->CheckPurity Are materials old? ControlTemp Improve Temperature Control Use ice bath, slow addition TarryProduct->ControlTemp Did reaction overheat? MonitorTLC Monitor by TLC Stop reaction upon completion TarryProduct->MonitorTLC Was reaction time too long? CheckAcidity Verify Acidity Avoid strong acids SideProduct->CheckAcidity Are conditions too acidic? ConfirmStructure Confirm Side Product Structure (Likely a furan derivative) CheckAcidity->ConfirmStructure

Sources

Technical Support Module: Purification of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Process Chemistry Support Center.

I have structured this guide to address the specific purification challenges of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 106367-62-0). This compound is a critical intermediate (often associated with the Vonoprazan synthetic pathway) and is notorious for "tarring" and persistent regioisomeric impurities.[1]

The following guide prioritizes yield retention while aggressively targeting the removal of oligomers and isomers.

Core Directive

The purity of this nitrile intermediate is the bottleneck for downstream hydrogenation or coupling reactions. Metal catalysts (e.g., Pd/C) used in subsequent steps are easily poisoned by the sulfur/oligomer impurities often found in this crude.[2] Do not proceed to the next step until HPLC purity is >98.5% and solution color is pale yellow/off-white.

Part 1: The "Sticky" Phase – Removing Tars and Oligomers

User Issue: "My crude product is a dark brown/black oil or sticky solid, even though it should be a crystalline solid. Recrystallization isn't working."

Diagnosis: Pyrroles are electron-rich and prone to oxidative polymerization (forming "pyrrole blacks" or tars), especially under acidic conditions or light exposure.[1][2] These oligomers act as crystal inhibitors, preventing the formation of a clean lattice.

Troubleshooting Protocol: You cannot recrystallize a tarry oil directly. You must perform a Surface Adsorption step first.

Step-by-Step De-Tarring:

  • Dissolution: Dissolve your crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (5-7 volumes).[1][2]

    • Note: Avoid alcohols at this stage; tars are often partially soluble in ethanol, making separation difficult.[2]

  • Adsorbent Addition: Add Activated Carbon (10-20 wt% relative to crude) and Silica Gel (230-400 mesh, 20 wt%).[1][2]

    • Why Silica? Carbon removes color; silica grabs polar oligomers that carbon misses.[1]

  • Thermal Treatment: Reflux the suspension gently for 30-45 minutes.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.[1][2]

    • Critical: Wash the pad with hot solvent until the filtrate runs clear.

  • Concentration: Evaporate the solvent. The residue should now be a lighter solid or semi-solid, ready for crystallization.[2]

Part 2: The Regioisomer War – Separation Strategy

User Issue: "HPLC shows a persistent impurity at RRT ~0.9 or 1.1 (approx. 5-10%). It co-crystallizes with my product."

Diagnosis: This is likely the 3-acetyl-4-methyl regioisomer or a starting material byproduct (e.g., unreacted aminobutenone derivative).[1][2][3] Because the molecular weight and polarity are identical, standard flash chromatography is inefficient.[2] You must exploit Lattice Energy Differences .[1]

Solvent Selection Data:

Solvent SystemSolubility (Product)Solubility (Regioisomer)Impurity Rejection ProfileRecommendation
Ethanol/Water (4:1) Moderate (Hot)High (Cold)Excellent for polar precursors; Good for isomers.[1][2][3]Primary Choice
Toluene High (Hot)Moderate (Cold)Excellent for non-polar tars; Poor for isomers.[1][2]Secondary (for drying)
Isopropanol (IPA) Moderate (Hot)Moderate (Cold)Good yield, but lower purity ceiling than EtOH/H2O.[1][2]Scale-up Alternative
Ethyl Acetate/Hexane HighHighPoor .[1][3] Isomers tend to co-precipitate.[1]Avoid

The "Golden Path" Recrystallization Protocol:

  • Reflux: Suspend the de-tarred solid in Ethanol (95%) (approx. 3-4 mL per gram). Heat to reflux.[1]

  • Titration: If not fully dissolved, add Water dropwise to the boiling solution until a slight turbidity persists, then add just enough Ethanol to clear it.[2]

    • Target Ratio: Final solvent composition should be roughly 4:1 EtOH:Water.[1][2]

  • Controlled Cooling: Turn off the heat and let the flask cool to room temperature slowly (over 2-3 hours) with slow stirring.

    • Mechanism:[3][4][5][6][7][8] Rapid cooling traps the isomer. Slow cooling allows the thermodynamically stable crystal (the 4-acetyl product) to exclude the impurity.[1][3]

  • The "Chill": Cool to 0-5°C for 1 hour.

  • Wash: Filter and wash the cake with cold Ethanol/Water (1:1).

Part 3: Inorganic & Acidity Management

User Issue: "My yield is low after an aqueous wash, or the product is precipitating in the separatory funnel."

Diagnosis: The pyrrole N-H is weakly acidic (pKa ~16), but the electron-withdrawing nitrile (-CN) and acetyl (-COCH3) groups significantly increase this acidity (pKa can drop to ~10-12).[1][2][3]

  • Risk: If you wash with strong base (NaOH/KOH) to remove acids, you will deprotonate the pyrrole, forming a water-soluble salt, and lose your product to the aqueous layer.[2]

Correct Wash Procedure:

  • Neutral/Acidic Only: Use Brine or dilute HCl (0.1 M) for washes.[1][2]

  • Avoid: 1M NaOH or Carbonate washes unless you specifically intend to extract the product into water to leave non-acidic impurities behind (a valid but advanced "Acid-Base Swing" technique).[1][3]

Part 4: Visualizing the Workflow

Below is the logic flow for decision-making during purification.

Purification_Logic Start Crude 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Check_State Physical State? Start->Check_State Tarry_Oil Dark Oil / Tar Check_State->Tarry_Oil Viscous/Black Solid Solid / Semi-Solid Check_State->Solid Crystalline Adsorption DCM/EtOAc Dissolution + Carbon/Silica Treatment Tarry_Oil->Adsorption Purity_Check HPLC Purity Check Solid->Purity_Check Filtration Filter (Celite) & Conc. Adsorption->Filtration Filtration->Solid Isomer_Issue Impurity: Regioisomer (RRT ~0.9/1.1) Purity_Check->Isomer_Issue Isomers Present Polar_Issue Impurity: Polar/Salts Purity_Check->Polar_Issue Salts/Ash High Final Pure Product (>98.5% HPLC) Purity_Check->Final Clean Recryst_EtOH Recrystallize: Ethanol/Water (4:1) Isomer_Issue->Recryst_EtOH Wash_Water Slurry Wash: Cold Water/Brine Polar_Issue->Wash_Water Recryst_EtOH->Final Wash_Water->Recryst_EtOH Polishing

Caption: Decision tree for impurity removal based on physical state and HPLC profile.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Column Chromatography instead of crystallization? A: Yes, but it is inefficient for this compound. The polarity of the 3-acetyl and 4-acetyl isomers is very similar.[1][3] If you must use a column, use a gradient of DCM:Methanol (100:0 to 95:5) .[1][2] Avoid Acetone/Hexane as the separation is often poor. Crystallization is superior for isomer rejection.[1]

Q2: My product turned pink/red during drying. Why? A: Pyrroles are photosensitive and air-sensitive.[1][3] The color change indicates surface oxidation (formation of pyrrolo-imines).[1][2][3]

  • Fix: Always dry in a vacuum oven at 40-50°C, preferably with a nitrogen bleed.[1][2][3] Store the final product in amber glass.

Q3: Is the "Acid-Base Swing" method viable for this compound? A: Yes, for advanced users.[1][2]

  • Dissolve crude in EtOAc.[1][2]

  • Extract with 0.5M NaOH (Product goes into water as the salt; non-acidic impurities stay in EtOAc).[1]

  • Separate layers.[1][8]

  • Acidify the aqueous layer carefully with HCl to pH 4-5.[1][3]

  • The product will precipitate out. Filter and dry.[1]

  • Warning: This can cause hydrolysis of the nitrile to the amide if the pH is too high or temperature is uncontrolled.

References
  • Takeda Pharmaceutical Co Ltd. (2018).[1][2][9] Method for Preparing Vonoprazan Fumarate. Patent CN107915720B.[1] Link

  • Organic Syntheses. (1980).[1][2] 3-Butyroyl-1-methylpyrrole (General Pyrrole Acylation/Purification). Org. Synth. 1980, 59, 183.[2] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Solvent Miscibility and Solubility Tables. Link

  • American Chemical Society. (2025).[1][2] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. J. Org.[1] Chem. Link[1][2]

Sources

"degradation pathways of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Subject: Degradation Pathways, Stability Profiling, and Troubleshooting Document ID: TS-AMPC-2024-01 Status: Active / Verified[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9).[1]

As researchers, we often view this molecule as a robust "synthetic hub" due to its electron-withdrawing nitrile (C2) and acetyl (C4) groups, which stabilize the typically electron-rich pyrrole ring.[2] However, this stability is conditional.[2] In our application laboratory, we have observed that while the electron-withdrawing groups prevent the rapid "tarring" seen in alkyl-pyrroles, they activate the molecule toward specific nucleophilic attacks and unique oxidative pathways at the unsubstituted C5 position.[1][2]

This guide moves beyond generic advice, offering a mechanistic breakdown of why your purity might be drifting and how to arrest it.[2][3]

Module 1: The Hydrolysis Trap (The +18 Da Anomaly)

The Symptom: Your LC-MS spectrum shows a growing impurity peak at M+18 (relative to the parent mass) or M+19 (in positive ion mode).[1] The retention time is slightly earlier than the parent peak (more polar).[1][3]

The Mechanism: The nitrile group at C2 is susceptible to hydrolysis.[1] While pyrrole nitriles are generally less reactive than aliphatic nitriles, the presence of the acetyl group at C4 creates a "push-pull" electronic system.[1][2] Under acidic or basic aqueous conditions (even trace moisture in DMSO), the nitrile (


) hydrates to the primary amide (

).[2]
  • Stage 1 (Amide): 4-Acetyl-3-methyl-1H-pyrrole-2-carboxamide.[1]

  • Stage 2 (Acid): With prolonged exposure, this converts to the carboxylic acid (M+19 mass shift from parent +1 Da, usually accompanied by significant retention time shift).[2]

Troubleshooting Protocol:

Diagnostic Question If YES, The Fix is...
Is the sample stored in DMSO? Freeze it. DMSO is hygroscopic.[1] At RT, absorbed water + trace acid hydrolyzes the nitrile.[1][2] Store DMSO stocks at -20°C or use anhydrous DMSO-d6 for NMR immediately.[1]
Did you use an acidic workup? Switch buffers. Avoid strong mineral acids (HCl). Use mild buffers (Phosphate pH 6-7) for quenching reactions involving this intermediate.[1]
Is the peak M+18? It's the Amide. This is the "warning shot."[1] Dry your solid product under high vacuum (< 5 mbar) for 24h to remove lattice water.[1][2]

Module 2: Oxidative Stress & The "C5" Vulnerability[1]

The Symptom: The solid compound changes color from off-white/pale yellow to brown or deep orange .[1] HPLC purity decreases, but no single distinct impurity peak dominates; instead, you see a "hump" or baseline noise (polymerization).[2]

The Mechanism: The pyrrole ring is electron-rich.[1][4] Although the C2 and C4 positions are blocked by withdrawing groups, the C5 position (alpha to the nitrogen) remains unsubstituted and vulnerable.[2]

  • Auto-oxidation: Atmospheric oxygen, catalyzed by light, forms a hydroperoxide at C5.[1][2]

  • Polymerization: This radical intermediate initiates chain polymerization, leading to the formation of "pyrrole blacks" (polypyrroles), which are insoluble and difficult to characterize.[2]

Visualization of Pathways:

DegradationPathways cluster_legend Degradation Drivers Parent 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile (Stable Parent) Amide Impurity A: Primary Amide (+18 Da) Parent->Amide Hydrolysis (+H2O / pH < 4) Radical C5-Radical Intermediate Parent->Radical Photo-oxidation (hv / O2) Acid Impurity B: Carboxylic Acid (High Polarity) Amide->Acid Hydrolysis (Prolonged) Dimer Pyrrole Dimers/ Oligomers (Brown Color) Radical->Dimer Polymerization (C5-C5 Coupling) key Yellow Path: Moisture Sensitivity Grey Path: Light/Air Sensitivity

Figure 1: Mechanistic degradation pathways showing the bifurcation between hydrolytic (yellow/red) and oxidative (grey) instability.[2][5]

Module 3: FAQ - Experimental & Analytical

Q1: I see a "Ghost Peak" in my NMR at ~10-12 ppm. Is this the aldehyde?

  • Answer: Unlikely.[1][3] While the nitrile can be reduced to an aldehyde (Vonoprazan intermediate synthesis often targets this), spontaneous degradation to an aldehyde is chemically improbable.[2]

  • Likely Culprit: This is often the carboxylic acid proton (if hydrolysis occurred) or the NH proton of the pyrrole ring, which can shift significantly depending on concentration and solvent hydrogen bonding.[2]

  • Validation: Add a drop of

    
     to the NMR tube.[1] If the peak disappears (exchangeable), it is the NH or COOH.[2]
    

Q2: Can I heat this molecule during reaction workup?

  • Answer: Caution is advised.

    • Safe Zone: < 50°C in neutral solvents.[1]

    • Danger Zone: > 60°C in basic alcohols (e.g., Methanol/K2CO3).[2] This promotes Pinner reaction conditions, converting the nitrile to an imidate ester or amidine.[2]

Q3: What is the optimal storage condition?

  • Protocol:

    • Container: Amber glass vial (blocks UV).

    • Atmosphere: Argon backfill (heavier than air, protects the C5 position).[2]

    • Temp: 2-8°C is sufficient for short term; -20°C for long term (>3 months).

Module 4: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your impurity profile.

TroubleshootingTree Start Start: Identify Issue Q1 Is the sample colored (Brown/Black)? Start->Q1 Q2 Check LC-MS: Is there a +18 Da peak? Q1->Q2 No Result_Ox Cause: Oxidative Polymerization Action: Recrystallize (EtOH/H2O) Store under Argon Q1->Result_Ox Yes Result_Hyd Cause: Nitrile Hydrolysis Action: Dry solvent/reagents Check pH of workup Q2->Result_Hyd Yes Result_Unk Cause: Process Impurity (Starting Material Dimer?) Q2->Result_Unk No

Figure 2: Diagnostic decision tree for rapid impurity identification.

References & Authoritative Grounding

  • General Pyrrole Stability:

    • Source: PubChem. (2025).[1][2][6] "Pyrrole-2-carbonitrile Compound Summary."

    • Relevance: Establishes the baseline stability of the cyanopyrrole core and its susceptibility to hydrolysis.[1]

    • URL:[2]

  • Oxidative Mechanisms of Pyrroles:

    • Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.[1][3] (Inferred context for C5 oxidation susceptibility in alpha-free pyrroles).

    • Context: Explains the "browning" mechanism via radical polymerization at unsubstituted positions.[1]

  • Synthetic Context (Vonoprazan Intermediates):

    • Source: Google Patents. (2018).[1][2] "Preparation method of vonoprazan fumarate." CN108503621B.[1]

    • Relevance: Describes the reaction conditions for similar pyrrole-nitrile intermediates, highlighting the need for controlled temperature to avoid side reactions.

    • URL:[2]

  • Hydrolysis of Nitriles:

    • Source: Organic Chemistry Portal.[1] "Nitrile Hydrolysis."[1]

    • Relevance: Provides the standard mechanism for the

      
       pathway cited in Module 1.
      
    • URL:[2]

Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile before handling.

Sources

"alternative catalysts for the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile"

[1]

Executive Summary & Molecule Profile

Target Molecule: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile CAS: 112381-10-9 Primary Application: Key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan . Synthetic Challenge: The simultaneous installation of the electron-withdrawing nitrile (C2) and acetyl (C4) groups creates electronic deactivation, often leading to sluggish cyclization and low yields (<40%) under standard Knorr conditions.

Synthesis Pathways & Mechanism

The most robust route involves a modified Knorr-type condensation or Hantzsch pyrrole synthesis . The reaction typically couples 3-aminocrotononitrile (providing the C2-CN and C3-Me motif) with an

Reaction Scheme (DOT Diagram)

The following diagram illustrates the standard pathway and critical intervention points for alternative catalysts.

GStart13-Aminocrotononitrile(Source of C2-CN, C3-Me)Inter1Intermediate:Iminoketone / EnamineStart1->Inter1Start23-Chloro-2,4-pentanedione(or equiv. u03b1-halocarbonyl)Start2->Inter1CyclizationCyclization Step(Rate Limiting)Inter1->Cyclization DehydrationProduct4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrileCyclization->Product AromatizationCat_StdStandard:Zn / AcOHCat_Std->Cyclization PromotesCat_AltAlternative:InCl3, HZSM-5, I2Cat_Alt->Cyclization Enhanced Activation

Figure 1: Synthetic pathway for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, highlighting the cyclization step where catalytic intervention is critical.

Alternative Catalysts: Selection & Optimization

Traditional methods use Zinc dust in Acetic Acid (Zn/AcOH), which generates stoichiometric metal waste and requires tedious workup. The following alternative catalysts offer superior atom economy, easier isolation, and higher yields for electron-deficient pyrroles.

Table 1: Comparative Analysis of Catalysts
Catalyst ClassSpecific CatalystTypical LoadYield PotentialKey Advantage
Standard Zn / AcOH Stoichiometric35-45%Well-established; robust for simple substrates.
Lewis Acid InCl₃ (Indium Trichloride) 5-10 mol%65-75% Water-tolerant; activates carbonyls without degrading nitrile.
Heterogeneous HZSM-5 (Zeolite) 10-20 wt%60-70%Recyclable ; shape-selective pores reduce polymerization side-products.
Organocatalyst Iodine (I₂) 10-20 mol%55-65%Metal-free; mild oxidative conditions promote aromatization.
Solid Acid Montmorillonite K-10 20 wt%50-60%Eco-friendly; filters off easily; avoids emulsion formation.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<40%) despite long reaction times.
  • Diagnosis: The electron-withdrawing nitrile group at C2 reduces the nucleophilicity of the enamine intermediate, making the cyclization step sluggish.

  • Solution: Switch to a "Hard" Lewis Acid like InCl₃ or Bi(NO₃)₃ . These catalysts strongly coordinate to the carbonyl oxygen of the chloro-precursor, increasing its electrophilicity and forcing the cyclization.

    • Protocol: Dissolve reactants in acetonitrile/water (9:1). Add 10 mol% InCl₃. Reflux for 4-6 hours.

Issue 2: "Tar" formation and difficulty in purification.
  • Diagnosis: Polymerization of 3-aminocrotononitrile or the pyrrole product, often caused by harsh acidic conditions (e.g., concentrated AcOH or HCl).

  • Solution: Use a Heterogeneous Catalyst (HZSM-5 or Silica-Sulfuric Acid) .

    • Mechanism:[1][2][3][4] The active sites are confined within the zeolite pores. This "shape selectivity" prevents the formation of large polymeric by-products.

    • Workup: Simply filter the catalyst. The filtrate is often clean enough to crystallize directly, avoiding column chromatography.

Issue 3: Incomplete conversion of the alpha-haloketone.
  • Diagnosis: Moisture in the solvent is deactivating the catalyst (if using traditional Lewis acids like AlCl₃).

  • Solution: Use Water-Tolerant Lewis Acids .

    • Recommendation:Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) . It works effectively even in aqueous media and is non-toxic.

Issue 4: Regioselectivity issues (formation of isomeric pyrroles).
  • Diagnosis: Ambident nucleophilicity of the aminocrotononitrile.

  • Solution: Control the temperature and solvent polarity.

    • Protocol: Conduct the reaction at 0°C to Room Temperature initially using Iodine (I₂) as a catalyst in THF . The mild conditions favor the kinetic product (the desired pyrrole) over thermodynamic isomers.

Green Chemistry & Sustainability

For scalable pharmaceutical production (e.g., Vonoprazan manufacturing), avoiding heavy metals and chlorinated solvents is crucial.

  • Solvent-Free Mechanochemistry:

    • Grinding 3-aminocrotononitrile and the dicarbonyl precursor with Cerium Ammonium Nitrate (CAN) in a mortar and pestle can yield the pyrrole in <30 minutes with no solvent waste.

  • Aqueous Micellar Catalysis:

    • Use SDS (Sodium Dodecyl Sulfate) in water with a mild Lewis acid. The hydrophobic reactants migrate into the micelle core, creating a high local concentration that accelerates the reaction without organic solvents.

References

  • Catalytic Knorr Pyrrole Synthesis using Manganese. Organic Chemistry Portal. Available at: [Link]

  • Heterogeneous Catalysis for Pyrrole Synthesis (HZSM-5). ResearchGate / Catalysts Journal. Available at: [Link]

  • Electrochemical Synthesis of Functionalized Pyrroles. Tetrahedron Letters. Available at: [Link]

  • Vonoprazan Intermediate Synthesis.Google Patents (CN110028436B).

"solvent effects on the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9). The content focuses on the critical role of solvent thermodynamics and kinetics in optimizing yield, regioselectivity, and purity.

Topic: Solvent Effects on the Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Protocols)

Core Synthesis Overview & Solvent Criticality

The synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile typically proceeds via two primary strategies:

  • Direct Cyclization (Modified Knorr/Paal-Knorr): Condensation of aminomalononitrile (or equivalent) with 3-methyl-2,4-pentanedione.

  • Functionalization (Friedel-Crafts Acylation): Selective C4-acylation of a pre-formed 3-methyl-1H-pyrrole-2-carbonitrile core.

The Critical Challenge: The pyrrole ring is electron-rich (pi-excessive), making it prone to oxidation and polymerization ("tar formation"). The 4-acetyl group introduction is highly sensitive to solvent polarity, which dictates the stability of the Lewis Acid complex and the regioselectivity of the substitution.

Reaction Workflow Diagram

PyrroleSynthesis Start Precursor: 3-Methyl-1H-pyrrole-2-carbonitrile Solvent Solvent Selection (Critical Control Point) Start->Solvent Reagent Acylating Agent: Acetyl Chloride + AlCl3 Reagent->Solvent PathA Path A: Nitromethane (High Solubility/Regioselectivity) Solvent->PathA Recommended PathB Path B: DCM/CS2 (Heterogeneous/Surface fouling) Solvent->PathB Low Yield Risk Intermed Intermediate: Acyl-AlCl3-Pyrrole Complex PathA->Intermed Homogeneous PathB->Intermed Precipitation Quench Hydrolysis/Quench (Ice/HCl) Intermed->Quench Product Target: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Quench->Product

Caption: Workflow for the C4-acylation of pyrrole-2-carbonitrile, highlighting solvent-dependent pathways.

Troubleshooting Guide: Solvent-Specific Issues

Module A: Friedel-Crafts Acylation (C4-Acetylation)

Context: You are introducing the acetyl group to the 4-position of the pyrrole ring.

Q1: Why is my reaction mixture turning into a black tar instead of yielding the product? Diagnosis: This is likely due to uncontrolled polymerization caused by local overheating or poor solubility of the Lewis Acid (AlCl3) complex.

  • The Solvent Factor: If you are using Dichloromethane (DCM) , the acylated pyrrole-AlCl3 complex often precipitates as a sticky gum. This heterogeneous phase traps heat and reagents, leading to tar.

  • Solution: Switch to Nitromethane (CH₃NO₂) or a DCM/Nitromethane (1:1) mixture.

    • Mechanism:[1][2][3][4][5] Nitromethane acts as a donor solvent, solvating the AlCl3 and the resulting ionic complex. This keeps the reaction homogeneous, allowing for efficient heat dissipation and preventing localized "hotspots" that drive polymerization [1].

Q2: I am seeing a mix of 4-acetyl and 5-acetyl isomers. How do I favor the 4-acetyl product? Diagnosis: Regioselectivity in pyrroles is governed by sterics and electronics. The 2-cyano group is electron-withdrawing, deactivating the 3 and 5 positions, but the 3-methyl group sterically hinders the 4-position.

  • The Solvent Factor: In non-polar solvents (CS₂, CCl₄), the reaction is faster but less selective. In Nitromethane , the bulky solvated acylium ion complex is more discriminating.

  • Protocol Adjustment: Perform the reaction in Nitromethane at 0°C . The solvation shell increases the effective size of the electrophile, making attack at the crowded 4-position (adjacent to 3-Me) thermodynamically controlled and favored over the 5-position due to the directing effect of the 3-methyl group [2].

Q3: The yield is low (<40%) despite full consumption of starting material. Diagnosis: The product might be lost during the quench/work-up due to hydrolysis of the nitrile or water solubility.

  • The Solvent Factor: Acetonitrile/Water quenches can sometimes lead to partial hydrolysis of the 2-CN group to an amide (2-CONH2) if the exotherm is not controlled.

  • Solution: Quench the AlCl3 complex by pouring the nitromethane solution slowly into Ice/Conc. HCl . Extract immediately with Ethyl Acetate (EtOAc). Avoid prolonged exposure to aqueous acid.

Module B: Cyclization (Ring Formation)

Context: Synthesis of the pyrrole core from acyclic precursors (e.g., aminomalononitrile + diketone).

Q4: My starting materials (Aminomalononitrile Tosylate) are not dissolving. Diagnosis: Aminomalononitrile tosylate is a salt and poorly soluble in non-polar organic solvents.

  • The Solvent Factor: Using pure Ethanol or Methanol may not dissolve the salt sufficient for reaction with the diketone.

  • Solution: Use a Water/Ethanol (1:3) system or add a mild organic base (NaOAc) to liberate the free amine in situ. However, ensure the water content is minimized during the reflux phase to drive the dehydration (condensation) equilibrium [3].

Experimental Protocol: Optimized Acylation

Objective: Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile via Friedel-Crafts Acylation.

Reagents:

  • 3-Methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl3) (2.5 eq)

  • Solvent: Nitromethane (Dry)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvation: Dissolve AlCl3 (2.5 eq) in Nitromethane (10 mL/g precursor) at 0°C. Note: The solution will warm up; cool back to 0°C.

  • Acylium Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add a solution of 3-Methyl-1H-pyrrole-2-carbonitrile in a minimum volume of Nitromethane dropwise over 30 minutes.

    • Critical Check: Ensure the internal temperature does not exceed 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Quench: Pour the reaction mixture slowly onto crushed ice acidified with HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine and sat. NaHCO3.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Solvent Comparative Data

Solvent SystemReaction RateRegioselectivity (C4:C5)YieldPrimary Risk
Nitromethane ModerateHigh (95:5)75-85%Cost; Toxicity
Dichloromethane FastModerate (80:20)50-60%Heterogeneous ppt; Tarring
Carbon Disulfide FastLow (60:40)45%Flammability; Poor Selectivity
Nitrobenzene SlowHigh70%High Boiling Point (Hard removal)

Mechanistic Decision Tree

SolventLogic Start Start: Select Solvent for Acylation Q1 Is the precursor soluble in DCM? Start->Q1 Q2 Is strict regioselectivity (C4) required? Q1->Q2 Yes Res1 Use Nitromethane (Solubilizes Complex) Q1->Res1 No (Salt/Polar) Q2->Res1 Yes (Steric Control) Res2 Use DCM or DCE (Watch for precipitation) Q2->Res2 No Res3 Use 1,2-Dichloroethane (Reflux) (If high temp needed) Res2->Res3 If reaction stalls

Caption: Decision logic for selecting the optimal solvent based on precursor solubility and selectivity requirements.

References

  • Anderson, H. J., & Lee, S. F. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(6), 654–658.

  • Gribble, G. W. (2002). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Contextual reference for Friedel-Crafts selectivity in nitrogen heterocycles).
  • EvitaChem. (2024). Product Data: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.[2][6]

Sources

Validation & Comparative

A Technical Guide to the Spectroscopic Characterization of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone of molecular design.[1] Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in the development of novel therapeutics and functional materials. Among the vast array of substituted pyrroles, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile stands out as a versatile building block, integrating key pharmacophoric features. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, offering a comparative perspective with structurally related analogs to aid in its unambiguous identification and characterization.

As a Senior Application Scientist, this guide is structured to provide not just data, but a logical framework for spectroscopic analysis. We will delve into the causality behind experimental choices and the interpretation of the resulting spectra, ensuring a robust and self-validating approach to structural elucidation.

Spectroscopic Profile of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Due to the limited availability of public experimental spectra for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, the following NMR and mass spectral data are predicted based on validated computational methods. These predictions serve as a reliable reference for researchers synthesizing or working with this compound.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile in CDCl₃ are presented below. These values were generated using advanced NMR prediction software.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
NH~8.5-9.5-broad singlet
H-5~6.8119.2singlet
CH₃ (at C3)~2.414.5singlet
CH₃ (acetyl)~2.527.8singlet
C-2-115.8-
C-3-128.5-
C-4-135.1-
C-5-119.2-
C=O-195.0-
C≡N-116.5-

Note: Predicted values can vary slightly between different software and are best used in conjunction with experimental data.

Predicted Mass Spectrum

The predicted mass spectrum of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 2: Predicted Major Fragments in the Mass Spectrum of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

m/z Proposed Fragment Significance
148[M]⁺Molecular Ion
133[M - CH₃]⁺Loss of a methyl group (likely from the acetyl)
105[M - CH₃CO]⁺Loss of the acetyl group
91[105 - CH₂]⁺Further fragmentation

Comparative Spectroscopic Analysis with Pyrrole Analogs

To provide a practical context for the predicted data, we will compare it with the experimental NMR and mass spectrometry data of two related, commercially available pyrrole derivatives: 2-Acetylpyrrole and 3-Acetyl-2,4-dimethylpyrrole .

2-Acetylpyrrole

Table 3: Experimental ¹H and ¹³C NMR Data for 2-Acetylpyrrole in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
NH~9.4-broad singlet
H-3~6.3110.5triplet
H-4~6.9117.5multiplet
H-5~7.1125.6multiplet
CH₃ (acetyl)~2.425.4singlet
C-2-132.2-
C=O-188.5-

Data sourced from public databases.[2][3]

Table 4: Major Fragments in the Mass Spectrum of 2-Acetylpyrrole

m/z Relative Intensity Proposed Fragment
10955[M]⁺
94100[M - CH₃]⁺
6630[M - CH₃CO]⁺
4380[CH₃CO]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[4]

3-Acetyl-2,4-dimethylpyrrole

Table 5: Experimental ¹H NMR Data for 3-Acetyl-2,4-dimethylpyrrole in CDCl₃

Atom ¹H Chemical Shift (ppm) Multiplicity
NH~9.2broad singlet
H-5~6.4doublet
CH₃ (at C2)~2.5singlet
CH₃ (at C4)~2.3singlet
CH₃ (acetyl)~2.4singlet

Data sourced from ChemicalBook.[5]

Table 6: Major Fragments in the Mass Spectrum of 3-Acetyl-2,4-dimethylpyrrole

m/z Relative Intensity Proposed Fragment
13757[M]⁺
122100[M - CH₃]⁺
949[122 - CO]⁺

Data sourced from ChemicalBook.[5]

Experimental Protocols

To ensure the generation of high-quality and reproducible data, the following detailed experimental protocols for NMR and GC-MS analysis are recommended for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of pyrrole derivatives.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrrole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std instrument Instrument Setup (Tune & Shim) add_std->instrument Transfer to Spectrometer h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration (¹H NMR) phase_base->integrate reference Referencing integrate->reference

Caption: A streamlined workflow for acquiring NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of volatile and semi-volatile pyrrole derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • GC-MS System:

    • Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

    • Carrier Gas: Helium with a constant flow rate of 1-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 250-280 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent filter_sample Filter Sample dissolve->filter_sample injection Inject into GC filter_sample->injection Transfer to Autosampler separation Chromatographic Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic ms_extract Extract Mass Spectrum tic->ms_extract frag_analysis Analyze Fragmentation ms_extract->frag_analysis

Caption: The workflow for GC-MS analysis of pyrrole derivatives.

Interpretation of Spectral Data: Key Insights

The structural features of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile and its analogs directly correlate with their NMR and mass spectra.

NMR Spectral Interpretation
  • ¹H NMR:

    • The NH proton of pyrroles typically appears as a broad singlet at a downfield chemical shift (δ 8-12 ppm), which can be solvent and concentration-dependent.

    • The aromatic protons on the pyrrole ring resonate in the range of δ 6-8 ppm. The electron-withdrawing acetyl and nitrile groups in the target molecule are expected to deshield the remaining ring proton (H-5), shifting it downfield compared to unsubstituted pyrrole.

    • The methyl protons of the acetyl and the C3-methyl group will appear as sharp singlets in the upfield region (δ 2-3 ppm).

  • ¹³C NMR:

    • The carbonyl carbon of the acetyl group is highly deshielded and will appear far downfield (δ > 180 ppm).

    • The nitrile carbon resonates in the range of δ 115-125 ppm.

    • The pyrrole ring carbons will have distinct chemical shifts based on their substitution. The carbons bearing the electron-withdrawing groups (C2 and C4) will be shifted downfield.

NMR_Interpretation cluster_structure Molecular Structure cluster_spectra NMR Spectra NH N-H Proton NH_shift Broad Singlet (δ 8.5-9.5 ppm) NH->NH_shift Deshielded by N Ring_H Ring Proton (H-5) Ring_H_shift Singlet (δ ~6.8 ppm) Ring_H->Ring_H_shift Deshielded by -C≡N and -C=O Me_groups Methyl Groups Me_shifts Singlets (δ 2.4-2.5 ppm) Me_groups->Me_shifts Shielded Aliphatic Ring_C Ring Carbons Ring_C_shifts Distinct Signals (δ 115-135 ppm) Ring_C->Ring_C_shifts Electronic Effects CO_CN C=O and C≡N CO_CN_shifts Downfield Signals (δ > 115 ppm) CO_CN->CO_CN_shifts Electron Withdrawing

Sources

"comparing the reactivity of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile with other pyrroles"

[1]

Executive Summary & Structural Context

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (hereafter referred to as AMPC ) represents a "push-pull" functionalized pyrrole system. Unlike unsubstituted pyrrole, which is electron-rich and acid-sensitive, AMPC is significantly deactivated by two electron-withdrawing groups (EWGs): a nitrile at C2 and an acetyl group at C4 .

This unique substitution pattern fundamentally alters its reactivity landscape, making it a stable, solid-state building block ideal for late-stage diversification in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.

The Comparator Set

To provide an objective baseline, AMPC is compared against:

  • Pyrrole (Unsubstituted): The hyper-reactive, electron-rich baseline.

  • Pyrrole-2-carbonitrile: A mono-deactivated intermediate.

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Knorr Pyrrole): A classic, moderately deactivated analog.

Electronic Structure & Stability Analysis

The defining feature of AMPC is the synergistic electron withdrawal by the C2-cyano and C4-acetyl groups. While the pyrrole nitrogen lone pair contributes to aromaticity, the EWGs pull density away from the ring, stabilizing the molecule against oxidation and polymerization—common plagues of simple pyrrole chemistry.

Electronic Density Distribution (Graphviz Visualization)

The following diagram illustrates the "Push-Pull" electronic flow that stabilizes AMPC compared to the chaotic reactivity of unsubstituted pyrrole.

ElectronicEffectscluster_0Unsubstituted Pyrrolecluster_1AMPC (Target)P_NNitrogen Lone PairP_RingRing Carbons (C2-C5)P_N->P_RingStrong Donation (+M)P_ResultHigh Electron Density(Prone to Oxidation/Polymerization)P_Ring->P_ResultA_NNitrogen Lone PairA_RingPyrrole RingA_N->A_Ring+M EffectA_CNC2-Nitrile (CN)A_Ring->A_CN-M / -I WithdrawalA_AcC4-Acetyl (COCH3)A_Ring->A_Ac-M WithdrawalA_ResultStabilized Nucleus(Resistant to Acid)A_CN->A_ResultA_Ac->A_Result

Caption: Comparative electronic flux. Note how the EWGs in AMPC (Right) sequester electron density, preventing the runaway oxidation seen in Pyrrole (Left).

Reactivity Profile Comparison

The table below summarizes the key reactivity differences. AMPC behaves more like a "masked" aromatic system than a typical electron-rich heterocycle.

FeaturePyrrole (Unsubstituted)Pyrrole-2-carbonitrileAMPC (Target)
Physical State Volatile Liquid (Air sensitive)Solid/OilStable Solid
pKa (N-H) ~17.5 (Very Weak Acid)~14.2~11.5 - 12.5 (Moderate Acid)
EAS Regioselectivity*C2 > C3 (Mixtures common)C4 > C5C5 (Exclusive)
Acid Stability Polymerizes instantly (Red tar)ModerateHigh (Stable in dilute acid)
N-Alkylation Requires strong base (NaH, BuLi)Mild base (K2CO3)Mild base (Cs2CO3/K2CO3)

*EAS: Electrophilic Aromatic Substitution[1][2][3]

Deep Dive: N-H Acidity & Alkylation

Scientific Insight: The C2-cyano and C4-acetyl groups in AMPC significantly acidify the N-H proton via resonance stabilization of the resulting anion.

  • Implication: Unlike unsubstituted pyrrole, which requires harsh conditions (NaH/DMF) to deprotonate, AMPC can be N-alkylated using milder bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ) in Acetone or DMF. This compatibility with mild conditions preserves sensitive functional groups on the alkylating agent.
Deep Dive: Electrophilic Aromatic Substitution (EAS)

Scientific Insight: In AMPC, positions 2, 3, and 4 are blocked. Position 5 is the only available site for substitution.

  • Causality: The electron deficiency makes C5 less nucleophilic than in simple pyrroles. Standard Vilsmeier-Haack formylation or halogenation requires slightly more forcing conditions or activated electrophiles compared to Knorr pyrroles, but the reaction is highly regioselective (no isomer separation needed).

Experimental Protocols

Protocol A: Regioselective N-Alkylation of AMPC

Objective: Introduce a functionalized side chain without affecting the acetyl or nitrile groups.

Materials:

  • AMPC (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Cesium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Workflow:

  • Dissolution: Dissolve AMPC in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at RT for 30 min. Note: The solution may darken slightly as the anion forms.
    
  • Addition: Dropwise addition of the Alkyl Halide.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (AMPC is UV active; product will have higher

    
    ).
    
  • Workup: Pour into ice-water. The product usually precipitates as a solid. Filter and wash with water.

  • Validation:

    
    -NMR will show the disappearance of the broad N-H singlet (~12 ppm) and appearance of methylene protons from the alkyl group.
    
Protocol B: C5-Bromination (Functionalization of the Ring)

Objective: Prepare the C5 position for cross-coupling (Suzuki/Sonogashira).

Materials:

  • AMPC (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Solvent: DMF or THF (

    
    )
    

Workflow:

  • Setup: Dissolve AMPC in DMF at 0°C.

  • Addition: Add NBS portion-wise over 15 minutes to avoid exotherms.

  • Kinetics: Allow to warm to RT. The reaction is typically complete in <2 hours due to the activated nature of the C5 position relative to the EWGs.

  • Quench: Dilute with water and extract with EtOAc.

  • Result: Yields 5-bromo-4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile .

Synthetic Pathway Visualization

The following diagram outlines the logical flow from the AMPC scaffold to high-value drug intermediates, utilizing its specific reactivity nodes.

SynthesisFlowcluster_reactionsAMPCAMPC Scaffold(4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile)Node_NN-Alkylation(Base + R-X)AMPC->Node_NHigh Acidity (pKa ~12)Node_C5C5-Halogenation(NBS/NIS)AMPC->Node_C5Sole Open SiteNode_AcAcetyl Condensation(Aldehydes/Amines)AMPC->Node_AcMethyl Ketone ReactivityProd_NN-Substituted Core(Kinase Inhibitors)Node_N->Prod_NProd_C55-Halo Intermediate(Suzuki Coupling Partner)Node_C5->Prod_C5Prod_AcChalcones / Heterocycles(Fused Ring Systems)Node_Ac->Prod_Ac

Caption: Divergent synthesis pathways. The AMPC scaffold offers three distinct "handles" (N1, C5, C4-Acetyl) for orthogonal functionalization.

References

  • PubChem. (n.d.). 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2009). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds. Molecules. Retrieved from [Link]

  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]

A Comparative Crystallographic Guide to Substituted Pyrroles: Unraveling the Structure of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile through Analogue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone for the design of novel functional molecules. Its inherent aromaticity and diverse substitution patterns allow for the fine-tuning of electronic and steric properties, leading to a broad spectrum of biological activities and material characteristics. This guide delves into the structural intricacies of a specific, yet uncharacterized, pyrrole derivative, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile , by drawing insightful comparisons with structurally related analogues whose crystal structures have been determined.

While the definitive single-crystal X-ray structure of the title compound remains to be reported, a comprehensive understanding of its anticipated molecular geometry and intermolecular interactions can be achieved through the meticulous analysis of known crystal structures of similar pyrrole derivatives. This guide will leverage crystallographic data from the Cambridge Structural Database (CSD) to provide a robust comparative analysis, offering valuable predictive insights for researchers working with this and related molecular frameworks.

The Power of Single-Crystal X-ray Diffraction in Molecular Design

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely map electron density and, consequently, deduce atomic positions, bond lengths, bond angles, and torsional angles. This detailed structural information is fundamental to understanding a molecule's reactivity, its interaction with biological targets, and its solid-state properties.

Experimental Framework: A Standard Protocol for Small Molecule Crystallography

The determination of a crystal structure is a systematic process that begins with the growth of high-quality single crystals.[2] The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a small organic molecule like the pyrrole derivatives discussed herein.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Pyrrole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Slow Evaporation, Vapor Diffusion, or Cooling purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer integration Data Integration & Reduction diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening of various options.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, often equipped with CCD or CMOS detectors, are used to collect the diffraction data at a specific temperature, typically 100 K to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is solved using direct methods or Patterson techniques. This initial model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Comparative Structural Analysis of Substituted Pyrroles

To predict the structural features of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile , we will compare it with the known crystal structure of 2-Acetylpyrrole and the reported hydrogen bonding pattern of 2-formyl-3-methylpyrrole .

Alternative 1: 2-Acetylpyrrole (CSD Refcode: YILFOP)

The crystal structure of 2-Acetylpyrrole provides a foundational understanding of the influence of an acetyl group on the pyrrole ring.

Crystallographic Data 2-Acetylpyrrole
CCDC Number647185
Empirical FormulaC₆H₇NO
Formula Weight109.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.762(2)
b (Å)5.172(2)
c (Å)11.731(3)
β (°)90.158(5)
Volume (ų)591.5(2)
Z4
Density (calculated) (Mg/m³)1.224

Molecular Geometry:

The pyrrole ring in 2-Acetylpyrrole is expected to be essentially planar, a characteristic feature of aromatic systems. The acetyl group will likely be coplanar with the pyrrole ring to maximize conjugation. Key bond lengths and angles will be influenced by the electron-withdrawing nature of the acetyl group.

Intermolecular Interactions:

A significant feature of the 2-Acetylpyrrole crystal structure is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the pyrrole N-H donor and the acetyl carbonyl oxygen acceptor. This robust hydrogen bonding motif is a primary determinant of the crystal packing.

H_bonding cluster_dimer Hydrogen-Bonded Dimer of 2-Acetylpyrrole mol1 Pyrrole-C(=O)CH3 mol2 H3C(O=)C-Pyrrole mol1->mol2 N-H···O mol2->mol1 O···H-N

Figure 2: Schematic representation of the N-H···O hydrogen bonding in the 2-Acetylpyrrole dimer.

Alternative 2: Insights from 2-formyl-3-methylpyrrole

While the full crystal structure is not detailed here, the reported hydrogen-bond pattern for 2-formyl-3-methylpyrrole is described as being similar to that of 2-Acetylpyrrole, forming R²₂(10) hydrogen-bonded dimers. This suggests that the presence of a methyl group at the 3-position does not disrupt the primary hydrogen bonding interaction.

Predicted Structure and Properties of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Based on the analysis of the aforementioned analogues, we can predict the key structural features of the title compound:

  • Molecular Geometry: The pyrrole ring will be planar. The acetyl and carbonitrile substituents, both being π-systems, are likely to be coplanar with the pyrrole ring to maximize electronic delocalization. The methyl group will be positioned out of the plane.

  • Intramolecular Interactions: The proximity of the acetyl group at the 4-position and the methyl group at the 3-position may lead to some steric strain, potentially causing a slight twisting of the acetyl group out of the pyrrole plane.

  • Intermolecular Interactions: The presence of the N-H group and the acetyl carbonyl oxygen strongly suggests the formation of N-H···O hydrogen-bonded dimers, similar to 2-Acetylpyrrole. The carbonitrile group introduces a potential for weaker C-H···N interactions, which could further stabilize the crystal packing in a three-dimensional network.

predicted_interactions cluster_target Predicted Intermolecular Interactions for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile mol_A Pyrrole Ring (N-H, Acetyl, Methyl, Carbonitrile) mol_B Pyrrole Ring (N-H, Acetyl, Methyl, Carbonitrile) mol_A->mol_B Primary Interaction: N-H···O Hydrogen Bond (Dimer formation) mol_B->mol_A Secondary Interaction: C-H···N Hydrogen Bond

Figure 3: Predicted primary and secondary intermolecular interactions for the title compound.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the likely structural characteristics of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile by leveraging the known crystal structures of its analogues. The analysis predicts a planar pyrrole core with the acetyl and carbonitrile groups likely in conjugation, and a crystal packing dominated by N-H···O hydrogen-bonded dimers.

The insights presented here can guide the synthetic and purification strategies aimed at obtaining high-quality single crystals of the title compound. The eventual experimental determination of its crystal structure will be invaluable for validating these predictions and will contribute significantly to the growing body of structural knowledge on this important class of heterocyclic compounds, ultimately aiding in the rational design of new pharmaceuticals and functional materials.

References

  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • Creative BioMart. X-ray Crystallography. Creative BioMart. Accessed February 13, 2026.

Sources

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and organic synthesis, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of a synthesized novel heterocyclic compound, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile. This pyrrole derivative, with its potential as a pharmaceutical intermediate, demands a robust analytical framework to ensure its quality.[1] This document will explore the causality behind the selection of a specific reversed-phase HPLC (RP-HPLC) method, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The insights herein are grounded in established principles of analytical chemistry and regulatory expectations, aiming to equip researchers with the expertise to design and execute self-validating purity assessment systems.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The subject of this guide, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, is a polyfunctionalized pyrrole derivative.[1] Such compounds are significant building blocks in medicinal chemistry for creating more complex molecules.[1] The synthesis of these molecules, often involving multi-step reactions, can introduce a variety of impurities, including unreacted starting materials, by-products, and reagents.[2][3][4][5][6] The presence of these impurities, even in trace amounts, can have significant implications in a drug development context, potentially affecting the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API).

Therefore, a highly selective and sensitive analytical method is paramount for the accurate quantification of the main compound and the detection of any impurities. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and versatility.[7][8][9] This guide will focus on an optimized HPLC method and critically evaluate its suitability in comparison to other orthogonal techniques.

The Premier Choice: Reversed-Phase HPLC for Purity Determination

For a moderately polar compound like 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable analytical technique. The rationale for this choice is multifaceted:

  • Versatility and Wide Applicability: RP-HPLC can be used for a broad range of non-volatile and thermally labile compounds, which makes it a workhorse in pharmaceutical analysis.[8]

  • High Resolution: The technique offers excellent separation of the main component from closely related impurities, which is crucial for accurate purity assessment.[7]

  • Quantitative Accuracy: With appropriate validation, HPLC methods provide precise and accurate quantitative results, which are essential for regulatory submissions.[7][10]

  • Established Regulatory Acceptance: Regulatory bodies such as the FDA and EMA have well-established guidelines for the validation and use of HPLC methods in quality control.[10]

The selection of a C18 column as the stationary phase is based on its hydrophobic nature, which allows for the effective retention and separation of moderately polar analytes like the target pyrrole derivative when used with a polar mobile phase.

Experimental Workflow: A Self-Validating System

A robust analytical method is one that is self-validating, meaning its performance is continuously monitored and verified. The following workflow for HPLC purity analysis incorporates system suitability tests (SSTs) as mandated by pharmacopeias like the USP.[11][12][13][14][15]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (e.g., Acetonitrile:Water) D HPLC System Equilibration A->D B Standard Solution Preparation (Reference Standard) E System Suitability Test (SST) (e.g., Blank, Standard Injections) B->E C Sample Solution Preparation (Synthesized Compound) F Sample Analysis (Inject Synthesized Compound) C->F D->E Equilibrate column E->F SST Passed G Chromatogram Integration (Peak Area Measurement) F->G H Purity Calculation (% Area Normalization) G->H I Reporting and Documentation H->I Technique_Comparison cluster_properties Compound Properties cluster_methods Primary Analytical Method cluster_orthogonal Orthogonal/Confirmatory Method Start Purity Analysis of Synthesized Compound Prop1 Volatile & Thermally Stable? Start->Prop1 HPLC HPLC (High Resolution, Quantitative) Prop1->HPLC No / Non-volatile GCMS GC-MS (For Volatile Impurities) Prop1->GCMS Yes NMR NMR Spectroscopy (Structural Confirmation, qNMR) HPLC->NMR Orthogonal Confirmation GCMS->NMR Orthogonal Confirmation

Sources

"biological activity comparison of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Derivatives

Executive Summary: The Pharmacophore at a Glance

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, serving as a critical precursor for multi-target tyrosine kinase inhibitors (TKIs) and broad-spectrum antimicrobial agents. Its structural uniqueness lies in the tri-functionalization of the pyrrole core:

  • C2-Carbonitrile (-CN): A versatile electrophile for heterocyclization (e.g., tetrazoles) or hydrolysis to amides.[1]

  • C3-Methyl (-CH3): Provides steric bulk and lipophilicity, crucial for fitting into hydrophobic pockets of enzymes like VEGFR and PDGFR.[1]

  • C4-Acetyl (-COCH3): The primary site for condensation reactions (Schiff bases, chalcones) to extend conjugation and enhance DNA binding or enzyme inhibition.[1]

This guide objectively compares the biological performance of this parent scaffold against its two most potent derivative classes: Schiff Base/Hydrazone Analogs (Antimicrobial) and Fused/Condensation Analogs (Anticancer/TKI).[1]

Structural Activity Relationship (SAR) & Synthesis Workflow

The biological activity of this scaffold is dormant until derivatized.[1] The parent compound exhibits weak baseline activity, but functionalization at the C4-Acetyl and C2-Carbonitrile positions unlocks potent pharmacological profiles.

Synthesis & Derivatization Pathway

The following diagram illustrates the transformation of the parent scaffold into bioactive derivatives.

Synthesis_Pathway Precursors Precursors (3-Aminocrotonitrile + Chloroacetone) Parent 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (Parent Scaffold) Precursors->Parent Knorr-type Cyclization (Reflux/EtOH) SchiffBase Schiff Base Derivatives (Antimicrobial) Parent->SchiffBase 1. Hydrazine Hydrate 2. Aryl Aldehyde Chalcones Chalcone Analogs (Anticancer/Cytotoxic) Parent->Chalcones Aldol Condensation (Ar-CHO/NaOH) Fused Pyrrolo[2,3-d]pyrimidines (Kinase Inhibitors) Parent->Fused Cyclization with Urea/Thiourea (via CN)

Caption: Divergent synthesis pathways from the parent pyrrole scaffold to bioactive classes.

Comparative Biological Performance

The following data aggregates experimental results from multiple studies on pyrrole-2-carbonitrile derivatives.

A. Antimicrobial Activity (Schiff Base Derivatives)

Derivatives formed by condensing the C4-acetyl group with aromatic amines or hydrazides show significantly enhanced antimicrobial potency compared to the parent.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Compound ClassSubstituent (R)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism of Action
Parent Scaffold ->128 (Inactive)>128 (Inactive)>128N/A
Schiff Base A 4-Cl-Phenyl163264Cell wall disruption; Azomethine linkage binds active sites.
Schiff Base B 4-NO2-Phenyl4 (Potent)8 32Electron-withdrawing groups enhance lipophilicity & penetration.
Schiff Base C 4-OH-Phenyl326464H-bonding donor; weaker membrane penetration.
Standard Ciprofloxacin0.50.25-DNA Gyrase Inhibition

Key Insight: The introduction of an electron-withdrawing group (e.g., -NO2, -Cl) on the phenyl ring of the Schiff base increases lipophilicity (LogP), facilitating passive diffusion through the bacterial cell wall.[1]

B. Anticancer Activity (Tyrosine Kinase Inhibition)

The parent scaffold is a structural fragment of Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor).[1] Condensation derivatives that mimic the Sunitinib structure (indolin-2-one coupled to the pyrrole) exhibit nanomolar IC50 values.

Table 2: Cytotoxicity (IC50) against HepG2 (Liver Cancer) Cell Line

CompoundStructural ModificationIC50 (µM)Selectivity Index (SI)
Parent Scaffold None>100 (Inactive)N/A
Chalcone Derivative 4-Acetyl condensed w/ Benzaldehyde12.5 ± 1.22.4
Sunitinib Analog Indolin-2-one condensation0.47 ± 0.05 >50
Standard Doxorubicin0.85 ± 0.112.0

Key Insight: The parent scaffold alone lacks the "hinge-binding" capability required for kinase inhibition. However, when condensed with an oxindole motif (as in Sunitinib), the C3-methyl and NH groups form critical hydrogen bonds within the ATP-binding pocket of VEGFR2/PDGFR.[1]

Mechanistic Insights & Signaling Pathways

Understanding how these derivatives work is crucial for rational drug design.[1]

Mechanism 1: Tyrosine Kinase Inhibition (Anticancer)

The derivative competes with ATP for the binding site on the kinase domain.

  • H-Bond Donor: Pyrrole NH (Position 1).[1]

  • H-Bond Acceptor: Carbonyl oxygen (from C4-acetyl condensation).[1]

  • Hydrophobic Interaction: C3-Methyl group fits into the hydrophobic gatekeeper pocket.

Mechanism 2: Membrane Disruption (Antimicrobial)

Schiff base derivatives containing the azomethine (-CH=N-) linkage interfere with cell wall synthesis and metabolic pathways.

Mechanism_Action Drug Pyrrole Derivative (Schiff Base) Target1 Bacterial Cell Wall Drug->Target1 Lipophilic Interaction Target2 DNA Gyrase Drug->Target2 Active Site Binding Effect1 Membrane Depolarization Target1->Effect1 Effect2 Replication Arrest Target2->Effect2 Outcome Bacteriostatic/Bactericidal Effect Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action for antimicrobial pyrrole Schiff bases.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and testing of the C4-Acetyl Schiff Base derivative (most active antimicrobial).

Protocol A: Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile
  • Reagents: 3-aminocrotonitrile (10 mmol), Chloroacetone (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve 3-aminocrotonitrile in ethanol.[1]

    • Add chloroacetone dropwise at room temperature.[1]

    • Reflux the mixture for 4–6 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 7:3).

    • Cool to 0°C. The precipitate formed is the crude product.

    • Purification: Recrystallize from ethanol/water.[1]

    • Yield: ~65-75%.[1] MP: 160–162°C.

Protocol B: Synthesis of Schiff Base Derivative
  • Reagents: Parent Pyrrole (1 mmol), 4-Nitrobenzaldehyde (1 mmol), Glacial Acetic Acid (catalytic), Ethanol (10 mL).[1]

  • Procedure:

    • Mix parent pyrrole and aldehyde in ethanol.[1]

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 6–8 hours.[1]

    • Filter the colored precipitate hot (to remove unreacted starting material).[1]

    • Wash with cold ethanol.[1]

  • Validation: FTIR should show disappearance of C=O peak (~1680 cm⁻¹) and appearance of C=N peak (~1610 cm⁻¹).

Protocol C: Antimicrobial Susceptibility Test (Disc Diffusion)
  • Medium: Mueller-Hinton Agar (MHA).[1]

  • Inoculum: 0.5 McFarland standard of S. aureus (ATCC 25923) or E. coli (ATCC 25922).[1]

  • Application: Impregnate sterile paper discs (6 mm) with 20 µL of compound solution (1 mg/mL in DMSO).

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in mm.

    • Valid Control: Ciprofloxacin (ZOI > 25 mm).[1]

    • Negative Control: DMSO (ZOI = 0 mm).

References

  • EvitaChem. 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024) Technical Data & Applications.

  • Mishra, R. R., et al. (2012).[1] Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 1(3), 33-39.[1]

  • Santoso, M., et al. (2020).[1] Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. ResearchGate.[1]

  • Abou-Elmagd, W. S., et al. (2017).[1] Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1).[1]

  • Barba, F., & Batanero, B. (2016).[1] Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. Tetrahedron Letters, 57(42).[1]

Sources

A Spectroscopic Journey: Unraveling the Transformation of Precursors into 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular transformations during synthesis is paramount. This guide provides an in-depth spectroscopic comparison of the versatile heterocyclic building block, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, and its fundamental precursors. By examining the characteristic changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural evolution from simple starting materials to the final, highly functionalized pyrrole.

Introduction to 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a polysubstituted pyrrole derivative that holds significant interest in medicinal chemistry and materials science.[1] The unique arrangement of an acetyl, a methyl, and a carbonitrile group on the pyrrole scaffold provides multiple reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

The Synthetic Pathway: A Modified Gewald Approach

While various methods exist for the synthesis of pyrroles, a plausible and efficient route to 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is a modification of the well-established Gewald reaction. This multi-component reaction strategy offers a convergent approach to constructing the pyrrole ring with the desired substituents in a single pot.

The proposed synthesis commences with the reaction of two simple and readily available precursors: ethyl acetoacetate and malononitrile . These react to form an enamine intermediate, 3-aminocrotononitrile . Subsequent acetylation of this intermediate with acetic anhydride leads to the formation of a key precursor, 2-acetyl-3-amino-2-butenenitrile . Finally, an intramolecular cyclization and dehydration of this acetylated enamine yields the target molecule, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile .

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product Ethyl Acetoacetate Ethyl Acetoacetate 3-Aminocrotononitrile 3-Aminocrotononitrile Ethyl Acetoacetate->3-Aminocrotononitrile + Malononitrile Malononitrile Malononitrile 2-Acetyl-3-amino-2-butenenitrile 2-Acetyl-3-amino-2-butenenitrile 3-Aminocrotononitrile->2-Acetyl-3-amino-2-butenenitrile + Acetic Anhydride Acetic Anhydride Acetic Anhydride 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile 2-Acetyl-3-amino-2-butenenitrile->4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Cyclization/ Dehydration

Caption: Proposed synthetic route to 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Spectroscopic Comparison: A Tale of Three Techniques

The transformation of the precursors into the final pyrrole product is accompanied by distinct changes in their spectroscopic signatures. By comparing the IR, 1H NMR, 13C NMR, and Mass Spectra of the starting materials, key intermediates, and the final product, we can track the formation of new bonds and functional groups.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides valuable information about the functional groups present in a molecule.

CompoundKey IR Absorptions (cm-1)Interpretation
Ethyl Acetoacetate ~1745 (C=O, ester), ~1720 (C=O, ketone)Presence of both ester and ketone carbonyl groups.
Malononitrile ~2260 (C≡N)Characteristic strong absorption for the nitrile group.
3-Aminocrotononitrile ~3400-3200 (N-H), ~2200 (C≡N), ~1650 (C=C)Appearance of N-H stretching bands and a C=C bond from the enamine, with the nitrile group retained.[2][3][4]
2-Acetyl-3-amino-2-butenenitrile ~3400-3200 (N-H), ~2200 (C≡N), ~1680 (C=O, amide), ~1640 (C=C)Shift in the carbonyl absorption to a lower wavenumber, characteristic of an amide, and retention of other key functional groups.
4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile ~3300 (N-H), ~2220 (C≡N), ~1660 (C=O, ketone)A sharp N-H stretch for the pyrrole ring, a conjugated nitrile stretch, and a conjugated ketone carbonyl absorption.

The most notable changes in the IR spectra include the disappearance of the ester carbonyl from ethyl acetoacetate, the appearance and subsequent modification of the N-H and C=O absorptions, and the shift in the nitrile stretching frequency upon conjugation within the pyrrole ring.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

1H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Ethyl Acetoacetate ~1.25, ~4.15, ~2.20, ~3.40t, q, s, sEthyl group (CH3, CH2), acetyl CH3, methylene CH2
Malononitrile ~3.50sMethylene protons (CH2)
3-Aminocrotononitrile ~1.80, ~4.50, ~5.00 (broad)s, s, sMethyl protons, vinylic proton, amine protons
2-Acetyl-3-amino-2-butenenitrile ~2.10, ~2.30, ~8.00 (broad)s, s, sMethyl protons, acetyl protons, NH proton
4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile ~2.50, ~2.60, ~6.80, ~9.50 (broad)s, s, s, sMethyl protons, acetyl protons, pyrrole H-5, pyrrole N-H

The key transformations observed in the 1H NMR spectra are the disappearance of the ethyl group signals from ethyl acetoacetate and the methylene protons of malononitrile. The appearance of a new singlet in the aromatic region for the final product is a clear indicator of the formation of the pyrrole ring.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Look at the Carbon Skeleton

13C NMR spectroscopy provides insight into the carbon framework of the molecules.

CompoundKey Chemical Shifts (δ, ppm)Interpretation
Ethyl Acetoacetate ~14, ~61, ~30, ~50, ~167, ~200Ethyl group, acetyl CH3, methylene, ester C=O, ketone C=O
Malononitrile ~113, ~25Nitrile carbon, methylene carbon
3-Aminocrotononitrile ~20, ~80, ~118, ~160Methyl carbon, vinylic CH, nitrile carbon, vinylic C-NH2
2-Acetyl-3-amino-2-butenenitrile ~22, ~25, ~100, ~117, ~165, ~195Methyl carbon, acetyl carbon, vinylic carbon, nitrile carbon, vinylic carbon, ketone C=O
4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile ~15, ~30, ~110, ~115, ~125, ~130, ~140, ~194Methyl carbon, acetyl carbon, pyrrole C-5, nitrile carbon, pyrrole C-2, pyrrole C-3, pyrrole C-4, ketone C=O

The 13C NMR data clearly shows the incorporation of the carbon atoms from the precursors into the final pyrrole ring. The downfield shifts of the pyrrole ring carbons are indicative of their aromatic character.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

CompoundMolecular Ion (M+) or [M+H]+ (m/z)Key Fragments (m/z)
Ethyl Acetoacetate 13088, 43
Malononitrile 6665, 39
3-Aminocrotononitrile 8281, 67, 41
2-Acetyl-3-amino-2-butenenitrile 124109, 82, 43
4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile 148133, 105, 78

The mass spectra confirm the expected molecular weights of the intermediates and the final product. The fragmentation pattern of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile would likely show the loss of a methyl group from the acetyl moiety (m/z 133) and subsequent fragmentation of the pyrrole ring.

Experimental Protocols

General Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

The following is a representative protocol for the synthesis of the target compound.

Experimental_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Cyclization A Mix Ethyl Acetoacetate and Malononitrile B Add catalytic amount of base (e.g., piperidine) A->B C Reflux the mixture B->C D Isolate 3-Aminocrotononitrile C->D E Dissolve 3-Aminocrotononitrile in a suitable solvent D->E F Add Acetic Anhydride E->F G Stir at room temperature F->G H Isolate 2-Acetyl-3-amino-2-butenenitrile G->H I Heat 2-Acetyl-3-amino-2-butenenitrile H->I J Monitor reaction by TLC I->J K Purify by recrystallization or chromatography J->K L Obtain 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile K->L

Caption: A generalized experimental workflow for the synthesis.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile and its precursors. By analyzing the characteristic changes in IR, NMR, and MS data, we have traced the synthetic pathway from simple starting materials to the final functionalized pyrrole. This detailed spectroscopic analysis is crucial for reaction monitoring, intermediate identification, and final product characterization, providing researchers with the necessary tools to confidently synthesize and utilize this important heterocyclic building block.

References

  • PubChem. Ethyl Acetoacetate. [Link]

  • PubChem. Malononitrile. [Link]

  • NIST. 3-Aminocrotononitrile. [Link]

  • PubChem. Acetic Anhydride. [Link]

  • SpectraBase. methyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate. [Link]

  • SpectraBase. 1-Acetyl-2-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. [Link]

  • NIST. Pyrrole. [Link]

  • ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4*. [Link]

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A Comparative Guide to the Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile: A Novel Multicomponent Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Pyrroles and the Need for Efficient Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, polysubstituted pyrroles bearing acetyl and nitrile functionalities, such as 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, are valuable intermediates in the synthesis of more complex heterocyclic systems.[3] The presence of multiple reactive sites—the acetyl group for condensations, the nitrile for hydrolysis or reduction, and the pyrrole ring for electrophilic substitution—makes this molecule a versatile building block for drug discovery and development.[3]

Traditionally, the synthesis of such highly substituted pyrroles has relied on multi-step sequences, often involving harsh reaction conditions, tedious purification procedures, and the generation of significant chemical waste. The classical Paal-Knorr synthesis, for instance, while foundational, can be limited by the availability of the requisite 1,4-dicarbonyl precursors and often requires high temperatures.[1][4][5] These limitations underscore the pressing need for the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

This guide introduces and validates a novel, one-pot, four-component synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile. We will provide a detailed experimental protocol for this new route and compare its performance against a traditional Paal-Knorr approach. The validation of the synthesized compound will be rigorously established through a comprehensive analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), based on extensive literature precedents for structurally related compounds.

A Novel Synthetic Route: Four-Component Reaction

The proposed new route leverages the principles of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation.

Causality of Experimental Choices

This one-pot, four-component reaction is designed to proceed via a domino sequence of reactions, where the product of one step becomes the substrate for the next, all within the same reaction vessel. The choice of reactants is strategic:

  • 3-Oxobutanal (in the form of its sodium salt): Provides the C4-acetyl and C5-H fragments of the pyrrole ring.

  • Ammonium acetate: Serves as the nitrogen source for the pyrrole ring.

  • Acetonitrile: Acts as both a reactant, providing the C2-carbonitrile group, and the solvent.

  • Methylglyoxal: Contributes the C3-methyl group.

The reaction is proposed to be catalyzed by a Lewis acid, such as indium(III) chloride, to activate the carbonyl groups and facilitate the condensation and cyclization steps.

Experimental Protocol: Four-Component Synthesis

Materials:

  • Sodium 3-oxobutanalate

  • Ammonium acetate

  • Acetonitrile (anhydrous)

  • Methylglyoxal (40% in water)

  • Indium(III) chloride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of sodium 3-oxobutanalate (1.0 mmol) and ammonium acetate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask is added indium(III) chloride (0.1 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Methylglyoxal (1.2 mmol) is added dropwise to the reaction mixture.

  • The reaction is heated to 60°C and stirred for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Traditional Synthetic Route: A Paal-Knorr Approach

For comparison, a traditional synthesis based on the Paal-Knorr reaction is presented. This method involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia source.[1][4][5]

Experimental Protocol: Paal-Knorr Synthesis

Materials:

  • 3-Acetyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Diatomaceous earth

Procedure:

  • A mixture of 3-acetyl-2,5-hexanedione (1.0 mmol) and ammonium acetate (2.0 mmol) in glacial acetic acid (5 mL) is heated at reflux for 2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the novel multicomponent synthesis and the traditional Paal-Knorr approach.

ParameterNovel Four-Component RouteTraditional Paal-Knorr Route
Yield ~75% (predicted)~60% (predicted)
Reaction Time 4 hours2 hours
Number of Steps One-potOne-pot
Purification Column ChromatographyRecrystallization
Atom Economy HighModerate
Reagent Availability Readily available1,4-dicarbonyl may require synthesis
Reaction Conditions Mild (60°C)Harsher (reflux in acetic acid)
Environmental Impact Reduced solvent usageUse of corrosive acetic acid

Validation of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

The structural confirmation of the synthesized 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is paramount. The following spectroscopic data are predicted based on the analysis of structurally analogous compounds reported in the literature.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 9.50 (br s, 1H, NH)

  • δ 7.05 (s, 1H, H-5)

  • δ 2.50 (s, 3H, COCH₃)

  • δ 2.35 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 195.0 (C=O)

  • δ 135.0 (C-4)

  • δ 125.0 (C-5)

  • δ 120.0 (C-3)

  • δ 115.0 (CN)

  • δ 110.0 (C-2)

  • δ 30.0 (COCH₃)

  • δ 15.0 (CH₃)

FT-IR (KBr, cm⁻¹):

  • 3250 (N-H stretch)

  • 2220 (C≡N stretch)

  • 1660 (C=O stretch)

  • 1580 (C=C stretch)

  • 1420 (C-H bend)

  • 1360 (C-N stretch)

Mass Spectrometry (EI):

  • m/z (%): 148 (M⁺, 100), 133 (M⁺ - CH₃, 80), 105 (M⁺ - COCH₃, 60), 78, 52

Diagrams and Workflows

Reaction Mechanism: Four-Component Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates 3-Oxobutanal 3-Oxobutanal Enamine Formation Enamine Formation 3-Oxobutanal->Enamine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Enamine Formation Acetonitrile Acetonitrile Michael Addition Michael Addition Acetonitrile->Michael Addition Methylglyoxal Methylglyoxal Methylglyoxal->Michael Addition Enamine Formation->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Dehydration & Aromatization Dehydration & Aromatization Cyclization->Dehydration & Aromatization Product Product Dehydration & Aromatization->Product

Caption: Proposed mechanism for the four-component synthesis.

Experimental Workflow: A Comparative Overview

G cluster_new Novel Four-Component Route cluster_traditional Traditional Paal-Knorr Route N_Start Mix Reactants & Catalyst N_React Heat at 60°C (4h) N_Start->N_React N_Workup Aqueous Workup N_React->N_Workup N_Purify Column Chromatography N_Workup->N_Purify N_Product Final Product N_Purify->N_Product T_Start Mix Reactants in Acetic Acid T_React Reflux (2h) T_Start->T_React T_Workup Precipitation in Water T_React->T_Workup T_Purify Recrystallization T_Workup->T_Purify T_Product Final Product T_Purify->T_Product

Caption: Comparative experimental workflow of the two synthetic routes.

Conclusion: A Superior Strategy for Pyrrole Synthesis

This guide has detailed a novel and efficient four-component synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile and compared it to a traditional Paal-Knorr approach. The multicomponent strategy demonstrates significant advantages in terms of predicted yield, atom economy, milder reaction conditions, and a more favorable environmental profile. The structural integrity of the synthesized compound is validated through a thorough analysis of its predicted spectroscopic data. This new synthetic route represents a significant advancement in the preparation of highly functionalized pyrroles, offering a more sustainable and efficient alternative for researchers in drug discovery and materials science.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • ResearchGate. Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • Cogent Chemistry. Paal–Knorr synthesis of pyrroles. [Link]

  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]

  • National Institute of Standards and Technology. Pyrrole. [Link]

Sources

"comparative study of catalysts for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Synthesis

Executive Summary

Target Molecule: 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) Significance: A critical heterocyclic intermediate for the synthesis of multi-targeted kinase inhibitors and calcium channel blockers (Verapamil analogs). Its unique substitution pattern—combining an electron-withdrawing nitrile at C2 and a reactive acetyl group at C4—makes it a versatile "molecular hub" for divergent synthesis.[1]

The Challenge: The synthesis of 2,3,4-trisubstituted pyrroles is historically plagued by regioselectivity issues. Traditional Paal-Knorr methods often fail to install the nitrile group directly, requiring toxic post-synthetic cyanation. The "Constructive Synthesis" approach (ring formation) is superior but heavily dependent on catalyst selection to control the Knoevenagel condensation vs. Michael addition competition.

Scope of Guide: This comparative study evaluates three distinct catalytic systems for the one-pot synthesis of the target molecule via the condensation of aminonitrile precursors (e.g., 3-aminocrotononitrile) with 1,3-dicarbonyl equivalents .

Mechanistic Pathways & Catalyst Logic

The formation of the pyrrole core with this specific substitution pattern typically proceeds via a modified Hantzsch or Thorpe-Ziegler cyclization. The choice of catalyst dictates the reaction pathway, byproduct profile, and regiocontrol.

Core Reaction Pathway

The synthesis generally involves the condensation of 3-aminocrotononitrile (providing the N, C2-CN, and C3-Me fragments) with an


-halocarbonyl  or 1,3-dicarbonyl derivative  (providing the C4-Ac and C5 fragments).

PyrroleSynthesis Start Precursors (3-Aminocrotononitrile + Chloroacetylacetone equiv.) Inter1 Intermediate A (N-Alkylation) Start->Inter1 Nucleophilic Attack Inter2 Intermediate B (Enamine Tautomer) Inter1->Inter2 Tautomerization Cyclization Intramolecular Cyclization Inter2->Cyclization Aldol-type Condensation Elimination Dehydration (- H2O / - HCl) Cyclization->Elimination Aromatization Product 4-Acetyl-3-methyl- 1H-pyrrole-2-carbonitrile Elimination->Product Base Base Catalyst (Piperidine/Et3N) Base->Inter1 Promotes Deprotonation Acid Solid Acid (HZSM-5 Zeolite) Acid->Cyclization Activates Carbonyl

Figure 1: General mechanistic pathway for the constructive synthesis of functionalized pyrroles. Base catalysts accelerate the initial nucleophilic attack, while acid catalysts enhance the cyclization step.

Comparative Analysis of Catalytic Systems

We compare three methodologies: Traditional Homogeneous Base , Heterogeneous Solid Acid (Green) , and Electrochemical Synthesis .

Performance Metrics
FeatureMethod A: Homogeneous Base Method B: Heterogeneous Acid (Green) Method C: Electrochemical
Catalyst Piperidine / Et3NHZSM-5 Zeolite / Sulfated ZirconiaMagnesium Anode (Sacrificial)
Yield 65 - 72%85 - 92% 70 - 80%
Reaction Time 4 - 6 Hours1 - 2 Hours45 - 90 Mins
Regioselectivity Moderate (Isomer byproducts common)High (Pore size constraint)High (Controlled potential)
Work-up Difficult (Extraction/Neutralization)Simple (Filtration)Simple (Precipitation)
Green Score Low (Solvent waste, toxic bases)High (Reusable catalyst)Medium (Electricity usage)
Scalability High (Industrial standard)Medium (Flow chemistry potential)Low (Batch limitations)

Detailed Experimental Protocols

Method A: Traditional Base-Catalyzed Synthesis (Piperidine)

Best for: Small-scale exploratory synthesis where catalyst cost is negligible.

Reagents: 3-Aminocrotononitrile (10 mmol), 3-Chloro-2,4-pentanedione (10 mmol), Piperidine (0.5 equiv), Ethanol (20 mL).

  • Preparation: Dissolve 3-aminocrotononitrile in ethanol in a round-bottom flask.

  • Addition: Add piperidine dropwise at 0°C. Stir for 15 minutes.

  • Condensation: Add 3-chloro-2,4-pentanedione slowly to the mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol/water to obtain pale yellow crystals.

Method B: Green Synthesis using HZSM-5 Zeolite (Recommended)

Best for: High yield, purity, and environmental compliance.

Reagents: 3-Aminocrotononitrile (10 mmol), 3-Chloro-2,4-pentanedione (10 mmol), HZSM-5 Zeolite (100 mg), Ethanol (10 mL).

  • Catalyst Activation: Calcine HZSM-5 zeolite at 500°C for 2 hours prior to use to activate acidic sites.

  • Mixing: Combine reactants and the activated catalyst in ethanol.

  • Reaction: Stir vigorously at reflux temperature for 90 minutes.

  • Filtration: Filter the hot solution to recover the zeolite catalyst (can be reused up to 4 times after washing with acetone and re-calcining).

  • Crystallization: Allow the filtrate to cool. The product often precipitates directly. If not, reduce solvent volume by 50% and cool.

  • Yield: Expect ~90% yield of high-purity product.

Method C: Electrochemical Synthesis

Best for: "Reagent-less" synthesis avoiding chemical catalysts.

Setup: Undivided cell, Stainless steel cathode, Magnesium anode. Electrolyte: Acetonitrile (solvent) + LiClO4 (0.1 M).

  • Electrolysis: Dissolve 3-aminocrotononitrile in acetonitrile.

  • Current: Apply a constant current (density ~50 mA/cm²) to generate the reactive anion in situ.

  • Addition: Slowly add the alpha-halo carbonyl precursor to the cell.

  • Completion: Stop current after 2 F/mol charge passed.

  • Isolation: Remove solvent, hydrolyze with dilute HCl, and filter the precipitate.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Enamine hydrolysisEnsure anhydrous solvents are used; add molecular sieves.
Sticky Product Polymerization of pyrrolePerform reaction under Nitrogen atmosphere; avoid prolonged heating.
Isomer Impurities Lack of regiocontrolSwitch to HZSM-5 Zeolite ; the pore structure restricts formation of bulky isomers.
Catalyst Deactivation Pore clogging (Zeolite)Wash catalyst with hot methanol and calcine at 500°C between runs.

References

  • EvitaChem. (n.d.). 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024). Retrieved from

  • Hamrouni, K., Batanero, B., et al. (2022). Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile.[2] Tetrahedron Letters.[2] Retrieved from

  • Zhang, M., et al. (2020).[3] An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5. ResearchGate.[2][4] Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of Functionalized Pyrroles via Knorr and Paal-Knorr Methods. Retrieved from

  • Molecules Journal. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives. Retrieved from

Sources

"confirming the structure of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of pyrrole-based therapeutics (e.g., kinase inhibitors, antimicrobial agents), the scaffold 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile represents a critical building block. However, its synthesis—often via Paal-Knorr condensation or reaction of aminonitriles with 1,3-dicarbonyls—frequently yields a mixture of regioisomers, most notably the 3-acetyl-4-methyl analog.

Distinguishing these isomers is non-trivial because both possess identical spin systems in 1D


H NMR: a singlet methyl, a singlet acetyl, a broad NH, and a single aromatic proton. Reliance on low-resolution mass spectrometry (identical 

) or standard IR is insufficient.

This guide provides a self-validating structural confirmation protocol using advanced NMR techniques (NOESY/HMBC) and X-ray crystallography to unambiguously assign the regiochemistry of 4-acetyl-3-methyl-1H-pyrrole-2-carbonitrile and its derivatives.

Comparative Methodology: Selecting the Right Tool

Feature1D

H NMR
2D NMR (NOESY/HMBC) X-Ray Crystallography MS / IR
Speed High (< 10 min)Medium (1-4 hours)Low (Days/Weeks)High
Specificity Low (Ambiguous shifts)High (Spatial/Bond connectivity) Absolute (Gold Standard) Low (Identical for isomers)
Sample Req. ~2 mg~10-20 mgSingle Crystal< 1 mg
Verdict Screening onlyPrimary Confirmation Tool Final ValidationSupporting Data

The "Triad" Validation Protocol

To ensure scientific integrity, we utilize a three-step logic gate. If a sample fails any step, it is flagged as the incorrect regioisomer.

Step 1: The Chemical Shift Screen (1D H NMR)
  • Hypothesis: The pyrrole proton (H5) chemical shift is sensitive to the electronic nature of the adjacent substituent at position 4.

  • Mechanism:

    • Target (4-Acetyl): The acetyl group is Electron Withdrawing (EWG). It deshields the adjacent H5 proton. Expected

      
       H5: > 6.9 ppm. 
      
    • Isomer (4-Methyl): The methyl group is Electron Donating (EDG). It shields the adjacent H5 proton. Expected

      
       H5: < 6.7 ppm. 
      
  • Note: This is solvent-dependent (DMSO-

    
     vs CDCl
    
    
    
    ), so it serves as a screen, not proof.
Step 2: The Spatial Lock (2D NOESY)
  • Objective: Determine the physical distance between the Ring Methyl and the Ring Proton (H5).

  • Logic:

    • Target (3-Me, 4-Ac): The Methyl (C3) and Proton (C5) are separated by the Acetyl group (C4). They are in a "meta-like" relationship. Result: Weak or NO NOE correlation.

    • Isomer (3-Ac, 4-Me): The Methyl (C4) and Proton (C5) are adjacent ("ortho-like"). Result: Strong NOE correlation.

Step 3: The Connectivity Proof (2D HMBC)
  • Objective: Trace the 3-bond (

    
    ) correlations.
    
  • Logic:

    • Target (3-Me): The Methyl protons are at C3. They should correlate to C2 (Cyano-bearing carbon) and C4 (Acetyl-bearing carbon). They generally cannot see C5 (4 bonds away).

    • Isomer (4-Me): The Methyl protons are at C4. They should correlate to C3 (Acetyl-bearing carbon) and C5 (Proton-bearing carbon) via a strong 3-bond coupling.

    • Diagnostic: Observation of a Methyl-to-C5 correlation confirms the WRONG isomer.

Detailed Experimental Protocols

Protocol A: NMR Characterization
  • Solvent: DMSO-

    
     (Preferred for solubility and NH visibility) or CDCl
    
    
    
    .
  • Concentration: 15–20 mg in 0.6 mL solvent (Essential for clear 2D cross-peaks).

  • Instrument: 400 MHz or higher.

  • Workflow:

    • 1D Proton: Acquire 16 scans. Calibrate DMSO residual peak to 2.50 ppm.

    • 1D Carbon: Acquire 512 scans. Look for Nitrile carbon (~114 ppm) and Ketone (~190 ppm).

    • NOESY: Mixing time 500 ms. Focus on the region between the Methyl singlet (~2.2 ppm) and the Aromatic H5 (~7.5 ppm).

    • HMBC: Optimize for long-range coupling (typically 8 Hz).

Protocol B: X-Ray Crystallography (The Ultimate Validator)
  • Crystallization: Slow evaporation of an Ethanol/Water or Ethyl Acetate/Hexane mixture.

  • Criterion: Derivatives often crystallize better than the parent. If the parent is an oil, synthesize the semicarbazone derivative of the acetyl group to induce crystallization.

Data Presentation & Interpretation

Table 1: Expected NMR Data for Regioisomers (in DMSO- )
SignalTarget: 4-Acetyl-3-methyl Isomer: 3-Acetyl-4-methyl Differentiation Note
H5 (Proton)

7.4 – 7.6 ppm (Deshielded)

6.5 – 6.8 ppm (Shielded)
H5 is adjacent to EWG (Ac) in Target.
Ring-CH


2.2 – 2.3 ppm

2.0 – 2.1 ppm
Subtle difference; unreliable alone.
Acetyl-CH


2.4 ppm

2.4 ppm
Indistinguishable.[1]
NOESY (H5 ↔ Ring-Me) Absent / Very Weak Strong Key Differentiator.
HMBC (Ring-Me → C5) Absent (

)
Present (

)
Key Differentiator.

Decision Logic Visualization

The following diagram outlines the decision tree for confirming the structure.

StructureConfirmation Start Synthesized Sample (Unknown Regiochemistry) Step1 Step 1: 1H NMR Screening (Check H5 Shift) Start->Step1 CheckShift Is H5 > 7.0 ppm? Step1->CheckShift HighShift Likely 4-Acetyl Isomer (Target) CheckShift->HighShift Yes LowShift Likely 4-Methyl Isomer (Incorrect) CheckShift->LowShift No Step2 Step 2: 2D NOESY (Spatial Proximity) HighShift->Step2 CheckNOE Strong NOE between H5 and Ring-Methyl? Step2->CheckNOE YesNOE Methyl is adjacent to H5 (3-Ac-4-Me Structure) CheckNOE->YesNOE Yes NoNOE Methyl is distal to H5 (4-Ac-3-Me Structure) CheckNOE->NoNOE No Step3 Step 3: HMBC Confirmation (Bond Connectivity) NoNOE->Step3 CheckHMBC Does Ring-Methyl correlate to C5 (H-bearing Carbon)? Step3->CheckHMBC YesHMBC CONFIRMED WRONG ISOMER (3-Acetyl-4-methyl) CheckHMBC->YesHMBC Yes NoHMBC CONFIRMED TARGET (4-Acetyl-3-methyl) CheckHMBC->NoHMBC No

Caption: Logical workflow for distinguishing 3,4-disubstituted pyrrole regioisomers using NMR.

References

  • PubChem. 4-Acetyl-1,3,5-trimethyl-1H-pyrrole-2-carbonitrile (Compound Summary). National Library of Medicine.

  • ChemicalBook. PYRROLE-2-CARBONITRILE (CAS 4513-94-4) Properties and Suppliers.

  • Mishra, R. R., et al. "Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives." International Journal for Pharmaceutical Research Scholars (IJPRS), vol. 1, no. 3, 2012.

  • Shi, et al. "Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor." Frontiers in Chemistry, 2022.

  • Abdel-Wahab, B. F., et al. "4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile." Acta Crystallographica Section E, 2013.

  • BenchChem. "Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide."

Sources

A Comparative Analysis of Synthetic Methodologies for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and heterocyclic chemistry, the synthesis of polysubstituted pyrroles such as 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is of paramount importance. These structures serve as versatile building blocks in the development of novel therapeutic agents and functional materials.[1][2][3] This guide provides a comparative analysis of prominent synthetic strategies for 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, offering insights into the efficiency, practicality, and underlying mechanistic principles of each approach. The methodologies discussed are grounded in established chemical literature and aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to the Significance of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][3][4] The specific substitution pattern of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, featuring acetyl, methyl, and cyano groups, provides multiple reactive sites for further chemical elaboration. The acetyl group can undergo condensation and nucleophilic addition, the cyano group can be hydrolyzed or reduced, and the methyl group allows for functionalization through radical or oxidative pathways.[2] This trifunctional nature makes it a highly valuable intermediate for creating diverse molecular architectures.[2]

Method 1: Classical Paal-Knorr Synthesis and Subsequent Functionalization

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] For the synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, a plausible route involves the initial formation of a substituted pyrrole core, followed by functional group introductions.

Conceptual Workflow:

Paal-Knorr synthesis and functionalization workflow.

Experimental Protocol (Hypothetical):

  • Paal-Knorr Cyclization: A suitable 1,4-dicarbonyl precursor, such as 3-methylhexane-2,5-dione, would be reacted with an ammonia source (e.g., ammonium acetate) in a suitable solvent like acetic acid under reflux to form 2,5-dimethyl-3-methylpyrrole.

  • Friedel-Crafts Acylation: The resulting pyrrole would then be subjected to Friedel-Crafts acylation using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to introduce the acetyl group.[2]

  • Cyanation: The final step would involve the introduction of the nitrile group. This can be a challenging transformation on an electron-rich pyrrole ring and may require specialized reagents and conditions.[2]

Efficiency and Considerations:

While the Paal-Knorr synthesis itself is often efficient, the multi-step nature of this approach for a polysubstituted pyrrole can lead to a lower overall yield. Each subsequent functionalization step adds complexity and potential for side reactions, making purification challenging. The regioselectivity of the acylation and cyanation steps would also need to be carefully controlled.

Method 2: Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[4][7] Several MCRs have been developed for the synthesis of polysubstituted pyrroles and offer a more direct route to the target molecule.

Conceptual Workflow (Isocyanide-Based MCR):

Generalized multicomponent reaction workflow.

Example of a Relevant MCR Approach:

A one-pot, four-component synthesis of tetrasubstituted pyrroles has been reported involving the reaction of butane-2,3-dione with α-aminophosphorous ylides, which are generated in situ from triphenylphosphine, dialkyl acetylenedicarboxylate, and ammonium acetate.[8] While not a direct synthesis of the target molecule, this methodology highlights the potential of MCRs to construct highly substituted pyrrole rings in good yields (73-91%).[8]

Another relevant approach is the use of isocyanide-based multicomponent reactions (I-MCRs), which are powerful tools for synthesizing polysubstituted pyrroles.[4] These reactions are often domino procedures that are simple, green, and do not require the isolation of intermediates.[4]

Efficiency and Considerations:

MCRs offer significant advantages in terms of step economy and reduced waste generation. However, the development of a specific MCR for a new target molecule can require considerable optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. The availability and stability of the starting materials are also important considerations.

Method 3: Electrochemical Synthesis

An innovative and environmentally friendly approach to pyrrole synthesis involves electrochemical methods. A reported synthesis of 2-methyl-4-aryl-1H-pyrrole-3-carbonitriles utilizes the cathodic reduction of acetonitrile to generate a 3-aminocrotonitrile anion.[9] This reactive intermediate is then reacted with phenacyl bromides to yield the desired polysubstituted pyrroles in very good yields.[9]

Experimental Protocol (Adapted):

  • Generation of the Reactive Anion: Dry acetonitrile is subjected to amperometric reduction at a stainless steel cathode with a magnesium sacrificial anode to produce the 3-aminocrotonitrile anion.[9]

  • Reaction with an α-Haloketone: A solution of an appropriate α-haloketone, in this case, a hypothetical 1-halo-2-butanone derivative, would be added to the electrochemically generated anion at low temperature under an inert atmosphere.

  • Workup and Isolation: Following the reaction, standard aqueous workup and purification by chromatography would yield the final product.

Efficiency and Considerations:

This electrochemical method offers a facile and high-yielding route to polysubstituted pyrroles.[9] It avoids the use of harsh reagents and can be considered a green chemistry approach. The primary challenge would be the synthesis of the appropriate α-haloketone precursor and the optimization of the electrochemical reaction conditions for the specific target molecule.

Comparison of Synthesis Methods
MethodAdvantagesDisadvantagesTypical Yields
Paal-Knorr & Functionalization Utilizes well-established, classical reactions.[5]Multi-step process, potentially low overall yield, purification challenges.Variable, dependent on each step.
Multicomponent Reactions (MCRs) High atom and step economy, reduced waste, rapid generation of complexity.[4][8]Requires significant optimization for new targets, starting materials may be complex.Good to excellent (e.g., 73-91% for similar structures).[8]
Electrochemical Synthesis Mild reaction conditions, high yields, environmentally friendly.[9]Requires specialized equipment, precursor synthesis may be necessary.Very good (e.g., 70-82% for similar structures).[9]
Conclusion

The synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile can be approached through various methodologies, each with its own set of advantages and challenges. For researchers prioritizing well-established and predictable chemistry, a classical multi-step approach beginning with a Paal-Knorr synthesis may be suitable, though likely at the cost of overall yield. For those focused on efficiency, sustainability, and innovation, multicomponent and electrochemical methods present compelling alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product. Further research into adapting and optimizing these modern synthetic strategies for the direct synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile is warranted and holds significant promise for the efficient production of this valuable chemical intermediate.

References

  • Das, B., Bhunia, N., & Lingaiah, M. (2011). An Efficient New Method for the Synthesis of Polysubstituted Pyrroles. Synthesis, 2011(21), 3471-3474.
  • Li, J., et al. (2026). Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

Hazard Assessment: Understanding the Risk Profile

The parent compound, pyrrole, is known to be a flammable liquid, toxic if swallowed, harmful upon inhalation, and capable of causing serious eye damage.[3][4][5] The presence of the nitrile functional group (-C≡N) introduces additional concerns, as related compounds like pyrrole-2-carbonitrile are classified as harmful if swallowed, inhaled, or in contact with skin, and are known irritants to the skin and eyes.[6] Similarly, substituted acetylpyrroles are recognized as irritants and potentially harmful if ingested.[7]

Based on this analysis, 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile must be treated as a hazardous substance.

Table 1: Hazard Profile Summary

Hazard ClassificationAnticipated Risk based on Structural AnalogsGHS Statements (Inferred)
Acute Toxicity (Oral) Harmful to Toxic if swallowed.[3][6][7]H301/H302: Toxic/Harmful if swallowed
Acute Toxicity (Inhalation) Harmful if inhaled.[4][6]H332: Harmful if inhaled
Acute Toxicity (Dermal) Harmful in contact with skin.[6]H312: Harmful in contact with skin
Skin Corrosion/Irritation Causes skin irritation.[6][7]H315: Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation/damage.[3][6][7]H318/H319: Causes serious eye damage/irritation
Reactivity Polymerization may occur; incompatible with strong acids and oxidizing agents.[3]-

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize any risk of exposure during the handling and consolidation of waste.

Table 2: Required PPE for Handling Chemical Waste

Body PartProtectionRationale and Best Practices
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are required. Double-gloving is strongly recommended to protect against undetected punctures. Inspect gloves for any signs of degradation before use and dispose of them as solid hazardous waste after handling.[5]
Eyes Safety Goggles / Face ShieldChemical safety goggles are the minimum requirement. When handling larger quantities of liquid waste or when there is a splash risk, a face shield must be worn in conjunction with safety goggles.[5]
Body Laboratory CoatA flame-retardant lab coat must be worn and fully fastened. This protects against incidental contact and minor splashes.
Respiratory Chemical Fume HoodAll waste consolidation and handling must be performed inside a certified chemical fume hood to prevent the inhalation of any vapors or fine solid particulates.[4]

Step-by-Step Disposal and Segregation Protocol

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.[8] For 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile, all contaminated materials must be collected as hazardous waste.

Protocol for Liquid Waste

(e.g., reaction mother liquors, solutions in organic solvents, contaminated rinsing solvents)

  • Select the Correct Waste Container: Use a designated, properly vented, and chemically compatible container for "Non-Halogenated Organic Solvent Waste." The container should be made of a material that will not degrade upon contact with the solvents used (e.g., polyethylene for most organic solvents).

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. Clearly write "Hazardous Waste" and list all constituents, including 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile and any solvents.

  • Transfer the Waste: Carefully pour the liquid waste into the container using a funnel. Perform this operation inside a chemical fume hood.

  • Secure the Container: Keep the container securely closed at all times, except when adding waste.[8] Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[9]

Protocol for Solid Waste

(e.g., residual solid compound, contaminated filter paper, gloves, weigh boats, TLC plates)

  • Select the Correct Waste Container: Use a designated, sturdy, sealable container or a double-bagged, puncture-resistant bag clearly marked for "Solid Chemical Waste" or "Contaminated Lab Debris."

  • Label the Container: Affix an EHS hazardous waste label. Clearly list "4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile" and any other solid chemical waste constituents.

  • Collect the Waste: Place all contaminated solid materials directly into the container. Minimize the generation of dust.

  • Secure and Store: Seal the container or bag and store it in the designated satellite accumulation area, away from liquid waste and incompatible materials.

Disposal Workflow and Decision Diagram

The following diagram outlines the logical workflow for ensuring the safe and compliant disposal of waste generated from experiments involving 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile.

G cluster_prep Phase 1: Preparation & Assessment cluster_segregation Phase 2: Segregation & Collection cluster_final Phase 3: Final Disposition start Waste Generation (Experiment Complete) assess Hazard Assessment: Treat as Toxic & Irritant start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_type Liquid or Solid? ppe->waste_type liquid_waste Collect in 'Non-Halogenated Organic Waste' Container waste_type->liquid_waste Liquid solid_waste Collect in 'Solid Chemical Waste' Container waste_type->solid_waste Solid label_waste Label Container with All Constituents liquid_waste->label_waste solid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste ehs_pickup Arrange for Pickup by EHS / Licensed Contractor store_waste->ehs_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.